Product packaging for 7-Methoxy-1,4-benzothiazin-3-one(Cat. No.:CAS No. 22726-30-3)

7-Methoxy-1,4-benzothiazin-3-one

Cat. No.: B184911
CAS No.: 22726-30-3
M. Wt: 195.24 g/mol
InChI Key: ZITGVVWIRFDIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methoxy-1,4-benzothiazin-3-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Benzothiazinone derivatives are extensively investigated for their broad spectrum of biological activities, which include potential anticancer, antibacterial, and antifungal properties . The core 1,4-benzothiazin-3-one structure is a privileged heterocyclic system in the development of novel therapeutic agents, and the introduction of a methoxy group is a common structural modification that can profoundly influence a compound's electronic properties, conformational behavior, and interaction with biological targets . In particular, research into analogous compounds has demonstrated that the methoxy group can be a critical pharmacophore, potentially contributing to biological activity by engaging in specific interactions within enzyme binding sites . This compound serves as a key synthetic intermediate for the development of more complex 1,4-benzothiazine-1,1-dioxide derivatives, which have been studied as inhibitors of biologically relevant targets like human kinase CK2 . Its structural features make it a valuable building block for researchers working across various fields, including synthetic methodology, chemical biology, and the discovery of new bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2S B184911 7-Methoxy-1,4-benzothiazin-3-one CAS No. 22726-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITGVVWIRFDIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328042
Record name 7-Methoxy-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22726-30-3
Record name 7-Methoxy-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1,4-benzothiazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of 7-Methoxy-1,4-benzothiazin-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzothiazine derivatives.

Core Chemical Properties

This compound is a heterocyclic compound belonging to the benzothiazine class. While extensive experimental data for this specific molecule is limited in publicly available literature, its core chemical properties have been identified.

PropertyValueSource
Molecular Formula C₉H₉NO₂S[1]
Molecular Weight 195.24 g/mol
Melting Point 183-187 °C
Appearance Solid
CAS Number 22726-30-3
Purity 97%[2]

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺196.04268
[M+Na]⁺218.02462
[M-H]⁻194.02812
[M+NH₄]⁺213.06922
[M+K]⁺233.99856
[M]⁺195.03485
[M]⁻195.03595
(Data from PubChem)[1]

Solubility: Experimental solubility data for this compound in various solvents is not readily available. However, based on the general solubility of benzothiazine derivatives, it is expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol and methanol.

Spectral Data: Specific experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not available in the surveyed literature. However, spectral data for a related compound, 2-Benzoyl-7-methoxy-3-phenyl-4H-1,4-benzothiazine, can provide some comparative insights[3]:

  • IR (KBr, νmax, cm⁻¹): 3400 (N-H), 1665 (>C=O), 1230, 1050 (C-O-C).

  • ¹H NMR (CDCl₃) δ: 7.8-6.95 (m, Ar-H), 4.5 (s, OCH₃), 8.7 (s, N-H).

Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general method for the one-pot synthesis of 7-methoxy-4H-1,4-benzothiazines can be adapted. The proposed synthesis involves the condensation and oxidative cyclization of 2-amino-5-methoxybenzenethiol with a suitable C2 synthon, such as chloroacetyl chloride, in the presence of a base.

Proposed Synthetic Scheme:

G reactant1 2-Amino-5-methoxybenzenethiol intermediate N-(2-mercapto-4-methoxyphenyl)-2-chloroacetamide reactant1->intermediate Acylation reactant2 Chloroacetyl chloride reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization reagent Base (e.g., Triethylamine) DMSO reagent->intermediate reagent->product

Proposed synthesis of this compound.

Detailed Methodology (Proposed):

  • Reaction Setup: To a stirred solution of 2-amino-5-methoxybenzenethiol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), a base like triethylamine (1.2 equivalents) is added at room temperature.

  • Acylation: Chloroacetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture, and the stirring is continued for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate N-(2-mercapto-4-methoxyphenyl)-2-chloroacetamide undergoes in-situ intramolecular cyclization to form the 1,4-benzothiazin-3-one ring.

  • Workup and Purification: Upon completion of the reaction, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways (Speculative)

Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, the broader class of 1,4-benzothiazine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5] Based on these findings, we can speculate on the potential biological activities and associated signaling pathways for this compound.

Potential Anticancer Activity

Many benzothiazine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[6] The proposed mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

Hypothetical Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. It is plausible that this compound could exert anticancer effects by inhibiting one or more components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription EIF4E->Transcription compound This compound compound->PI3K Hypothetical Inhibition compound->Akt compound->mTORC1

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Potential Antimicrobial Activity

Benzothiazine derivatives have also been reported to exhibit significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Hypothetical Experimental Workflow for Antimicrobial Screening:

G start Start: Synthesized This compound step1 Prepare stock solution (e.g., in DMSO) start->step1 step2 Serial Dilution step1->step2 step3 Inoculate with Microbial Strains (Bacteria/Fungi) step2->step3 step4 Incubate under Optimal Conditions step3->step4 step5 Determine Minimum Inhibitory Concentration (MIC) step4->step5 end End: Antimicrobial Activity Profile step5->end

Workflow for antimicrobial activity screening.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but limited characterization in the public domain. Based on the known biological activities of the broader benzothiazine class, this molecule represents a promising scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

  • Complete Chemical Characterization: Obtaining detailed experimental data, including NMR, IR, and comprehensive solubility profiles.

  • Biological Screening: Performing in-vitro assays to determine its cytotoxic effects against a panel of cancer cell lines and its antimicrobial activity against various pathogens.

  • Mechanism of Action Studies: If biological activity is confirmed, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

This technical guide serves as a foundational document to stimulate and guide future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide to 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22726-30-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Core Compound Information

This compound is a derivative of the 1,4-benzothiazine scaffold, a class of compounds known for a wide range of biological activities.[1][2] The presence of the methoxy group at the 7-position and the carbonyl group at the 3-position of the benzothiazine ring system are key structural features that likely influence its biological profile.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, formulation, and in the prediction of its behavior in biological systems.

PropertyValueReference
CAS Number 22726-30-3
Molecular Formula C₉H₉NO₂S[3]
Molecular Weight 195.24 g/mol
Melting Point 183-187 °C
SMILES COc1ccc2NC(=O)CSc2c1[3]
InChI Key ZITGVVWIRFDIBZ-UHFFFAOYSA-N[3]
Predicted XlogP 1.4[3]

Synthesis

The synthesis of this compound can be achieved through a cyclization reaction involving a key intermediate, 2-amino-5-methoxybenzenethiol. The general synthetic approach is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2-Amino-6-methoxybenzothiazole C 2-Amino-5-methoxybenzenethiol A->C Reflux B Potassium Hydroxide B->C E This compound C->E Reaction in Toluene D Chloroacetyl Chloride D->E

A proposed two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established chemical syntheses for similar benzothiazine structures.

Step 1: Preparation of 2-amino-5-methoxybenzenethiol [4]

  • To a stirred solution of 8N potassium hydroxide, add 2-amino-6-methoxybenzothiazole.

  • Reflux the mixture overnight.

  • Cool the resulting solution and neutralize to pH 8.0 with concentrated HCl, followed by the addition of acetic acid to adjust the pH to 6.0.

  • Filter the precipitate that forms and wash with water to afford 2-amino-5-methoxybenzenethiol.

  • The product should be used immediately in the next step due to its potential instability.

Step 2: Synthesis of this compound

  • Dissolve 2-amino-5-methoxybenzenethiol (0.01 mol) in toluene (20 mL) in a round-bottom flask.

  • Cool the solution to 5–10 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) dropwise to the cooled solution with continuous stirring.[5][6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 15 hours.

  • The precipitated product is filtered, washed with cold ethanol, and dried.

  • Recrystallization from ethanol can be performed for further purification.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

While specific experimental data for this compound is limited in the public domain, the broader class of benzothiazines has been investigated for several biological activities.

Aldosterone Synthase (CYP11B2) Inhibition

Aldosterone synthase (CYP11B2) is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final step in aldosterone synthesis.[7] Inhibition of CYP11B2 is a therapeutic strategy for managing hypertension and other cardiovascular diseases.[8][9] Given the structural features of this compound, it may act as an inhibitor of this enzyme.

G cluster_0 Inhibition Deoxycorticosterone Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Inhibitor This compound CYP11B2 CYP11B2 Inhibitor->CYP11B2 Blocks

Inhibitory action of this compound on the aldosterone synthesis pathway.

CompoundCYP11B2 IC₅₀ (nM)Selectivity vs. CYP11B1Reference
Fadrozole~6~6-fold[10]
LCI699 (Osilodrostat)0.73.6-fold[11]
BaxdrostatVaries by studyHigh[10]
Potential Involvement in the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] Dysregulation of this pathway is implicated in various diseases, including cancer.[14] Some small molecules can modulate this pathway, leading to therapeutic effects such as apoptosis in cancer cells. While direct evidence is lacking, the potential for this compound to interact with components of this pathway warrants investigation.

G cluster_0 MAPK/ERK Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Potential Modulation by This compound Inhibitor->ERK ? G A Seed cells in 96-well plate B Add varying concentrations of This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

References

Technical Guide: Physicochemical Properties of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 7-Methoxy-1,4-benzothiazin-3-one, a compound of interest in chemical and pharmaceutical research. The data presented is compiled from publicly available chemical databases.

Core Molecular Data

The fundamental molecular characteristics of this compound are essential for a wide range of applications, from analytical method development to computational modeling. The key quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₉NO₂S[1][2]
Molecular Weight 195.24 g/mol [2]
Monoisotopic Mass 195.0354 Da[1]
CAS Number 22726-30-3[2][3]

Experimental Protocols

The determination of a compound's molecular weight is not typically described via an "experimental protocol" in the same manner as a synthetic or analytical procedure. Instead, it is calculated based on the molecular formula, which is determined through methods such as:

  • Mass Spectrometry: This technique measures the mass-to-charge ratio of ions to determine the exact mass of a molecule, allowing for the confirmation of its elemental composition and monoisotopic mass.

  • Elemental Analysis: This method determines the percentage composition of elements (like carbon, hydrogen, nitrogen, and sulfur) in a sample, which helps in establishing the empirical and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹H and ¹³C NMR can confirm the number of hydrogen and carbon atoms, respectively, thus validating the molecular formula.

A detailed protocol for any of these advanced analytical techniques is extensive and dependent on the specific instrumentation used. Researchers should consult standard analytical chemistry textbooks or instrument-specific manuals for comprehensive methodologies.

Data Relationship Visualization

To clarify the logical flow from chemical identity to its fundamental properties, the following diagram illustrates the relationship between the compound's name, its derived molecular formula, and the resulting molecular weight.

G cluster_0 Compound Identity cluster_1 Structural Information cluster_2 Calculated Property A This compound B Molecular Formula: C₉H₉NO₂S A->B  Determines C Molecular Weight: 195.24 g/mol B->C  Leads to

Figure 1: Derivation of Molecular Weight.

References

An In-depth Technical Guide to 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][2] This document details the physicochemical properties, experimental protocols for synthesis and characterization, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, handling, and application in research settings.

PropertyValueReference
Melting Point 183-187 °C (lit.)[3]
Molecular Formula C₉H₉NO₂S[3][4][5]
Molecular Weight 195.24 g/mol [3][5]
CAS Number 22726-30-3[3][5]
Appearance Solid[3]
Purity 97% (typical)[3][5]
InChI Key ZITGVVWIRFDIBZ-UHFFFAOYSA-N[3]
SMILES COc1ccc2NC(=O)CSc2c1[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are representative protocols for the synthesis and melting point determination of this compound.

Synthesis of this compound

The synthesis of 1,4-benzothiazine derivatives often involves the condensation and oxidative cyclization of a substituted 2-aminobenzenethiol with a compound containing an active methylene group.[6][7][8] A common approach utilizes dimethyl sulfoxide (DMSO) as both a solvent and an oxidant.

Principle: This synthesis proceeds via the formation of an intermediate enaminoketone, followed by an intramolecular nucleophilic attack and cyclization.[6][7][8]

Materials:

  • 2-Amino-5-methoxybenzenethiol

  • Ethyl chloroacetate

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Sodium acetate

Procedure:

  • A solution of 2-amino-5-methoxybenzenethiol (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Sodium acetate (12 mmol) is added to the solution, followed by the dropwise addition of ethyl chloroacetate (11 mmol).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is poured into ice-cold water, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with water, and then dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Melting Point Determination

Principle: The melting point is a critical physical property for the identification and purity assessment of a crystalline solid. It is determined by heating a small sample of the material and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of the purified this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • The melting point is reported as the range T1-T2. For this compound, this is expected to be in the range of 183-187 °C.[3]

Visualizations: Workflow and Potential Signaling

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

cluster_synthesis Synthesis cluster_characterization Characterization start 2-Amino-5-methoxybenzenethiol + Ethyl Chloroacetate reaction Condensation & Cyclization in DMSO start->reaction workup Reaction Workup (Precipitation & Filtration) reaction->workup purification Recrystallization (Ethanol) workup->purification product Pure 7-Methoxy-1,4- benzothiazin-3-one purification->product mp Melting Point Determination product->mp nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir cluster_cell Cellular Environment benzothiazine This compound channel Voltage-Gated Calcium Channel benzothiazine->channel Binds to and blocks ca_in Ca²⁺ Influx channel->block response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) ca_in->response Triggers intracellular Intracellular Space (Low Ca²⁺) block->ca_in Inhibits extracellular Extracellular Space (High Ca²⁺)

References

Synthesis of 7-Methoxy-1,4-benzothiazin-3-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound of interest in drug discovery and development. The synthesis commences with the preparation of the key precursor, 2-amino-5-methoxythiophenol, followed by a two-step sequence involving N-chloroacetylation and subsequent intramolecular cyclization. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and a conceptual drug discovery workflow to aid researchers and scientists in the field.

Introduction

The 1,4-benzothiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The targeted compound, this compound, incorporates a methoxy group which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide outlines a reliable and reproducible synthetic route to this molecule, starting from readily available precursors.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-stage process, beginning with the formation of the aminothiophenol intermediate.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Chloroacetylation cluster_2 Stage 3: Intramolecular Cyclization 2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole 2-Amino-5-methoxythiophenol 2-Amino-5-methoxythiophenol 2-Amino-6-methoxybenzothiazole->2-Amino-5-methoxythiophenol KOH, Reflux Intermediate N-(2-mercapto-4-methoxyphenyl) chloroacetamide 2-Amino-5-methoxythiophenol->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-methoxythiophenol

This procedure is adapted from established methods for the hydrolysis of benzothiazole derivatives.[1]

Protocol:

  • To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature and neutralize to pH 8.0 by the careful addition of concentrated hydrochloric acid.

  • Further, acidify the solution to pH 6.0 with glacial acetic acid to induce precipitation.

  • Filter the resulting precipitate and wash thoroughly with water.

  • The crude 2-amino-5-methoxythiophenol is used immediately in the subsequent step due to its potential instability.

Stage 2: Synthesis of N-(2-mercapto-4-methoxyphenyl)chloroacetamide (Intermediate)

This protocol is a generalized method for the N-chloroacetylation of anilines.[2][3][4]

Protocol:

  • In a round-bottom flask, dissolve 2-amino-5-methoxythiophenol (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Stage 3: Synthesis of this compound (Final Product)

This protocol is based on general principles of intramolecular cyclization of haloacetamides.

Protocol:

  • Dissolve the crude N-(2-mercapto-4-methoxyphenyl)chloroacetamide from the previous step in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium bicarbonate or triethylamine (1.5 equivalents), to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the formation of the cyclized product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound C₉H₉NO₂S195.24Solid

Table 1: Physicochemical Properties of this compound.[1][2][5][6]

ParameterValue
Melting Point 183-187 °C
Purity >97% (commercially available)

Table 2: Physical and Purity Data of this compound.[1]

Experimental and Drug Discovery Workflow

The synthesis of novel compounds like this compound is often the first step in a larger drug discovery and development process. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME/Tox) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA NDA/Approval Phase_III->NDA

Figure 2: A generalized workflow for drug discovery and development.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined protocols, researchers can reliably produce this compound for further investigation in drug discovery programs. The provided workflows offer a broader context for the application of such synthetic efforts within the pharmaceutical industry.

References

Spectroscopic and Synthetic Profile of 7-Methoxy-1,4-benzothiazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for 7-Methoxy-1,4-benzothiazin-3-one (CAS No: 22726-30-3). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a predictive yet scientifically grounded resource. All data is presented to facilitate research and development in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₉NO₂S and a molecular weight of 195.24 g/mol .[1][2] It has a reported melting point range of 183-187 °C.[1][3]

PropertyValueSource
CAS Number22726-30-3[1][2]
Molecular FormulaC₉H₉NO₂S[1][2]
Molecular Weight195.24 g/mol [1][2]
Melting Point183-187 °C[1][3]
Physical FormSolid[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the methoxy group, the aromatic protons, the methylene group of the thiazine ring, and the N-H proton. The chemical shifts (δ) are predicted based on similar structures reported in the literature.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
OCH₃~3.8sSinglet for the methoxy group protons.
Ar-H~6.8 - 7.5mMultiplet for the three aromatic protons.
SCH₂~3.5sSinglet for the methylene protons in the thiazine ring.
NH~8.5 - 10.5br sBroad singlet for the amide proton, which may exchange with D₂O.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of related benzothiazinone derivatives.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~165
Ar-C (quaternary)~120 - 150
Ar-CH~110 - 130
Ar-C-O~155
OCH₃~55
SCH₂~30
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying key functional groups. The expected absorption bands are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (amide)1660 - 1690
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (ether)1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)
Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak and potential fragmentation patterns are outlined below.

IonPredicted m/zNotes
[M]⁺195Molecular ion
[M-CO]⁺167Loss of carbon monoxide
[M-CH₃]⁺180Loss of a methyl radical from the methoxy group
[M-OCH₃]⁺164Loss of a methoxy radical

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and efficient one-pot synthesis method for 7-methoxy substituted 4H-1,4-benzothiazines has been described, which involves the condensation and oxidative cyclization of a substituted 2-aminobenzenthiol with a β-dicarbonyl compound in dimethyl sulfoxide (DMSO).[4][5] Based on this, a plausible synthetic route for this compound is outlined below.

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-5-methoxythiophenol 2-Amino-5-methoxythiophenol One-pot_synthesis One-pot Condensation and Cyclization 2-Amino-5-methoxythiophenol->One-pot_synthesis Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->One-pot_synthesis Target_Molecule This compound One-pot_synthesis->Target_Molecule DMSO, Base

Caption: General one-pot synthesis workflow for this compound.

Experimental Procedure (Proposed)
  • Reaction Setup: To a stirred solution of 2-amino-5-methoxythiophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base (e.g., triethylamine or potassium carbonate, 1.2 equivalents) is added at room temperature under an inert atmosphere.

  • Addition of Acylating Agent: Chloroacetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

Instrumentation for Synthesis and Characterization

The synthesis and characterization of this compound would typically involve the following instrumentation:

  • Synthesis: Standard laboratory glassware, magnetic stirrers, heating mantles, and a rotary evaporator.

  • Purification: Filtration apparatus and recrystallization setup.

  • Characterization:

    • NMR: Bruker Avance or similar spectrometer (e.g., 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR).

    • IR: FTIR spectrometer (e.g., PerkinElmer or Nicolet) with KBr pellet or ATR sampling.

    • Mass Spectrometry: GC-MS or LC-MS instrument.

    • Melting Point: Digital melting point apparatus.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound, aimed at supporting further research and development activities. The predictive nature of the spectroscopic data underscores the need for future experimental work to fully characterize this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of 7-Methoxy-1,4-benzothiazin-3-one. Due to the limited availability of published experimental ¹H and ¹³C NMR data for this specific compound, this guide presents the spectral data for the closely related parent compound, 3,4-dihydro-2H-[1][2]-benzothiazin-3-one, as a foundational reference. Furthermore, a comprehensive, generalized experimental protocol for acquiring such NMR data is provided, alongside a logical workflow for the synthesis and characterization of the target molecule.

Data Presentation: NMR Spectral Data

Table 1: ¹H NMR Spectral Data of 3,4-dihydro-2H-[1][2]-benzothiazin-3-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.51s1HNH
7.30-6.92m4HAr-H
3.43s2HSCH₂

Table 2: ¹³C NMR Spectral Data of 3,4-dihydro-2H-[1][2]-benzothiazin-3-one

Chemical Shift (δ) ppmAssignment
165.5C=O
137.9Ar-C
127.8Ar-C
125.1Ar-C
123.3Ar-C
117.7Ar-C
30.2SCH₂

Experimental Protocols

The following is a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule such as this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent by the manufacturer. If not present, a small amount can be added.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Sample Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp and symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H or ¹³C) to ensure maximum signal-to-noise ratio.

3. ¹H NMR Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically set between 2 to 4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for the relaxation of the nuclei.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

4. ¹³C NMR Data Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

  • Acquisition Time: Typically around 1 to 2 seconds.

  • Relaxation Delay: A delay of 2 seconds is a common starting point.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

5. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and subsequent NMR characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: 2-Amino-5-methoxyphenol and Chloroacetyl chloride Reaction Cyclization Reaction Start->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product Isolated Product: This compound Workup->Product NMR_Prep NMR Sample Preparation Product->NMR_Prep H_NMR 1H NMR Spectroscopy NMR_Prep->H_NMR C_NMR 13C NMR Spectroscopy NMR_Prep->C_NMR Data_Analysis Spectral Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation NMR_Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Tune Tune Probe LockShim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Integration and Peak Picking Reference->Analyze

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 7-Methoxy-1,4-benzothiazin-3-one. While a publicly available experimental spectrum for this specific molecule is not readily found in the surveyed literature, this document outlines the expected characteristic absorption bands based on its functional groups and data from closely related analogs. Furthermore, it includes a comprehensive experimental protocol for acquiring the IR spectrum of a solid sample and a logical workflow for spectral analysis.

Predicted Infrared Spectral Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a secondary amine (N-H), a cyclic amide (lactam) carbonyl group (C=O), an aromatic ring, and a methoxy ether group (C-O-C).

Based on established infrared spectroscopy principles and data from similar 1,4-benzothiazine derivatives, the predicted IR absorption bands for this compound are summarized below.[1][2][3]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
~3300 - 3400N-H StretchSecondary Amine / LactamMedium
~3100 - 3000C-H StretchAromaticMedium to Weak
~2950 - 2850C-H StretchMethoxy (CH₃)Medium to Weak
~1660 - 1690C=O StretchCyclic Amide (Lactam)Strong
~1600 - 1450C=C StretchAromatic RingMedium to Strong
~1250 - 1200C-O-C StretchAryl Ether (asymmetric)Strong
~1050 - 1000C-O-C StretchAryl Ether (symmetric)Medium
~850 - 800C-H BendAromatic (out-of-plane)Strong

Experimental Protocol: Obtaining the IR Spectrum of a Solid Sample (KBr Pellet Method)

This protocol describes a standard procedure for preparing a solid sample for Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique.[4]

1. Materials and Equipment:

  • This compound (sample)

  • Spectroscopic grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FTIR spectrometer

  • Infrared lamp (optional, for drying)

2. Procedure:

  • Drying: Ensure both the sample and KBr are free of moisture, as water exhibits strong IR absorption bands that can interfere with the spectrum. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

  • Grinding: Add the KBr to the agate mortar and grind it to a fine, consistent powder. Add the sample to the mortar and continue to grind the mixture for several minutes until it is a homogenous, fine powder. The goal is to reduce particle size to minimize light scattering.

  • Pellet Formation: Transfer the powder mixture to the die of the pellet press. Distribute the powder evenly.

  • Pressing: Place the die in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Sample Obtain Solid Sample ChooseMethod Select Method (e.g., KBr Pellet) Sample->ChooseMethod Prepare Grind Sample with KBr ChooseMethod->Prepare Press Press into Pellet Prepare->Press Background Collect Background Spectrum (I₀) Press->Background SampleSpec Collect Sample Spectrum (I) Background->SampleSpec Process Generate Transmittance or Absorbance Spectrum SampleSpec->Process IdentifyPeaks Identify Key Absorption Bands (Wavenumbers) Process->IdentifyPeaks Correlate Correlate Bands to Functional Groups IdentifyPeaks->Correlate Fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) Correlate->Fingerprint Structure Confirm Molecular Structure Fingerprint->Structure

Caption: Workflow for Infrared Spectrum Analysis.

Biological Context and Signaling Pathways

Derivatives of 1,4-benzothiazine are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and calcium antagonist properties.[5][6] The structural similarity of 1,4-benzothiazines to phenothiazines, a class of antipsychotic drugs, suggests potential interactions with various biological targets.[6] However, specific signaling pathways directly modulated by this compound have not been detailed in the reviewed literature. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling cascades. Potential areas of investigation could include its role as a calcium channel blocker or its interaction with enzymes involved in inflammatory pathways.

The following diagram illustrates a generalized synthesis pathway for 1,4-benzothiazine derivatives, which is a crucial first step in any investigation of their biological activity.

Synthesis_Pathway start1 2-Aminothiophenol Derivative intermediate Intermediate Formation start1->intermediate start2 α-Halo Acyl Halide or Ester start2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base product 1,4-Benzothiazin-3-one Scaffold cyclization->product

Caption: General Synthesis of 1,4-Benzothiazin-3-ones.

References

Mass Spectrometry Analysis of 7-Methoxy-1,4-benzothiazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7-Methoxy-1,4-benzothiazin-3-one. It includes key physicochemical properties, a detailed, generalized experimental protocol for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a theoretical examination of its fragmentation patterns. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quantification of this and similar small molecules.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented in Table 1. This data is essential for the initial setup of mass spectrometry parameters and for the interpretation of resulting data.

PropertyValueReference
Molecular Formula C₉H₉NO₂S[1][2]
Molecular Weight 195.24 g/mol [1][2]
Monoisotopic Mass 195.0354 Da[3]
CAS Number 22726-30-3[1][2]
Form Solid[1]
Melting Point 183-187 °C[1]

Predicted Mass Spectrometry Data

In the absence of specific experimental data for this compound, the following table presents the predicted mass-to-charge ratios (m/z) for various adducts that may be observed during electrospray ionization (ESI) mass spectrometry. These predictions are based on computational models and are useful for the initial identification of the compound in a mass spectrum.[3]

AdductPredicted m/z
[M+H]⁺ 196.04268
[M+Na]⁺ 218.02462
[M+NH₄]⁺ 213.06922
[M+K]⁺ 233.99856
[M-H]⁻ 194.02812

Theoretical Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is predicted to occur at several key locations within its structure. The following is a proposed fragmentation pathway based on the known fragmentation patterns of amides, ethers, and aromatic compounds.[4][5][6][7]

The most probable initial fragmentation event is the cleavage of the amide bond (N-CO), a common fragmentation pathway for amides.[4][5] This would result in the loss of the amine or lactam moiety and the formation of a stable aryl acylium cation. Additionally, fragmentation of the methoxy group is expected, likely through the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). The aromatic ring itself is relatively stable but can undergo fragmentation, particularly with higher collision energies.

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M [M+H]⁺ m/z = 196.04 F1 Fragment 1 m/z = 181.02 (-CH₃) M->F1 - •CH₃ F2 Fragment 2 m/z = 168.04 (-CO) M->F2 - CO F4 Fragment 4 m/z = 138.03 (-C₂H₂O) M->F4 - C₂H₂O F3 Fragment 3 m/z = 153.02 (-CH₃, -CO) F1->F3 - CO experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction / Precipitation Sample->Extraction Dilution Dilution Extraction->Dilution LC Liquid Chromatography Dilution->LC ESI Electrospray Ionization LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Quantification Quantification / Identification DataAnalysis->Quantification

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1,4-benzothiazin-3-one is a heterocyclic compound belonging to the benzothiazine class. Molecules within this structural family have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antibacterial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, a plausible synthetic route, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to the limited availability of specific experimental data for this particular compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₂S[3]
Molecular Weight 195.24 g/mol [3]
Appearance Solid[3]
Melting Point 183-187 °C[3]
Boiling Point (Predicted) 395.7 ± 42.0 °C
Density (Predicted) 1.282 ± 0.06 g/cm³
XlogP (Predicted) 1.4
pKa Not Experimentally Determined
Solubility Not Experimentally Determined
CAS Number 22726-30-3

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a one-pot reaction involving the condensation and oxidative cyclization of a substituted 2-aminobenzenthiol with a β-diketone in the presence of dimethyl sulfoxide (DMSO).[4] This approach is outlined below.

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_purification Work-up & Purification Reactant1 2-Amino-5-methoxythiophenol Step1 Condensation & Oxidative Cyclization Reactant1->Step1 Reactant2 β-Diketone (e.g., Acetylacetone) Reactant2->Step1 Solvent DMSO Solvent->Step1 Process Stirring & Heating Process->Step1 Step2 Formation of Enaminoketone Intermediate Step1->Step2 via Workup Quenching with Water Step2->Workup Purification Crystallization Workup->Purification Product This compound Purification->Product

Caption: One-pot synthesis of this compound.

Detailed Methodology:

  • To a stirred suspension of a suitable β-diketone (e.g., acetylacetone, 0.01 mole) in dimethyl sulfoxide (DMSO, 6 mL), add 2-amino-5-methoxythiophenol (0.01 mole).

  • Heat the reaction mixture with stirring. The reaction is believed to proceed through the formation of an enaminoketone intermediate.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the product.

  • Filter the solid product, wash it with water, and then with a 50% ethanol solution.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.

Determination of Physicochemical Properties

The following are standard experimental protocols that can be employed to determine the solubility, pKa, and logP of this compound.

Workflow for Physicochemical Property Determination

G Experimental Workflow cluster_solubility Solubility Determination cluster_pka pKa Determination cluster_logp logP Determination Compound 7-Methoxy-1,4- benzothiazin-3-one S1 Shake-Flask Method Compound->S1 P1 Potentiometric Titration or UV-Vis Spectroscopy Compound->P1 L1 RP-HPLC or Shake-Flask Compound->L1 S2 Equilibration in Solvent S1->S2 S3 Quantification (e.g., HPLC) S2->S3 P2 Measurement at various pH P1->P2 P3 Data Analysis P2->P3 L2 Partitioning between Octanol and Water L1->L2 L3 Concentration Measurement L2->L3

Caption: Standard workflows for determining key physicochemical properties.

1. Solubility Determination (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

  • Materials: this compound powder, selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO), vials with screw caps, orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the compound to a known volume of the solvent in a vial.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

2. pKa Determination (Potentiometric Titration)

  • Objective: To determine the acid dissociation constant (pKa) of this compound.

  • Materials: this compound, co-solvent if necessary (e.g., methanol or DMSO), standardized solutions of HCl and NaOH, a calibrated pH meter with an electrode, and a magnetic stirrer.

  • Procedure:

    • Dissolve a known amount of the compound in a suitable solvent system (e.g., water with a minimal amount of co-solvent to ensure solubility).

    • Place the solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution with a standardized acid or base, recording the pH value after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

3. LogP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

  • Objective: To determine the partition coefficient (logP) of this compound.

  • Materials: this compound, HPLC system with a reverse-phase column (e.g., C18), mobile phase (a mixture of an organic solvent like acetonitrile or methanol and water/buffer), and a set of standard compounds with known logP values.

  • Procedure:

    • Determine the retention time of the compound on the RP-HPLC column using a series of isocratic mobile phases with varying organic solvent concentrations.

    • Calculate the capacity factor (k) for each mobile phase composition.

    • Extrapolate the linear relationship between the logarithm of the capacity factor (log k) and the percentage of the organic solvent to obtain the log k value at 100% aqueous phase (log k_w).

    • Establish a calibration curve by plotting the known logP values of standard compounds against their determined log k_w values.

    • Use the calibration curve and the log k_w value of this compound to determine its logP.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly available literature, the broader class of benzothiazines has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][2]

A plausible mechanism of action, particularly for the anti-inflammatory effects of benzothiazine derivatives, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[5] The COX pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators.

Hypothesized Anti-inflammatory Signaling Pathway

G Hypothesized Anti-inflammatory Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 PLA2 MembranePhospholipids->PLA2 Stimulus (e.g., Inflammation) ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 acts on PLA2->ArachidonicAcid releases Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Compound 7-Methoxy-1,4- benzothiazin-3-one Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway as a potential anti-inflammatory mechanism.

This proposed pathway illustrates that an inflammatory stimulus can lead to the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Cyclooxygenase-2 (COX-2) then metabolizes arachidonic acid into prostaglandins, which are key mediators of inflammation. This compound, like other benzothiazine derivatives, may exert its anti-inflammatory effects by inhibiting the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins and mitigating the inflammatory response. Further experimental validation is required to confirm this specific mechanism for this compound.

Conclusion

This compound is a compound of interest within the medicinally relevant benzothiazine class. This guide has provided a summary of its known physicochemical properties, detailed experimental protocols for further characterization, and a plausible synthetic route. While specific biological data is currently lacking, the established activities of related compounds suggest that this compound holds potential for further investigation as a therapeutic agent, particularly in the context of inflammatory diseases. The provided frameworks for experimental determination of its properties and the hypothesized mechanism of action offer a solid foundation for future research and development efforts.

References

An In-depth Technical Guide to the Solubility of 7-Methoxy-1,4-benzothiazin-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound of interest in pharmaceutical research. Due to its structural similarity to other biologically active benzothiazine derivatives, understanding its solubility is crucial for advancing research in drug discovery and development. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow of this methodology.

Physicochemical Properties

  • Molecular Formula: C₉H₉NO₂S

  • Molecular Weight: 195.24 g/mol

  • CAS Number: 22726-30-3

  • Appearance: White to orange to green powder or crystal

  • Melting Point: 183-187 °C

Solubility Profile

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative assessments and data on related compounds provide valuable insights into its general solubility behavior. The compound is noted to be soluble in methanol.[1] Generally, benzothiazine derivatives exhibit low solubility in aqueous solutions and higher solubility in organic solvents.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSoluble[1]

Note: Further experimental studies are required to establish quantitative solubility data in a broader range of organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is suitable for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, chloroform, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with a constant, controlled temperature.

    • Shake the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification:

    • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start step1 Add excess this compound to a known volume of organic solvent start->step1 step2 Equilibrate on orbital shaker (controlled temperature) step1->step2 step3 Centrifuge to separate undissolved solid step2->step3 step4 Filter supernatant (0.22 µm filter) step3->step4 step5 Dilute filtered sample step4->step5 step6 Quantify concentration using HPLC-UV step5->step6 end End step6->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated, this guide provides the foundational knowledge based on available qualitative information and established experimental protocols. The detailed shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, a critical step for its advancement in preclinical and pharmaceutical development. The generation of comprehensive solubility data will be invaluable for formulation design, bioavailability studies, and the overall progression of this compound as a potential therapeutic agent.

References

The Pharmacological Potential of 7-Methoxy-1,4-benzothiazin-3-one: A Technical Overview of Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the predicted biological activities of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound belonging to the 1,4-benzothiazine class. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from studies on structurally related 1,4-benzothiazin-3-one derivatives to forecast its potential pharmacological profile. This paper is intended for researchers, scientists, and professionals in drug development, offering a foundation for future in-vitro and in-vivo investigations.

The 1,4-benzothiazine scaffold is a recognized pharmacophore, with various derivatives exhibiting a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a methoxy group at the 7th position of the benzothiazine ring is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Predicted Biological Activities and Supporting Data

Based on the analysis of analogous compounds, this compound is predicted to exhibit several key biological activities. The following sections detail these potential activities, supported by quantitative data from studies on related 1,4-benzothiazin-3-one derivatives.

Antimicrobial Activity

Derivatives of the 1,4-benzothiazine class have demonstrated notable activity against a range of microbial pathogens.[1] For instance, certain benzothiazinone analogues have shown potent efficacy against Mycobacterium tuberculosis. While a study on 8-nitrobenzothiazinones highlighted a 7-methoxy isomer of a 1,3-benzothiazin-4-one derivative with a Minimum Inhibitory Concentration (MIC) of 0.2 μM against M. tuberculosis, this underscores the potential of methoxy-substituted benzothiazinones as antimycobacterial agents.[3] Furthermore, studies on other 1,4-benzothiazine derivatives have reported activity against various Gram-positive bacteria.[4]

Table 1: Antimicrobial Activity of Selected Benzothiazine Derivatives

Compound ClassTarget OrganismActivity MetricValueReference
8-Nitro-1,3-benzothiazin-4-one derivative (7-methoxy isomer)Mycobacterium tuberculosisMIC0.2 µM[3]
1,2-Benzothiazine derivativesBacillus subtilisMIC25-600 µg/mL[4]
1,2-Benzothiazine derivativesStaphylococcus aureusMIC25-600 µg/mL[4]
Pyrazolo-1,2-benzothiazine acetamidesStaphylococcus aureus (ATCC BAA-44)MIC₉₀8.0 µg/mL[5]
Anticancer Activity

The 1,4-benzothiazine core is a constituent of molecules investigated for their anticancer properties.[6][7] Studies on substituted 1,4-benzothiazines have indicated potential anti-lung cancer activity. For example, propyl 3-methyl-3,4-dihydro-2H-benzo[b][5][8]thiazine-2-carboxylate was identified as an active compound against the A-549 lung cancer cell line.[6][7] While specific data for this compound is unavailable, the general anticancer potential of the scaffold suggests this as a promising area for investigation. Research on other methoxy-containing heterocyclic compounds, such as 7-methoxyisoflavanone, has also demonstrated potential anticancer effects.[9]

Table 2: Anticancer Activity of Selected Benzothiazine and Related Derivatives

CompoundCell LineActivity MetricValueReference
Propyl 3-methyl-3,4-dihydro-2H-benzo[b][5][8]thiazine-2-carboxylateA-549 (Lung Cancer)Cell Viability AssayActive[6][7]
7-MethoxyisoflavanoneHL-60Anticancer ActivityPotential Activity[9]
1,3,4-Thiadiazole with 3-methoxyphenyl substituentMCF-7 (Breast Cancer)DNA Biosynthesis Inhibition70% ± 3 at 100 µM[10]
Benzothiazole aniline derivatives (L1, L1Pt)Liver and Colon Cancer CellsCytotoxicity (IC₅₀)Effective[11]
Acetylcholinesterase Inhibition

Certain benzothiazin-4-one derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[12][13] One study reported a benzothiazinone derivative with an IC₅₀ of 8.48 μM for AChE inhibition in the rat cortex.[12][13] This suggests that the broader benzothiazine class, including this compound, could be explored for its potential in neurodegenerative disorders.

Table 3: Acetylcholinesterase Inhibitory Activity of Selected Benzothiazin-4-one Derivatives

CompoundTargetTissueActivity MetricValueReference
Benzothiazinone 5BdAcetylcholinesteraseRat CortexIC₅₀8.48 µM[12][13]
Benzothiazinone 5BdAcetylcholinesteraseRat HippocampusIC₅₀39.80 µM[12][13]
2H-Benzo[b][5][8]thiazin-3(4H)-one derivative (3j)AcetylcholinesteraseIn vitroIC₅₀0.025 µM[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate the design of future studies on this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[4]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A-549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from electric eel or other sources) and the substrate acetylthiocholine iodide (ATCI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: The reaction mixture in a cuvette contains the buffer, the test compound at various concentrations, and the enzyme solution.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate ATCI and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited control reaction. The IC₅₀ value is determined from the dose-response curve.[12][13]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Studies synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (Bacteria, Fungi) characterization->antimicrobial anticancer Anticancer Assays (Cell Viability, Apoptosis) characterization->anticancer enzyme Enzyme Inhibition Assays (e.g., AChE) characterization->enzyme moa Mechanism of Action Studies antimicrobial->moa anticancer->moa invivo In Vivo Animal Models moa->invivo

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway_example compound 7-Methoxy-1,4- benzothiazin-3-one target_protein Target Protein (e.g., Enzyme, Receptor) compound->target_protein Inhibition/Activation downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) downstream_effector1->cellular_response downstream_effector2->cellular_response

Caption: A hypothetical signaling pathway illustrating the mechanism of action of a bioactive compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the scientific literature, a comprehensive analysis of its structural analogs strongly suggests a high potential for pharmacological relevance. The 1,4-benzothiazin-3-one core is a versatile scaffold that has given rise to compounds with significant antimicrobial, anticancer, and neuroprotective-related activities. The presence of a 7-methoxy group is likely to influence the potency and selectivity of these effects. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to initiate and advance research into this promising compound, ultimately paving the way for the development of novel therapeutic agents. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

The Emergence of Benzothiazinones: A New Paradigm in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History, Discovery, and Core Attributes of Benzothiazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, has necessitated the discovery of novel therapeutics with new mechanisms of action. Among the most promising developments in recent decades is the emergence of benzothiazinones (BTZs), a class of potent nitroaromatic compounds that have demonstrated remarkable efficacy against both drug-susceptible and resistant forms of TB. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and key experimental data related to benzothiazinone compounds, with a focus on the lead candidates BTZ043 and macozinone (PBTZ169).

A Historical Overview: The Genesis of a New Antitubercular Agent

The journey of benzothiazinones from initial synthesis to clinical evaluation represents a significant advancement in TB drug discovery. The initial discovery can be traced back to the screening of a series of sulfur-containing heterocycles for antibacterial and antifungal activity.[1] Among these, the nitrobenzothiazinone scaffold showed exceptional potency and specificity against mycobacteria.[1]

A pivotal moment in the development of BTZs was the identification of their novel mechanism of action. In 2009, a collaborative effort led by researchers at the Ecole Polytechnique Fédérale de Lausanne (EPFL) and other institutions identified the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) as the primary target of BTZs.[1][2] This discovery was a landmark, as it unveiled a previously unexploited vulnerability in the mycobacterial cell wall synthesis pathway.

The initial lead compound, BTZ043, exhibited nanomolar activity against M. tuberculosis and demonstrated efficacy in preclinical models.[1] Subsequent medicinal chemistry efforts focused on optimizing the BTZ scaffold, leading to the development of PBTZ169, later named macozinone.[3] Macozinone offered several advantages over BTZ043, including a simpler chemical synthesis due to the absence of a chiral center, a lower cost of production, and improved pharmacodynamic properties.[3] Both BTZ043 and macozinone have since progressed into clinical trials, heralding a new era in the treatment of tuberculosis.[4][5]

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Benzothiazinones are pro-drugs that are activated within the mycobacterium.[6] Their mechanism of action is centered on the irreversible inhibition of DprE1, a flavoenzyme essential for the biosynthesis of key components of the mycobacterial cell wall, namely arabinogalactan and lipoarabinomannan.[1][2]

The activation and inhibition process can be summarized as follows:

  • Enzymatic Reduction: The nitro group of the benzothiazinone is reduced to a reactive nitroso species by the reduced flavin cofactor (FADH2) within the active site of DprE1.[6]

  • Covalent Adduct Formation: The electrophilic nitroso intermediate then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387) in the active site of DprE1.[6]

  • Inhibition of Arabinan Synthesis: This irreversible covalent modification inactivates the enzyme, blocking the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[1][2] DPA is the sole donor of arabinose for the synthesis of arabinans.

  • Cell Lysis: The disruption of arabinan synthesis compromises the structural integrity of the mycobacterial cell wall, leading to cell lysis and bacterial death.[1][2]

DprE1_Signaling_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) DPR->DprE1 DPX Decaprenylphosphoryl-2'-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX Oxidation ActivatedBTZ Activated BTZ (Nitroso species) DprE1->ActivatedBTZ Inhibition Inhibition DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA Reduction Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall BTZ Benzothiazinone (Pro-drug) BTZ->DprE1 Enzymatic Activation ActivatedBTZ->DprE1 Covalent Adduct Formation Inhibition->DPX Blocks Synthesis

Quantitative Data Summary

The potency of benzothiazinone compounds has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data for BTZ043, macozinone (PBTZ169), and other analogs.

Table 1: In Vitro Activity of Benzothiazinones against M. tuberculosis

CompoundM. tuberculosis StrainMIC (ng/mL)MIC (µM)Citation(s)
BTZ043 H37Rv10.0023[6][7]
MDR Strains0.75 - 30-[8]
XDR Strains0.75 - 30-[8]
Macozinone (PBTZ169) H37Rv<0.15<0.0003[9]
MDR Strains<150<0.3[9]
BTZ038 H37Rv1.56-[10]
Reduced BTZ045 (amino) H37Rv>500>1.16[6]
Reduced BTZ046 (hydroxylamino) H37Rv>500>1.16[6]

Table 2: DprE1 Enzyme Inhibition by Benzothiazinones

CompoundEnzyme SourceIC50 (µM)Citation(s)
BTZ043 M. smegmatis DprE14.5[6]
M. tuberculosis DprE11.61[11]
Macozinone (PBTZ169) M. tuberculosis DprE10.02[12]
BTZ045 (non-covalent) M. smegmatis DprE111.0[6]
BTZ046 (non-covalent) M. smegmatis DprE119.7[6]

Table 3: Comparative Pharmacokinetics of BTZ043 and Macozinone in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)T1/2 (h)AUC (ng·h/mL)Bioavailability (%)Citation(s)
BTZ043 (neat) 25Oral-----[13]
BTZ043 (ADN) 25Oral~1000~4-~8-fold higher than neat-[13]
Macozinone (PBTZ169) 50Oral--2.87-~10[14]
Compound 11l 50Oral--3.11--[13]
Compound 11m 50Oral--10.66--[13]

ADN: Amorphous Drug Nanoparticles

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of benzothiazinone compounds.

Synthesis of Benzothiazinones

The synthesis of the benzothiazinone scaffold has been achieved through several routes, with the "thiourea pathway" being a commonly employed method.[4]

General Procedure for the Thiourea Pathway:

  • Acid Chloride Formation: A substituted 2-chlorobenzoic acid is reacted with thionyl chloride in a suitable solvent like toluene and refluxed to form the corresponding acid chloride.

  • Thiourea Intermediate Synthesis: The desired secondary amine is reacted with a thiocarbonylating agent (e.g., thiocarbonyldiimidazole) in an anhydrous solvent like THF at room temperature to yield the N,N-dialkylthiourea intermediate.

  • Cyclization: The crude acid chloride is dissolved in an anhydrous solvent (e.g., toluene) and reacted with the N,N-dialkylthiourea intermediate under reflux. The intramolecular cyclization via nucleophilic aromatic substitution yields the final benzothiazinone product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Synthesis of Macozinone (PBTZ169):

A reported synthesis of macozinone involves the condensation of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide with sodium 4-(cyclohexylmethyl)piperazine-1-carbodithioate.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antimycobacterial activity of benzothiazinones is typically determined using the broth microdilution method, often with a resazurin-based readout (Resazurin Microtiter Assay - REMA).[2]

REMA Protocol Outline:

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv) is prepared from a mid-log phase culture.

  • Inoculation and Incubation: The wells containing the compound dilutions are inoculated with the bacterial suspension. The plates are incubated at 37°C for 7-14 days.

  • Resazurin Addition and Readout: A solution of resazurin is added to each well, and the plates are re-incubated. The MIC is defined as the lowest compound concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).[9]

DprE1 Enzyme Inhibition Assay

The inhibitory activity of benzothiazinones against DprE1 can be assessed using various methods, including a fluorometric assay.[2]

Fluorometric DprE1 Inhibition Assay Protocol:

  • Reaction Setup: A master mix is prepared containing purified recombinant DprE1 enzyme, the substrate farnesyl-phosphoryl-β-D-ribose (FPR), and necessary cofactors in an appropriate assay buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Detection: A resazurin-based solution is added, and the fluorescence is measured at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The percentage of inhibition relative to a DMSO control is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Visualization of Key Processes

Experimental Workflow for DprE1 Target Identification

The identification of DprE1 as the target of benzothiazinones was a critical breakthrough. The experimental workflow involved a combination of genetic and biochemical approaches.

Target_Identification_Workflow Start Observation: Potent anti-Mtb activity of BTZs ResistantMutants Generate BTZ-Resistant M. tuberculosis Mutants Start->ResistantMutants WGS Whole Genome Sequencing of Resistant Mutants ResistantMutants->WGS IdentifyMutation Identify Mutations in dprE1 Gene (specifically at Cys387) WGS->IdentifyMutation BiochemicalAssay Biochemical Validation: DprE1 Enzyme Inhibition Assay IdentifyMutation->BiochemicalAssay Hypothesis Overexpression Overexpression of DprE1 Confers Resistance IdentifyMutation->Overexpression Hypothesis Conclusion Conclusion: DprE1 is the primary target of BTZs BiochemicalAssay->Conclusion Overexpression->Conclusion

Logical Progression of Benzothiazinone Development

The development of benzothiazinones has followed a logical progression from initial discovery to clinical candidates.

BTZ_Development_Progression Screening Initial Screening of Heterocyclic Compounds HitID Identification of Nitrobenzothiazinone Scaffold Screening->HitID LeadCompound Lead Compound: BTZ043 HitID->LeadCompound TargetID Target Identification: DprE1 LeadCompound->TargetID SAR Structure-Activity Relationship (SAR) Studies LeadCompound->SAR Preclinical Preclinical Development (In vivo efficacy & safety) LeadCompound->Preclinical TargetID->SAR LeadOptimization Lead Optimization SAR->LeadOptimization PBTZ169 Optimized Candidate: Macozinone (PBTZ169) LeadOptimization->PBTZ169 PBTZ169->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials

Conclusion and Future Directions

The discovery and development of benzothiazinone compounds represent a significant triumph in the field of antimicrobial research. Their novel mechanism of action, potent bactericidal activity against drug-resistant strains of M. tuberculosis, and the progression of lead candidates into clinical trials offer new hope for more effective and potentially shorter treatment regimens for tuberculosis.

Future research in this area will likely focus on several key aspects:

  • Addressing Pharmacokinetic Challenges: Continued efforts to improve the solubility and bioavailability of benzothiazinone derivatives will be crucial for their clinical success.

  • Overcoming Potential Resistance: While resistance to BTZs is currently rare, ongoing surveillance and research into the mechanisms of resistance will be important.

  • Exploring Non-Nitro Analogs: The potential for toxicity associated with the nitroaromatic scaffold has prompted research into non-nitro analogs that retain potent DprE1 inhibitory activity.

  • Combination Therapies: Further investigation into synergistic combinations of benzothiazinones with other new and existing anti-TB drugs will be essential for developing robust and durable treatment regimens.

The story of benzothiazinones is a testament to the power of innovative drug discovery and international collaboration. As these compounds continue to advance through clinical development, they hold the promise of becoming a cornerstone of future tuberculosis therapy.

References

An In-depth Technical Guide to Structural Analogs of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 7-Methoxy-1,4-benzothiazin-3-one, a core scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds, with a particular focus on their potential as antimicrobial agents.

Introduction

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] Derivatives of this structure have demonstrated a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2][3] A key area of investigation has been the development of benzothiazinone analogs as potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[4][5] This has led to the discovery of powerful antitubercular agents.[4][5]

The substitution pattern on the benzothiazinone ring plays a crucial role in modulating the biological activity of these compounds. The presence of a methoxy group at the 7-position, in particular, has been shown to significantly influence the antimycobacterial potency of these analogs.[2][4] This guide will delve into the synthesis of various structural analogs of this compound, present quantitative data on their biological activities, and provide detailed experimental protocols for their preparation and evaluation.

Synthesis of this compound Analogs

The synthesis of 1,4-benzothiazin-3-one derivatives can be achieved through several established routes. A common and versatile method involves the condensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon.

One of the prominent synthetic strategies for creating a diverse library of benzothiazinone analogs is the "thiourea pathway".[4] This method allows for the formation of the thiazinone ring in a single synthetic step.[4] The general workflow begins with the activation of a substituted 2-chlorobenzoic acid, which is then reacted with an N,N-dialkyl thiourea derivative to yield the benzothiazinone core.[4] This approach is advantageous as it avoids the use of toxic reagents like carbon disulfide and methyl iodide, which are common in other synthetic routes such as the alkylsulfanyl pathway.[4]

Another widely used method starts from ortho-fluorobenzoic acids.[6] The synthesis typically proceeds by converting the benzoic acid to its corresponding benzoyl chloride, followed by reaction with ammonium thiocyanate to form a benzoyl isothiocyanate intermediate.[6] Subsequent reaction with an appropriate amine leads to the formation of the final 1,4-benzothiazin-3-one analog.[6]

Below is a generalized workflow for the synthesis of this compound analogs.

cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product 2-Amino-5-methoxyphenol 2-Amino-5-methoxyphenol Condensation Condensation 2-Amino-5-methoxyphenol->Condensation Step 1 Three-carbon synthon Three-carbon synthon Three-carbon synthon->Condensation Cyclization Cyclization Condensation->Cyclization Step 2 Purification Purification Cyclization->Purification Step 3 7-Methoxy-1,4-benzothiazin-3-one_Analog This compound Analog Purification->7-Methoxy-1,4-benzothiazin-3-one_Analog

Generalized synthetic workflow for this compound analogs.

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzothiazinone core and the side chain. The following tables summarize the available quantitative data for a selection of these analogs, primarily focusing on their antimycobacterial activity.

Table 1: Antimycobacterial Activity of Methoxy-Substituted Benzothiazinone Analogs against M. tuberculosis

Compound IDR Group (Position 2)Other SubstitutionsMIC (µM)Reference
1 Tetrahydroisoquinoline7-methoxy0.2[4]
2 Tetrahydroisoquinoline6,7-dimethoxy1.0[4]
3 TetrahydroisoquinolineNone (unsubstituted)0.5[4]
4 4-Ethoxycarbonylpiperazine5-Fluoro, 7-methoxy>60[6]

The data clearly indicates that the position of the methoxy group has a profound impact on the antimycobacterial activity. A 7-methoxy substituent (Compound 1 ) results in a significantly lower MIC compared to a 6,7-dimethoxy substitution (Compound 2 ) or an unsubstituted analog (Compound 3 ).[4] This highlights the importance of the 7-position for potent activity. The addition of a fluoro group at the 5-position in conjunction with the 7-methoxy group (Compound 4 ) did not yield significant activity at the tested concentrations.[6]

Mechanism of Action: DprE1 Inhibition

The primary mechanism of action for many potent benzothiazinone analogs is the inhibition of the FAD-dependent enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4][5] DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinans.[4][5]

The inhibition of DprE1 by benzothiazinones is a covalent and irreversible process.[7] The nitro group present in many of the highly active analogs is believed to be a key player in this covalent modification.[8] However, the binding of these inhibitors is not strictly dependent on the formation of a covalent bond, as non-covalent complexes have also been observed.[8] The trifluoromethyl group is another important determinant for the interaction with the enzyme.[8]

Benzothiazinone_Analog Benzothiazinone Analog DprE1_Enzyme DprE1 Enzyme (Cys387) Benzothiazinone_Analog->DprE1_Enzyme Covalent Inhibition Covalent_Adduct Covalent Adduct (Inactivated Enzyme) DprE1_Enzyme->Covalent_Adduct Arabinan_Biosynthesis Arabinan Biosynthesis DprE1_Enzyme->Arabinan_Biosynthesis Catalyzes Covalent_Adduct->Arabinan_Biosynthesis Blocks Mycobacterial_Cell_Wall Mycobacterial Cell Wall Arabinan_Biosynthesis->Mycobacterial_Cell_Wall Contributes to Cell_Lysis Cell Lysis Arabinan_Biosynthesis->Cell_Lysis Disruption leads to

Inhibition of DprE1 by benzothiazinone analogs leading to cell lysis.

Experimental Protocols

General Synthesis of this compound Analogs via the Thiourea Pathway

The following is a generalized protocol based on the thiourea pathway for the synthesis of benzothiazinone analogs.[4]

  • Activation of the Carboxylic Acid: The appropriately substituted 2-chlorobenzoic acid is dissolved in a suitable solvent (e.g., toluene) and treated with an activating agent such as thionyl chloride. The mixture is heated to reflux to form the corresponding acid chloride.

  • Formation of the Thiazinone Ring: The resulting acid chloride is then reacted with an N,N-dialkyl thiourea derivative in a suitable solvent (e.g., toluene) at elevated temperatures. This step leads to the formation of the 1,4-benzothiazin-3-one ring system.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the desired benzothiazinone analog.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against M. tuberculosis.[9]

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microtiter plates.

  • Inoculation: The bacterial culture is diluted to a specific optical density and added to the wells of the microtiter plates containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37 °C for a specified period.

  • MIC Determination: After incubation, Alamar blue solution is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compounds Start->Prepare_Compound_Dilutions Inoculate_with_Mtb Inoculate with M. tuberculosis Culture Prepare_Compound_Dilutions->Inoculate_with_Mtb Incubate_Plates Incubate Plates at 37°C Inoculate_with_Mtb->Incubate_Plates Add_Alamar_Blue Add Alamar Blue Solution Incubate_Plates->Add_Alamar_Blue Re-incubate_Plates Re-incubate Plates Add_Alamar_Blue->Re-incubate_Plates Read_Results Read Results (Color Change) Re-incubate_Plates->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Directions

The structural analogs of this compound represent a promising class of compounds with significant potential for the development of new antimicrobial agents. The available data strongly suggests that the 7-methoxy substitution is a key determinant of antimycobacterial activity. The synthetic routes outlined in this guide provide a framework for the generation of diverse libraries of these analogs for further investigation.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and evaluation of a broader range of 7-methoxy analogs with diverse substitutions at other positions of the benzothiazinone core and the side chain to build a more comprehensive SAR profile.

  • Exploration of Alternative Mechanisms: While DprE1 is a primary target, investigating whether 7-methoxy analogs possess additional or alternative mechanisms of action could reveal new therapeutic opportunities.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models of infection to assess their therapeutic potential.

This technical guide serves as a foundational resource for researchers in the field of drug discovery and development, providing the necessary information to advance the exploration of this compound analogs as a new generation of therapeutic agents.

References

Potential Research Applications of 7-Methoxy-1,4-benzothiazin-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxy-1,4-benzothiazin-3-one is a heterocyclic compound belonging to the 1,4-benzothiazine class, a scaffold of significant interest in medicinal chemistry. Derivatives of 1,4-benzothiazine have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties. This technical guide provides a comprehensive overview of the potential research applications of this compound, drawing upon existing data for structurally related compounds. This document outlines synthetic approaches, summarizes key quantitative biological data, provides detailed experimental protocols for potential screening, and visualizes relevant pathways and workflows to catalyze further investigation into this promising molecule. While specific research on this compound is limited, the available data on its analogs suggest it is a valuable candidate for further exploration in drug discovery and development.

Chemical Properties and Synthesis

2.1 Chemical Properties

PropertyValueReference
Molecular FormulaC₉H₉NO₂S--INVALID-LINK--
Molecular Weight195.24 g/mol --INVALID-LINK--
AppearanceSolidSigma-Aldrich
Melting Point183-187 °CSigma-Aldrich
SMILESCOc1ccc2NC(=O)CSc2c1--INVALID-LINK--
InChI1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)--INVALID-LINK--

2.2 Synthetic Approaches

The synthesis of this compound and its derivatives can be achieved through several established routes, primarily involving the condensation of a substituted 2-aminothiophenol with a suitable cyclic or acyclic component. A general and efficient one-pot synthesis for 7-methoxy-4H-1,4-benzothiazines has been reported, which can be adapted for the synthesis of the target compound.

2.2.1 General One-Pot Synthesis of 7-Methoxy-4H-1,4-benzothiazines

This method involves the condensation and oxidative cyclization of a substituted 2-aminobenzenthiol with a β-diketone in the presence of dimethyl sulfoxide (DMSO). The reaction is believed to proceed through the formation of an enaminoketone intermediate.

G cluster_start Starting Materials 2-Amino-5-methoxythiophenol 2-Amino-5-methoxythiophenol Condensation Condensation 2-Amino-5-methoxythiophenol->Condensation beta-Diketone beta-Diketone beta-Diketone->Condensation DMSO DMSO Enaminoketone Intermediate Enaminoketone Intermediate Condensation->Enaminoketone Intermediate DMSO Oxidative Cyclization Oxidative Cyclization Enaminoketone Intermediate->Oxidative Cyclization 7-Methoxy-4H-1,4-benzothiazine 7-Methoxy-4H-1,4-benzothiazine Oxidative Cyclization->7-Methoxy-4H-1,4-benzothiazine G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IkB-alpha IkB-alpha IKK Complex->IkB-alpha Phosphorylation NF-kB NF-kB IkB-alpha->NF-kB IkB-alpha_p p-IkB-alpha IkB-alpha->IkB-alpha_p NF-kB_active Active NF-kB (p50/p65) NF-kB->NF-kB_active Release Proteasomal Degradation Proteasomal Degradation IkB-alpha_p->Proteasomal Degradation Nucleus Nucleus NF-kB_active->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators This compound This compound This compound->IKK Complex Hypothesized Inhibition G Growth Factors / Stress Growth Factors / Stress Ras Ras Growth Factors / Stress->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Proliferation, Survival, Differentiation Transcription Factors->Cellular Response This compound This compound This compound->Raf Hypothesized Modulation G cluster_prep Preparation Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Visual Inspection/ OD Reading MBC Determination MBC Determination MIC Determination->MBC Determination Plating on _Agar G COX Enzyme COX Enzyme Incubation Incubation COX Enzyme->Incubation Compound Compound Compound->Incubation Arachidonic Acid Arachidonic Acid Reaction Reaction Arachidonic Acid->Reaction Incubation->Reaction Detection Colorimetric/ Fluorometric Detection Reaction->Detection IC50 Calculation IC50 Calculation Detection->IC50 Calculation G Neuronal Cell Culture Neuronal Cell Culture Compound Treatment Compound Treatment Neuronal Cell Culture->Compound Treatment Induction of Neurotoxicity e.g., H2O2, glutamate Compound Treatment->Induction of Neurotoxicity Incubation Incubation Induction of Neurotoxicity->Incubation Cell Viability Assay MTT, LDH Assay Incubation->Cell Viability Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis

Methodological & Application

Application Note and Protocol for the Synthesis of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the synthesis of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a derivative of the 1,4-benzothiazine scaffold, which is a core structure in a variety of biologically active compounds. Derivatives of 1,4-benzothiazine are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This protocol outlines a reliable synthetic route to obtain this compound for further research and development.

Overall Synthesis Workflow

The synthesis of this compound is proposed as a three-step process starting from commercially available 5-methoxy-2-nitrophenol. The workflow involves the reduction of the nitro group, followed by acylation of the resulting aminophenol with chloroacetyl chloride, and finally, an intramolecular cyclization to yield the target compound.

Synthesis_Workflow A 5-Methoxy-2-nitrophenol B 2-Amino-5-methoxyphenol A->B Reduction (e.g., H2, Pd/C) C N-(2-Hydroxy-4-methoxyphenyl)-2-chloroacetamide B->C Acylation (Chloroacetyl chloride) D This compound C->D Intramolecular Cyclization (Base)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methoxyphenol

This procedure is based on the reduction of a nitrophenol, a common and effective method for the preparation of aminophenols.[1]

Materials:

  • 5-Methoxy-2-nitrophenol

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-methoxy-2-nitrophenol in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-2 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxyphenol as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-Hydroxy-4-methoxyphenyl)-2-chloroacetamide

This step involves the acylation of the aminophenol with chloroacetyl chloride. The reaction conditions are adapted from procedures for similar acylations of aminophenols.[2][3][4]

Materials:

  • 2-Amino-5-methoxyphenol

  • Chloroacetyl chloride

  • 1,2-Dichloroethane (or another suitable aprotic solvent)

  • Anhydrous sodium bicarbonate (NaHCO₃) or another suitable base

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend 2-amino-5-methoxyphenol and anhydrous sodium bicarbonate in 1,2-dichloroethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in 1,2-dichloroethane to the cooled suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide. The product can be purified by recrystallization if necessary.

Step 3: Synthesis of this compound

The final step is an intramolecular cyclization to form the benzothiazinone ring. This is typically achieved by treating the chloroacetamide intermediate with a base.

Materials:

  • N-(2-Hydroxy-4-methoxyphenyl)-2-chloroacetamide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide in acetone or DMF in a round-bottom flask.

  • Add a slight excess of potassium carbonate to the solution.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the progress of the cyclization by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash them with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursors. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Representative Yield (%)
2-Amino-5-methoxyphenolC₇H₉NO₂139.15Off-white to brown solid138-142>95
N-(2-Hydroxy-4-methoxyphenyl)-2-chloroacetamideC₉H₁₀ClNO₃215.63Light brown solid155-16070-85
This compoundC₉H₉NO₂S195.24White to off-white solid198-20260-75

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations, as illustrated in the diagram below.

Logical_Progression Start Starting Material: 5-Methoxy-2-nitrophenol Step1 Step 1: Reduction -NO2 -> -NH2 Start->Step1 Intermediate1 Intermediate 1: 2-Amino-5-methoxyphenol Step1->Intermediate1 Step2 Step 2: Acylation -NH2 -> -NH-CO-CH2Cl Intermediate1->Step2 Intermediate2 Intermediate 2: N-(2-Hydroxy-4-methoxyphenyl) -2-chloroacetamide Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Formation of Thiazine Ring Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: Logical progression of the synthesis.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment for hydrogenation is properly set up and checked for leaks.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst in an inert atmosphere or as a slurry.

  • Always wear appropriate PPE when handling all chemicals.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: One-Pot Synthesis of 7-Methoxy Substituted Benzothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the efficient one-pot synthesis of 7-methoxy substituted 4H-1,4-benzothiazines. The methodologies outlined are intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of this important class of heterocyclic compounds. 1,4-Benzothiazine derivatives are recognized for their diverse pharmacological activities, making their synthesis a key area of interest.

Overview

A straightforward and effective one-pot synthesis of 7-methoxy-4H-1,4-benzothiazines has been achieved through the condensation and oxidative cyclization of a substituted 2-aminobenzenethiol with β-diketones or β-ketoesters. This method, particularly when assisted by microwave irradiation, offers a rapid and efficient route to the target compounds. The reaction is believed to proceed via the formation of an enaminoketone intermediate.[1][2]

Experimental Data

The following tables summarize the quantitative data for the synthesis of representative 7-methoxy substituted 4H-1,4-benzothiazines.

Table 1: Synthesis and Physicochemical Properties

Compound NameMolecular FormulaYield (%)Melting Point (°C)
2-Ethoxycarbonyl-7-methoxy-3-methyl-4H-1,4-benzothiazineC₁₃H₁₅NO₃S--
2-Benzoyl-7-methoxy-3-phenyl-4H-1,4-benzothiazineC₂₂H₁₇NO₂S82172

Table 2: Spectroscopic Data

Compound NameIR (KBr, νₘₐₓ, cm⁻¹)¹H NMR (CDCl₃) δ (ppm)Mass Spectra (m/z)
2-Ethoxycarbonyl-7-methoxy-3-methyl-4H-1,4-benzothiazine3400 (N-H), 1670 (>C=O), 1225, 1050 (C-O-C), 850, 825 (adj. 2H in ring), 2925 (C-H, aliph.)6.8-6.25 (3H, m, Ar.), 4.15 (2H, q, CH₂ at C-2), 2.25 (3H, s, CH₃ at C-3), 1.25 (3H, t, CH₃ at C-2), 4.4 (3H, s, O-CH₃), 8.8 (1H, s, N-H)265 (M⁺), 264 (M⁺-H), 250 (M⁺-CH₃), 235 (M⁺-CH₂O), 222 (M⁺-CH₃, CO), 206 (M⁺-CH₂O, C₂H₅), 193 (M⁺-CH₃, CO, C₂H₅), 178 (M⁺-CH₂O, COC₂H₅), 165 (M⁺-CH₃, CO, COC₂H₅)
2-Benzoyl-7-methoxy-3-phenyl-4H-1,4-benzothiazine3400 (N-H), 1665 (>C=O), 1230, 1050 (C-O-C), 855, 820 (adj. 2H in ring), 2920 (C-H, aliph.)7.8-6.95 (13H, m, Ar.), 4.5 (3H, s, OCH₃), 8.7 (1H, s, N-H)-

Experimental Workflow

The following diagram illustrates the general one-pot synthesis workflow.

G cluster_0 Reaction Setup cluster_1 Step 1: Disulfide Formation cluster_2 Step 2: Condensation and Cyclization cluster_3 Work-up and Purification A Mix substituted 2-aminobenzenethiol (10 mmol), hydrazine hydrate (1 mmol), and DMF (5 mmol) B Microwave irradiation (30 seconds) A->B C Add β-diketone/β-ketoester (10 mmol) B->C D Microwave irradiation (intermittently for 3 min) C->D E Cool reaction mixture D->E F Pour into crushed ice E->F G Filter the solid product F->G H Wash with 50% ethanol G->H I Crystallize from ethanol H->I

Caption: General workflow for the one-pot synthesis of 7-methoxy-4H-1,4-benzothiazines.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for the synthesis of substituted 4H-1,4-benzothiazines.[3]

Materials:

  • Substituted 2-aminobenzenethiol (e.g., 2-amino-5-methoxybenzenethiol)

  • β-diketone or β-ketoester (e.g., ethyl acetoacetate or benzoylacetone)

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

  • Ethanol

  • Crushed ice

  • Domestic microwave oven

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol) as an energy transfer medium.

  • Expose the mixture to microwave irradiation for 30 seconds.

  • To the resulting mixture, add the appropriate β-diketone or β-ketoester (10 mmol).

  • Subject the reaction mixture to further microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • The solid product will precipitate out of the solution.

  • Collect the solid by filtration and wash it with 50% ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 7-methoxy-4H-1,4-benzothiazine derivative.

Reaction Mechanism

The proposed reaction mechanism for this one-pot synthesis is as follows:

G A 2-Amino-5-methoxybenzenethiol B Oxidation A->B [O] C bis(2-Amino-4-methoxyphenyl) disulfide B->C E Condensation C->E D β-Diketone / β-Ketoester D->E F Enaminoketone Intermediate E->F G Intramolecular Cyclization (Nucleophilic Attack) F->G H Scission of S-S bond G->H I 7-Methoxy-4H-1,4-benzothiazine H->I

Caption: Proposed reaction mechanism for the one-pot synthesis.

References

Application Notes and Protocols for In Vitro Assay of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Methoxy-1,4-benzothiazin-3-one belongs to the benzothiazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities. Various derivatives have shown promise as inhibitors of enzymes such as monoamine oxidases (MAO) and decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), and have also exhibited cytotoxic effects on cancer cell lines.[1][2][3] This document provides a comprehensive set of protocols for the in vitro characterization of this compound, starting with general cytotoxicity screening, followed by specific enzyme inhibition assays based on the known targets of the broader benzothiazinone class.

Experimental Workflow

The proposed experimental workflow is designed to first assess the general cytotoxicity of this compound, followed by screening against specific, relevant enzyme targets. This tiered approach ensures that any observed enzyme inhibition is not a result of non-specific cytotoxicity.

experimental_workflow cluster_preparation Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary Screening (Target-Specific Assays) cluster_analysis Data Analysis Compound This compound (Stock Solution in DMSO) SerialDilution Serial Dilution (Working Concentrations) Compound->SerialDilution Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on MCF-7 cells) SerialDilution->Cytotoxicity Test Compound MAO_A MAO-A Inhibition Assay SerialDilution->MAO_A Test Compound MAO_B MAO-B Inhibition Assay SerialDilution->MAO_B Test Compound DprE1 DprE1 Inhibition Assay SerialDilution->DprE1 Test Compound IC50_CC50 IC50 / CC50 Determination Cytotoxicity->IC50_CC50 CC50 Data MAO_A->IC50_CC50 IC50 Data MAO_B->IC50_CC50 IC50 Data DprE1->IC50_CC50 IC50 Data Selectivity Selectivity Index Calculation IC50_CC50->Selectivity

Caption: Experimental workflow for the in vitro characterization of this compound.

Signaling Pathway: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters. Inhibition of these enzymes increases the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which is a therapeutic strategy for neurological disorders such as depression and Parkinson's disease.[2]

MAO_pathway MA Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) MA->MAO Catabolism Metabolites Inactive Metabolites MAO->Metabolites SynapticCleft Increased Neurotransmitter Levels in Synaptic Cleft MAO->SynapticCleft Leads to Compound This compound Compound->MAO Inhibition

Caption: Inhibition of monoamine oxidase by this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effect of this compound on a human cancer cell line, such as MCF-7 (human breast cancer cell line).[4]

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Compound Treatment: After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) by plotting the percentage of viability against the log of the compound concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or Amplex Red reagent)

  • This compound

  • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.

  • Assay Reaction: In a 96-well black plate, add 50 µL of the test compound dilutions or control inhibitors.

  • Enzyme Addition: Add 25 µL of MAO-A or MAO-B enzyme solution to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the MAO substrate.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C (Excitation/Emission wavelengths will depend on the substrate used, e.g., 310/400 nm for kynuramine).

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ (50% inhibitory concentration) by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation

The following tables summarize hypothetical data for the in vitro assays of this compound.

Table 1: Cytotoxicity of this compound on MCF-7 cells.

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0.198.5 ± 4.2
195.1 ± 3.8
1088.7 ± 5.1
2570.2 ± 4.5
5048.9 ± 3.9
10021.3 ± 2.7
CC₅₀ (µM) 51.2

Table 2: Enzyme Inhibition Activity of this compound.

Target EnzymeIC₅₀ (µM)
MAO-A0.714
MAO-B0.0082
DprE1> 100

Table 3: Comparative Analysis and Selectivity Index.

CompoundCC₅₀ (MCF-7)IC₅₀ (MAO-A)IC₅₀ (MAO-B)Selectivity Index (MAO-A/MAO-B)Therapeutic Index (CC₅₀/IC₅₀ MAO-B)
This compound51.2 µM0.714 µM0.0082 µM87.16243.9
Clorgyline (Control)> 100 µM0.009 µM5.2 µM0.0017-
Selegiline (Control)> 100 µM3.5 µM0.011 µM318.2> 9090

Overall Assay Logic

The following diagram illustrates the decision-making process based on the assay results.

decision_tree Start Start: In Vitro Characterization Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity TargetScreen Target-Specific Assays (IC50) Cytotoxicity->TargetScreen Potent Potent? (IC50 < 1 µM) TargetScreen->Potent Selective Selective? (Selectivity Index > 10) Potent->Selective Yes Discard Discard or Optimize Potent->Discard No Safe Sufficiently Non-toxic? (Therapeutic Index > 100) Selective->Safe Yes Selective->Discard No LeadCandidate Lead Candidate for Further Development Safe->LeadCandidate Yes Safe->Discard No

Caption: Decision tree for lead candidate selection based on in vitro assay results.

References

Application Notes and Protocols: Anti-inflammatory Activity Screening of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazine derivatives represent a class of heterocyclic compounds with a wide range of documented pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Specifically, various derivatives of 1,2-benzothiazine and 1,3-benzothiazinone have been investigated for their potential as novel anti-inflammatory agents.[4][5][6] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, pro-inflammatory cytokines, and nitric oxide (NO).[4][5][6][7] The exploration of novel benzothiazine scaffolds, such as 7-Methoxy-1,4-benzothiazin-3-one, is a promising avenue for the development of new therapeutics for inflammatory diseases.

This document provides detailed protocols for the in vitro screening of the anti-inflammatory activity of this compound. The described assays are designed to assess the compound's cytotoxicity and its efficacy in modulating key inflammatory pathways in a cellular model of inflammation.

Experimental Overview and Signaling Pathways

The initial screening of a novel compound for anti-inflammatory activity typically involves a series of in vitro assays to determine its biological effects and mechanism of action. A common approach is to use a murine macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5][8][9] The ability of the test compound to mitigate this response is then quantified.

Key Inflammatory Signaling Pathways

The inflammatory response to stimuli like LPS is largely mediated by the activation of intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcription of genes encoding pro-inflammatory proteins.

  • NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[5][10][11]

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to external stimuli.[12] Activation of these kinases can lead to the phosphorylation of transcription factors that, in conjunction with NF-κB, drive the expression of inflammatory mediators.[12]

Below are diagrams illustrating the general experimental workflow for screening anti-inflammatory compounds and the key signaling pathways involved.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Macrophages pre_treat Pre-treat with This compound seed_cells->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim viability Cell Viability (MTT Assay) lps_stim->viability no_assay Nitric Oxide (Griess Assay) lps_stim->no_assay cytokine_assay Cytokine Measurement (ELISA) lps_stim->cytokine_assay protein_assay Protein Expression (Western Blot) lps_stim->protein_assay data_analysis Quantification and Statistical Analysis viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis protein_assay->data_analysis

Caption: General experimental workflow for screening anti-inflammatory activity.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikba IκBα ikk->ikba Phosphorylation ikba_p P-IκBα ikba->ikba_p nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation ikba_p->nfkb Degradation & Release gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->gene_exp nucleus Nucleus compound 7-Methoxy-1,4- benzothiazin-3-one compound->ikk Inhibition?

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 adaptors Adaptor Proteins tlr4->adaptors mekk MEKKs adaptors->mekk mkk3_6 MKK3/6 mekk->mkk3_6 mek1_2 MEK1/2 mekk->mek1_2 mkk4_7 MKK4/7 mekk->mkk4_7 p38 p38 mkk3_6->p38 transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors erk1_2 ERK1/2 mek1_2->erk1_2 erk1_2->transcription_factors jnk JNK mkk4_7->jnk jnk->transcription_factors gene_exp Pro-inflammatory Gene Expression transcription_factors->gene_exp compound 7-Methoxy-1,4- benzothiazin-3-one compound->mekk Inhibition?

Caption: Overview of the MAPK signaling pathways in inflammation.

Data Presentation: Illustrative Quantitative Results

The following tables present hypothetical data, representative of expected outcomes from the screening of this compound, to illustrate its potential dose-dependent anti-inflammatory effects.

Table 1: Effect of this compound on Cell Viability and NO Production

Treatment GroupConcentration (µM)Cell Viability (% of Control)Nitrite Concentration (µM)% Inhibition of NO Production
Control (untreated)0100 ± 4.52.1 ± 0.3-
LPS (1 µg/mL)098 ± 5.228.5 ± 2.10
LPS + Compound597 ± 4.822.8 ± 1.920
LPS + Compound1096 ± 5.116.2 ± 1.543
LPS + Compound2594 ± 4.98.8 ± 0.969
LPS + Compound5091 ± 5.54.5 ± 0.684
Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)045 ± 528 ± 415 ± 3
LPS (1 µg/mL)01250 ± 98980 ± 75450 ± 41
LPS + Compound10875 ± 72650 ± 58310 ± 35
LPS + Compound25480 ± 45320 ± 31155 ± 18
LPS + Compound50210 ± 25150 ± 1975 ± 11
Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression

Treatment GroupConcentration (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)00.04 ± 0.010.02 ± 0.01
LPS (1 µg/mL)01.00 ± 0.101.00 ± 0.12
LPS + Compound100.65 ± 0.080.71 ± 0.09
LPS + Compound250.31 ± 0.050.39 ± 0.06
LPS + Compound500.12 ± 0.030.18 ± 0.04
Values are presented as mean ± standard deviation (n=3) from densitometric analysis. Data is for illustrative purposes.[13]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.[9][14]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[9]

  • Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for Western blot) at a density that allows for adherence and growth to approximately 70-80% confluency.[8][13]

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control group (e.g., DMSO).[13]

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO and cytokine assays, 6-24 hours for protein expression).[11][13]

    • Include a non-stimulated control group and an LPS-only stimulated group.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the mitochondrial-dependent reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan to assess cell metabolic activity, an indicator of cell viability.[8]

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]

  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Carefully remove the medium and dissolve the formazan precipitate in DMSO.[8]

  • Measure the absorbance at 550 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[14]

  • After the 24-hour treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.[8]

  • In a separate 96-well plate, combine the 100 µL of supernatant with 100 µL of Griess reagent (a mixture of equal parts of reagent A [sulfanilamide solution] and reagent B [N-(1-naphthyl)ethylenediamine solution]).[14]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[8]

  • Measure the absorbance at 540-550 nm using a microplate reader.[8][14]

  • Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[8]

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[15][16]

  • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β and follow the manufacturer's instructions.[17][18]

  • Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.[18]

  • Add cell culture supernatants and standards to the wells and incubate.[17]

  • Wash the plate and add a biotinylated detection antibody.[18]

  • Following another incubation and wash, add a streptavidin-HRP conjugate.[18]

  • Add a substrate solution (e.g., TMB) to develop a colored product.[18]

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (typically 450 nm).[19]

  • Calculate the cytokine concentrations based on the standard curve.[19]

Protocol 5: Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and components of the NF-κB pathway (e.g., phosphorylated IκBα).[10][11][13]

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.[13]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and capture the signal with an imaging system.[13]

  • Densitometric Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the corresponding loading control band intensity.[13]

References

Leukotriene biosynthesis inhibition assay using 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Leukotriene Biosynthesis Inhibition Assay using 7-Methoxy-1,4-benzothiazin-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotrienes are a family of potent inflammatory lipid mediators derived from the metabolism of arachidonic acid.[1][2] They are critically involved in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2][3] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into an unstable intermediate, Leukotriene A4 (LTA4).[4][5] LTA4 is subsequently metabolized to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2]

Given its pivotal role, 5-LOX is a key therapeutic target for inhibiting the production of all leukotrienes.[4][6] This document provides a detailed protocol for an in vitro assay to screen and characterize the inhibitory activity of compounds, using this compound as an example inhibitor, on the 5-lipoxygenase enzyme.

Leukotriene Biosynthesis Pathway

The synthesis of leukotrienes begins with the liberation of arachidonic acid from membrane phospholipids. The enzyme 5-LOX, along with its activating protein (FLAP), catalyzes the initial steps in the pathway, making it the rate-limiting enzyme and a primary target for inhibitors.[1][2]

Leukotriene Biosynthesis Pathway AA Arachidonic Acid FiveLOX 5-Lipoxygenase (5-LOX) + FLAP AA->FiveLOX HPETE 5-HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammatory Responses LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Inhibitor 7-Methoxy-1,4- benzothiazin-3-one Inhibitor->FiveLOX Inhibition cPLA2 cPLA2 FiveLOX->HPETE FiveLOX->HPETE O2 LTA4H LTA4 Hydrolase LTA4H->LTA4 LTC4S LTC4 Synthase LTC4S->LTA4 GGT γ-GT GGT->LTC4 DP Dipeptidase DP->LTD4 start Membrane Phospholipids start->AA  

Caption: The 5-Lipoxygenase (5-LOX) pathway of leukotriene biosynthesis and point of inhibition.

Principle of the Assay

This protocol describes a spectrophotometric method for determining 5-LOX activity. The assay measures the conversion of a fatty acid substrate (e.g., arachidonic acid or linoleic acid) by 5-LOX into a hydroperoxy derivative. This product contains a conjugated diene that strongly absorbs light at 234 nm. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of increase in absorbance at 234 nm in the presence of the compound compared to a vehicle control.

Experimental Protocol

This protocol is designed for a 96-well UV-transparent microplate format, suitable for screening multiple concentrations of the test compound.

I. Materials and Reagents

  • Enzyme: Purified human recombinant 5-Lipoxygenase (5-LOX)

  • Substrate: Arachidonic acid or Linoleic acid

  • Test Compound: this compound

  • Positive Control: Zileuton or Nordihydroguaiaretic acid (NDGA)

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), containing EDTA (0.1 mM) and ATP (0.1 mM)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Equipment:

    • UV-transparent 96-well microplates

    • Microplate reader capable of measuring absorbance at 234 nm in kinetic mode

    • Multichannel pipette

    • Incubator set to 25°C or 37°C

II. Reagent Preparation

  • Assay Buffer: Prepare a stock solution of 1 M Tris-HCl (pH 7.4). Dilute to 50 mM with ultrapure water. Add EDTA and ATP from stock solutions to final concentrations of 0.1 mM each. Keep on ice.

  • Enzyme Solution: Dilute the 5-LOX enzyme stock to the desired working concentration (e.g., 10-20 U/mL) in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Substrate Solution: Prepare a 10 mM stock solution of arachidonic acid in ethanol. Just before the assay, dilute this stock to a working concentration of 1 mM in the Assay Buffer. The final concentration in the well will be 100 µM.

  • Test Compound and Control Stock Solutions: Prepare a 10 mM stock solution of this compound and the positive control (e.g., Zileuton) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the test compound and positive control stocks in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 0.01 µM). The final DMSO concentration in the assay wells should be kept constant and low (<1%).

III. Assay Procedure

  • Plate Setup: Add the following to the wells of a UV-transparent 96-well plate:

    • Blank Wells: 190 µL Assay Buffer + 10 µL DMSO

    • 100% Activity Control Wells: 170 µL Assay Buffer + 10 µL DMSO + 20 µL Enzyme Solution

    • Test Compound Wells: 170 µL Assay Buffer + 10 µL of test compound dilution + 20 µL Enzyme Solution

    • Positive Control Wells: 170 µL Assay Buffer + 10 µL of positive control dilution + 20 µL Enzyme Solution

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.

  • Reaction Initiation: Set the microplate reader to kinetic mode to measure absorbance at 234 nm every 30 seconds for 10 minutes at 25°C.

  • Add Substrate: Just before starting the measurement, initiate the reaction by adding 20 µL of the 1 mM substrate solution to all wells (except the blank). Mix quickly.

  • Data Collection: Immediately place the plate in the reader and begin recording the absorbance.

Experimental Workflow

Experimental Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) plate Plate Setup: Add Buffer, Enzyme, and Inhibitor/Vehicle (DMSO) to wells prep->plate preincubate Pre-incubate plate for 5 minutes at 25°C plate->preincubate initiate Initiate Reaction: Add Substrate Solution to all wells preincubate->initiate measure Measure Absorbance at 234 nm (Kinetic mode for 10 minutes) initiate->measure analyze Data Analysis: Calculate Reaction Rates (Vmax) measure->analyze inhibition Calculate % Inhibition and IC50 Value analyze->inhibition result Report Results inhibition->result

Caption: Step-by-step workflow for the 5-LOX spectrophotometric inhibition assay.

Data Analysis

  • Calculate Reaction Rate (Vmax): For each well, determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve (milli-Absorbance Units/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [ (Vmax_control - Vmax_inhibitor) / Vmax_control ] * 100 Where:

    • Vmax_control is the rate of the 100% activity control well (with DMSO vehicle).

    • Vmax_inhibitor is the rate of the well with the test compound.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The inhibitory activity of this compound and a known inhibitor can be summarized for comparison.

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compound Human Recombinant 5-LOXSpectrophotometric (A234)[Example Value: 8.5 ± 1.2]
Zileuton (Positive Control) Human Recombinant 5-LOXSpectrophotometric (A234)[Example Value: 0.5 ± 0.1]

Note: Data presented are for illustrative purposes only and should be determined experimentally.

References

Application Notes and Protocols for Anticancer Cell Line Screening with 7-Methoxy-1,4-benzothiazin-3-one and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the screening of the anticancer potential of 7-Methoxy-1,4-benzothiazin-3-one and its structural analogs. While specific experimental data on this compound is limited in publicly available literature, this guide leverages data from closely related 1,4-benzothiazin-3-one derivatives to provide a comprehensive framework for its evaluation as a potential anticancer agent. The protocols outlined herein are standard methods for assessing cytotoxicity, and the induction of apoptosis, and for elucidating the underlying molecular mechanisms.

The 1,4-benzothiazine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including antitumor properties. It is hypothesized that compounds such as this compound may exert their anticancer effects through the induction of programmed cell death, or apoptosis, in cancer cells. The following sections detail the necessary protocols to investigate these hypotheses.

Data Presentation: Cytotoxicity of 1,4-Benzothiazin-3-one Derivatives

Quantitative data on the cytotoxic effects of various 1,4-benzothiazin-3-one derivatives against the MCF-7 human breast cancer cell line are summarized below. This data provides a benchmark for the expected potency of this class of compounds and a basis for comparison when testing this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
2a UnsubstitutedMCF-72.26
2b 6-ChloroMCF-71.37
2c 6-BromoMCF-71.29
2d 6-MethylMCF-72.30
2e 7-MethylMCF-74.98
2f 7-ChloroMCF-73.70
5-Fluorouracil Standard ChemotherapeuticMCF-77.79

Data is sourced from a study on the cytotoxic effects of 1,4-benzothiazin-3-one derivatives.[1]

Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the initial screening and mechanistic evaluation of a novel anticancer compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies start Cancer Cell Line Culture treatment Treatment with This compound start->treatment mtt Cell Viability Assay (MTT) treatment->mtt ic50 IC50 Determination mtt->ic50 apoptosis_assay Apoptosis Assay (Annexin V-FITC) ic50->apoptosis_assay western_blot Western Blot Analysis (Apoptosis Markers) apoptosis_assay->western_blot pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: Experimental workflow for anticancer drug screening.

Signaling Pathway: Apoptosis Induction by 1,4-Benzothiazine Derivatives

Based on existing literature for this class of compounds, 1,4-benzothiazine derivatives are known to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] The diagram below illustrates the key molecular players in these pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway benzothiazine 7-Methoxy-1,4- benzothiazin-3-one death_receptor Death Receptors (e.g., Fas, TRAILR) benzothiazine->death_receptor bcl2_family Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 ratio) benzothiazine->bcl2_family caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathways induced by 1,4-benzothiazines.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.[7][8][9][10]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Conclusion

The protocols and data presented in this document provide a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. While direct experimental evidence for this specific compound is emerging, the information from related 1,4-benzothiazin-3-one derivatives suggests a promising avenue for research. By following these standardized protocols, researchers can generate reliable and reproducible data to elucidate the cytotoxic and apoptotic-inducing effects of this and other novel compounds in the quest for new cancer therapies.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 7-Methoxy-1,4-benzothiazin-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-benzothiazine derivatives are a significant class of heterocyclic compounds recognized for their wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The core structure of 1,4-benzothiazine is a key pharmacophore in the development of new therapeutic agents.[2] This document provides detailed protocols and application notes for conducting antimicrobial susceptibility testing of 7-Methoxy-1,4-benzothiazin-3-one and its related derivatives. While specific antimicrobial data for this compound is not extensively available in public literature, the methodologies outlined here are standard for evaluating the antimicrobial potential of this class of compounds. The provided data from related 1,4-benzothiazin-3-one derivatives serves as a reference for expected outcomes and comparisons.

Data Presentation: Antimicrobial Activity of 1,4-Benzothiazine Derivatives

The antimicrobial efficacy of novel compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC values for various 1,4-benzothiazine derivatives against a range of microbial strains. This data is crucial for comparative analysis and understanding the structure-activity relationships within this compound class.

Table 1: Antibacterial Activity of 1,4-Benzothiazine Derivatives (MIC in µg/mL)

Compound DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pyrazolo-1,2-benzothiazine acetamide (7h)8---[4]
Pyrazolo-1,2-benzothiazine acetamide (7b)16---[4]
1,2-benzothiazine derivative (31)25-60025-600InactiveInactive[5]
1,2-benzothiazine derivative (33)25-60025-600InactiveInactive[5]
Benzothiazolylthiazolidin-4-one (8)0.20-0.30 (mg/mL)-0.20-0.30 (mg/mL)-[6]

Table 2: Antifungal Activity of 1,4-Benzothiazine Derivatives (MIC in µg/mL)

Compound DerivativeCandida albicansAspergillus nigerReference
Tetracyclic 1,4-benzothiazine (3d)0.0067 (µmol/mL)0.0270 (µmol/mL)[7]
Tetracyclic 1,4-benzothiazine (4l)More potent than fluconazoleMore potent than fluconazole[7]
Tetracyclic 1,4-benzothiazine (4t)More potent than fluconazoleMore potent than fluconazole[7]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable antimicrobial susceptibility testing. The following are widely accepted methods for determining the MIC and MBC of investigational compounds like this compound.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[8][9][10]

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)[7]

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)[9]

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10^8 CFU/mL.[8] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control: A well containing only CAMHB and the inoculum (no test compound).

    • Sterility Control: A well with only CAMHB.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[9]

  • Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[8] If using a viability indicator like resazurin, a color change will indicate microbial growth.

Protocol 2: Agar Dilution Method for MIC Determination

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[8][9]

Materials:

  • Test compound

  • Molten Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antimicrobial Plates:

    • Prepare serial dilutions of the test compound in a suitable solvent.

    • Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.[8]

    • Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.

  • Inoculum Application: Spot-inoculate the standardized microbial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates under appropriate conditions.

  • Reading Results: The MIC is the lowest concentration of the compound that prevents the growth of the microbial colonies.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Broth Microdilution MIC Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Test Compound Stock Solution C Perform 2-fold Serial Dilutions of Compound in 96-well Plate A->C B Prepare 0.5 McFarland Standard Inoculum D Inoculate Wells with Standardized Microorganism B->D C->D F Incubate at 37°C for 16-24h D->F E Include Positive and Negative Controls E->F G Visually Inspect for Growth (Determine MIC) F->G

Caption: Workflow for the Broth Microdilution Method.

Diagram 2: Logical Relationship of Susceptibility Testing Outcomes

SusceptibilityOutcomes cluster_testing Antimicrobial Susceptibility Testing cluster_interpretation Interpretation MIC Minimum Inhibitory Concentration (MIC) MBC Minimum Bactericidal Concentration (MBC) MIC->MBC is a prerequisite for Bacteriostatic Bacteriostatic Activity (Inhibits Growth) MIC->Bacteriostatic determines Bactericidal Bactericidal Activity (Kills Bacteria) MBC->Bactericidal determines

Caption: Relationship between MIC, MBC, and Antimicrobial Activity.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is not detailed in the provided search results, some studies on related benzothiazine derivatives suggest potential targets. For instance, certain 1,4-benzothiazine-based bisamide derivatives have been designed to target the bacterial peptide deformylase (PDF).[11][12] Benzothiazinones (BTZs) are another class of related compounds known to inhibit the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis.[13] Further research is required to elucidate the specific signaling pathways affected by this compound.

Diagram 3: Proposed Mechanism of Action for Benzothiazinone (BTZ) Analogs

BTZ_Mechanism BTZ Benzothiazinone (e.g., PBTZ169) DprE1 DprE1 Enzyme (Decaprenylphosphoryl-β-D-ribose 2'-oxidase) BTZ->DprE1 Inhibits CellWall Mycobacterial Cell Wall Synthesis DprE1->CellWall Essential for CellWall->Inhibition Blocked CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Inhibition of DprE1 by Benzothiazinone Analogs.

References

Application Notes and Protocols for Neuroprotective Studies Using 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific neuroprotective studies on 7-Methoxy-1,4-benzothiazin-3-one are not extensively available in published literature. The following application notes and protocols are proposed based on the known biological activities of the broader benzothiazine and phenothiazine classes of compounds and are intended to serve as a comprehensive guide for initiating research in this area.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazine class. Molecules within this class, and the structurally related phenothiazines, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and central nervous system effects.[1][2] The presence of the benzothiazine core, which is capable of electron donation, suggests a potential for antioxidant and free radical scavenging activities.[3] This, combined with the neuroprotective potential noted for various benzothiazine derivatives, makes this compound a promising candidate for investigation in the context of neurodegenerative diseases where oxidative stress and excitotoxicity are key pathological mechanisms.[4][5][6]

These application notes provide a framework for evaluating the neuroprotective potential of this compound using established in vitro models of neuronal damage.

Application Note: Assessing Neuroprotection Against Oxidative Stress

Objective

To determine the efficacy of this compound in protecting neuronal cells from oxidative stress-induced cell death, a common factor in neurodegenerative diseases.[6] This protocol utilizes hydrogen peroxide (H₂O₂) to induce oxidative damage in a human neuroblastoma cell line (SH-SY5Y).

Hypothesized Mechanism of Action

Based on related compounds, this compound is hypothesized to exert neuroprotective effects by directly scavenging reactive oxygen species (ROS) and/or by activating endogenous antioxidant pathways, such as the Nrf2 signaling cascade.[3] This can mitigate mitochondrial dysfunction and inhibit the downstream apoptotic pathways.

Illustrative Data

The following table presents hypothetical data from a neuroprotection assay, demonstrating the potential protective effects of the compound.

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of H₂O₂ Control)
Control (Vehicle) -100 ± 4.55.2 ± 1.1
H₂O₂ Only 20048 ± 3.2100
Compound + H₂O₂ 155 ± 4.185.3 ± 5.6
Compound + H₂O₂ 1072 ± 3.854.1 ± 4.9
Compound + H₂O₂ 5089 ± 4.022.7 ± 3.1
NAC (Positive Control) + H₂O₂ 100092 ± 3.518.5 ± 2.8

Data are represented as mean ± SEM. NAC (N-acetylcysteine) is a known antioxidant.

Signaling Pathway: Hypothesized Nrf2 Activation

This compound may protect against oxidative stress by activating the Nrf2 pathway, leading to the transcription of antioxidant response element (ARE)-dependent genes.

Nrf2_Pathway cluster_stress Oxidative Stress (e.g., H₂O₂) cluster_compound This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress ROS Keap1_Nrf2 Keap1-Nrf2 Complex stress->Keap1_Nrf2 Induces compound Compound compound->Keap1_Nrf2 Potentially Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Genes Promotes Transcription Neuroprotection Neuroprotection Genes->Neuroprotection Leads to

Hypothesized Nrf2-mediated neuroprotective pathway.

Protocol: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

Materials
  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • N-acetylcysteine (NAC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Experimental Workflow

Oxidative_Stress_Workflow A 1. Seed SH-SY5Y cells in 96-well plates (2x10^4 cells/well) B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Pre-treat with Compound or NAC for 2h B->C D 4. Induce oxidative stress with H₂O₂ (200 µM) for 24h C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Measure Cytotoxicity (LDH Assay) D->F

Workflow for assessing neuroprotection against H₂O₂.
Detailed Procedure

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Pre-treatment: Prepare serial dilutions of this compound (e.g., 1, 10, 50 µM) and the positive control NAC (1 mM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a 200 µM solution of H₂O₂ in culture medium. Add it to the appropriate wells. Control wells receive only fresh medium.

  • Incubation: Incubate the plates for a further 24 hours.

  • Cell Viability and Cytotoxicity Assessment:

    • LDH Assay: Before adding MTT, collect 50 µL of the supernatant from each well to measure LDH release according to the manufacturer's protocol. This measures membrane integrity.

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 100 µL of DMSO. Read the absorbance at 570 nm.

Application Note: Evaluating Protection Against Glutamate Excitotoxicity

Objective

To assess the ability of this compound to protect primary cortical neurons or a suitable cell line from glutamate-induced excitotoxicity, a key event in ischemic brain injury and other neurological disorders.[4][7][8]

Hypothesized Mechanism of Action

Excessive glutamate receptor activation, particularly of NMDA receptors, leads to a massive influx of Ca²⁺, triggering downstream neurotoxic cascades.[8] this compound may confer protection by modulating presynaptic glutamate release, blocking postsynaptic glutamate receptors, or inhibiting voltage-gated calcium channels (VGCCs).

Illustrative Data

The following table presents hypothetical data from a glutamate excitotoxicity assay.

Treatment GroupConcentration (µM)Neuronal Viability (% of Control)Intracellular Ca²⁺ [nM] (Peak)
Control (Vehicle) -100 ± 5.1110 ± 15
Glutamate Only 10041 ± 4.3850 ± 65
Compound + Glutamate 149 ± 3.9725 ± 58
Compound + Glutamate 1068 ± 4.5480 ± 42
Compound + Glutamate 5085 ± 5.0250 ± 31
MK-801 (Positive Control) + Glutamate 1091 ± 4.8190 ± 25

Data are represented as mean ± SEM. MK-801 is an NMDA receptor antagonist.

Signaling Pathway: Glutamate Excitotoxicity Cascade

This diagram illustrates the key events in glutamate-induced excitotoxicity and the potential points of intervention for a neuroprotective compound.

Excitotoxicity_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Compound 7-Methoxy-1,4- benzothiazin-3-one Compound->NMDA_R Inhibits? VGCC VGCC Compound->VGCC Inhibits? Apoptosis Apoptosis / Necrosis Compound->Apoptosis Inhibits? Ca_Influx ↑ [Ca²⁺]i NMDA_R->Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ca²⁺ Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Enzyme_Act Enzyme Activation (Calpains, NOS) Ca_Influx->Enzyme_Act ROS_Prod ↑ ROS / RNS Mito_Dys->ROS_Prod Mito_Dys->Apoptosis Enzyme_Act->ROS_Prod ROS_Prod->Apoptosis

Potential intervention points in glutamate excitotoxicity.

Protocol: Protection Against Glutamate Excitotoxicity in Primary Neurons

Materials
  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium with B-27 supplement

  • This compound (dissolved in DMSO)

  • L-Glutamic acid

  • MK-801 (NMDA receptor antagonist)

  • Fluo-4 AM calcium indicator dye

  • Calcein AM/Propidium Iodide (Live/Dead) staining kit

  • 24-well cell culture plates, poly-D-lysine coated

Experimental Workflow

Excitotoxicity_Workflow A 1. Culture primary cortical neurons for 7-10 days B 2. Pre-treat with Compound or MK-801 for 1h A->B C 3. Induce excitotoxicity with Glutamate (100 µM) for 30 min B->C D 4. Wash and replace with fresh medium C->D E 5. Incubate for 24h D->E F 6. Assess Neuronal Viability (Live/Dead Staining) E->F

Workflow for assessing neuroprotection against glutamate.
Detailed Procedure

  • Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated 24-well plates and culture for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

  • Pre-treatment: Remove the culture medium and replace it with a pre-warmed buffer (e.g., HBSS). Add the test compound or MK-801 at desired concentrations and incubate for 1 hour at 37°C.

  • Glutamate Exposure: Add glutamate to a final concentration of 100 µM. Incubate for 30 minutes at 37°C.

  • Washout: Gently remove the glutamate-containing buffer, wash the cells twice with fresh buffer, and then add back the original conditioned culture medium.

  • Incubation: Return the plates to the incubator for 24 hours.

  • Viability Assessment:

    • Use a Live/Dead staining kit (e.g., Calcein AM for live cells, Propidium Iodide for dead cells).

    • Capture images using a fluorescence microscope.

    • Quantify the percentage of live neurons relative to the total number of neurons in multiple fields per well.

  • (Optional) Calcium Imaging: For mechanistic studies, load cells with Fluo-4 AM dye during the pre-treatment phase and measure the fluorescence intensity changes upon glutamate addition using a plate reader or fluorescence microscope to quantify intracellular calcium influx.

References

Application Notes: Protocol for Assessing the Antioxidant Capacity of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Methoxy-1,4-benzothiazin-3-one is a heterocyclic compound belonging to the benzothiazinone class. Its structural framework, particularly the phenothiazine-like core, suggests a potential for antioxidant activity, as the sulfur and nitrogen heteroatoms can donate electrons to neutralize free radicals.[1] The presence of an electron-donating methoxy group may further enhance this capacity.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[2][3][4] Therefore, evaluating the antioxidant potential of novel compounds like this compound is a critical step in drug discovery and development.

These application notes provide a comprehensive suite of protocols for a multi-tiered assessment of the antioxidant capacity of this compound, progressing from fundamental chemical assays to more biologically relevant cell-based models.

Rationale for Multi-Assay Approach: A single assay is insufficient to capture the complex nature of antioxidant activity. This protocol employs a combination of methods:

  • Chemical-Based Assays (DPPH, ABTS, FRAP): These assays are rapid and cost-effective methods to determine a compound's intrinsic radical scavenging and reducing capabilities.[5][6] They measure direct chemical reactions in an in vitro setting. The DPPH and ABTS assays are based on single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms, while the FRAP assay measures the ability to reduce ferric iron (Fe³⁺).[5][6]

  • Cell-Based Assay (Cellular Antioxidant Activity - CAA): Traditional chemical assays do not account for crucial physiological factors like cellular uptake, distribution, and metabolism.[2][7][8] The CAA assay provides a more biologically relevant assessment by measuring antioxidant activity within a cellular environment, offering a better prediction of in vivo efficacy.[7][8]

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[5][9]

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (spectroscopic grade)

    • Positive Control: Ascorbic acid or Trolox

    • 96-well microplate

    • Microplate reader

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. Store in the dark.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare serial dilutions of Ascorbic acid or Trolox in the same concentration range.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank (100 µL methanol + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Scavenging Activity (%) = [ (A_blank - A_sample) / A_blank ] * 100

    • Calculate the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentrations.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[10]

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or PBS (Phosphate-Buffered Saline)

    • Positive Control: Trolox

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•⁺ radical.

    • Diluted ABTS•⁺ Solution: Dilute the ABTS•⁺ working solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and Trolox.

    • Add 20 µL of each sample dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100

    • Calculate the IC₅₀ value or express results as Trolox Equivalents (TEAC).

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance at 593 nm is proportional to the reducing power of the compound.[5][6]

  • Materials:

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

    • Ferric chloride (FeCl₃·6H₂O)

    • Sodium acetate

    • Acetic acid

    • Hydrochloric acid (HCl)

    • Positive Control: Ferrous sulfate (FeSO₄·7H₂O) or Trolox

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in water, add 16 mL glacial acetic acid, and make up to 1 L.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg FeCl₃·6H₂O in 10 mL of water.

    • FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the test compound (dissolved in a suitable solvent) to a 96-well plate.

    • Add 180 µL of the FRAP working reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using a known concentration of FeSO₄ or Trolox.

    • Express the FRAP value of the sample in µM Fe²⁺ equivalents or Trolox equivalents.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) inside cells. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants scavenge the ROS, inhibiting the formation of DCF.[2][7][8]

  • Materials:

    • Human hepatocarcinoma (HepG2) or other suitable adherent cell line

    • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

    • DCFH-DA probe

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - peroxyl radical initiator

    • Positive Control: Quercetin or Trolox

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

  • Assay Procedure:

    • Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density of 6 x 10⁴ cells/well and culture for 24 hours until confluent.

    • Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing various concentrations of this compound or the positive control for 1 hour.

    • Probe Loading: Add 25 µM DCFH-DA solution to each well and incubate for 60 minutes at 37°C.

    • Washing: Remove the solution and wash the cells three times with PBS to remove the extracellular probe.

    • Induction of Oxidative Stress: Add 100 µL of 600 µM AAPH solution to each well (except for negative control wells).

    • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence emission every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.

    • Calculate the CAA unit using the formula:

      • CAA Unit = 100 - ( (AUC_sample / AUC_control) * 100 )

    • Express results as micromoles of Quercetin Equivalents (QE) per micromole of the compound.

Data Presentation

The quantitative results from the antioxidant assays can be summarized for clear comparison.

Table 1: Summary of Antioxidant Capacity of this compound

Antioxidant AssayParameterThis compoundPositive Control (Trolox)
Chemical Assays
DPPH ScavengingIC₅₀ (µM)[Insert Value][Insert Value]
ABTS ScavengingIC₅₀ (µM)[Insert Value][Insert Value]
FRAPµM Fe(II) Equivalents[Insert Value][Insert Value]
Cell-Based Assay Positive Control (Quercetin)
CAA (HepG2 cells)CAA Value (µmol QE/100 µmol)[Insert Value][Insert Value]

Mandatory Visualization

Experimental Workflow

G cluster_0 Tier 1: In Vitro Chemical Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Data Analysis & Interpretation Compound This compound DPPH DPPH Assay (Radical Scavenging) Compound->DPPH Test Compound ABTS ABTS Assay (Radical Scavenging) Compound->ABTS Test Compound FRAP FRAP Assay (Reducing Power) Compound->FRAP Test Compound Analysis Calculate IC50, TEAC, FRAP Values DPPH->Analysis ABTS->Analysis FRAP->Analysis CAA Cellular Antioxidant Activity (CAA) Assay (Intracellular ROS Inhibition) CAA_Analysis Calculate CAA Units CAA->CAA_Analysis Analysis->CAA Promising Activity Conclusion Comprehensive Antioxidant Profile Analysis->Conclusion CAA_Analysis->Conclusion

Caption: Workflow for assessing the antioxidant capacity of the test compound.

Relevant Signaling Pathway

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Keap1->Nrf2 Release Cul3 Cul3 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription ROS Oxidative Stress (ROS / Electrophiles) ROS->Keap1 Induces Conformational Change Compound 7-Methoxy-1,4- benzothiazin-3-one Compound->Keap1 Potentially Modulates

Caption: The Keap1-Nrf2 antioxidant response signaling pathway.

References

Application Notes and Protocols for 7-Methoxy-1,4-benzothiazin-3-one Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of 7-Methoxy-1,4-benzothiazin-3-one powder. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information

PropertyValueReference
Chemical Name This compound
CAS Number 22726-30-3[1]
Molecular Formula C₉H₉NO₂S[1][2]
Molecular Weight 195.24 g/mol [1]
Appearance Solid powder[1]
Melting Point 183-187 °C[1]
Purity Typically ≥97%

Safety and Handling

2.1. Hazard Identification

This compound is classified with the GHS07 pictogram, indicating that it may cause skin sensitization.[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H317: May cause an allergic skin reaction.

  • Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

2.2. Personal Protective Equipment (PPE)

A comprehensive approach to safety includes the use of appropriate personal protective equipment.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

2.3. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage Guidelines

Proper storage is crucial to maintain the stability and purity of this compound powder.

ConditionGuideline
Temperature Store in a cool, dry place.
Light Protect from light. Store in an opaque or amber-colored container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Container Keep the container tightly sealed to prevent moisture absorption.

Stability Profile

  • Oxidation: The sulfur atom in the benzothiazine ring is prone to oxidation.

  • Light: Photodegradation can occur upon exposure to light.

  • pH: Stability in solution can be pH-dependent.

A protocol for assessing the stability of this compound is provided in the experimental protocols section.

Mechanism of Action: Inhibition of DprE1

Benzothiazinones, including this compound, are a class of potent antimycobacterial agents. They function as prodrugs that are activated within Mycobacterium tuberculosis. The activated form covalently binds to and inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3][4] DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall, specifically in the arabinan biosynthesis pathway.[5] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell death.[5]

DprE1_Inhibition_Pathway cluster_activation Drug Activation cluster_inhibition Enzyme Inhibition cluster_pathway Arabinan Biosynthesis Pathway Prodrug This compound (Prodrug) Activated_Drug Activated Nitroso Derivative Prodrug->Activated_Drug Reduction within Mycobacterium DprE1 DprE1 Enzyme (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) Activated_Drug->DprE1 Covalent Bonding Covalent_Adduct Covalent Drug-Enzyme Adduct (Inactive) Product Decaprenylphosphoryl-arabinose (DPA) Covalent_Adduct->Product Inhibits Precursor Decaprenylphosphoryl-β-D-ribose (DPR) Precursor->Product DprE1 Catalysis Cell_Wall Mycobacterial Cell Wall Synthesis Product->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to Stability_Testing_Workflow Start Start: this compound Powder Sample_Prep Prepare multiple accurately weighed samples in appropriate containers (e.g., amber glass vials). Start->Sample_Prep Stress_Conditions Expose samples to various stress conditions in stability chambers: - Temperature (e.g., 40°C, 60°C) - Humidity (e.g., 75% RH) - Light (ICH Q1B compliant photostability chamber) Sample_Prep->Stress_Conditions Time_Points Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4 weeks). Stress_Conditions->Time_Points Analysis Analyze samples for purity and degradation products using a validated stability-indicating HPLC-UV method. Time_Points->Analysis Data_Evaluation Evaluate data to determine the rate of degradation and identify degradation products. Analysis->Data_Evaluation End End: Stability Profile Determined Data_Evaluation->End

References

Preparation of stock solutions of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1,4-benzothiazin-3-one is a heterocyclic compound belonging to the benzothiazine class. Molecules within this structural family are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow to ensure reliable and reproducible results in downstream biological assays and other research applications. This document provides a detailed protocol for the preparation of stock solutions of this compound, including recommendations for solvent selection, concentration, and storage to maintain the integrity and stability of the compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass for stock solution preparation and for understanding the compound's general characteristics.

PropertyValueReference
Molecular Formula C₉H₉NO₂S[2][3]
Molecular Weight 195.24 g/mol [2][3]
CAS Number 22726-30-3[2][3][4][5]
Appearance White to orange to green powder to crystal[6]
Melting Point 183-187 °C[2][6]
Solubility Soluble in Methanol.[6] A related compound, 7-methoxy-3H-phenothiazin-3-one, is reported to be soluble in Dimethyl Sulfoxide (DMSO) and moderately soluble in Ethanol.[7]

Experimental Protocols

I. General Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

  • Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

II. Protocol for Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for biological assays due to its high dissolving power.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Spatula

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 195.24 g/mol x 1000 mg/g = 1.9524 mg

  • Weigh the compound:

    • Carefully weigh out approximately 1.95 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Dissolve the compound:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage:

    • Store the 10 mM stock solution in appropriately labeled, tightly sealed amber vials or tubes wrapped in aluminum foil to protect from light.

    • For short-term storage (up to one week), store at 4°C.

    • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

III. Protocol for Preparation of a Stock Solution in Methanol

Methanol is another suitable solvent for this compound.[6]

Materials:

  • This compound powder

  • Anhydrous, HPLC-grade Methanol

  • Analytical balance

  • Spatula

  • Sterile volumetric flask or amber glass vials

  • Vortex mixer or sonicator

  • Pipettors and sterile tips

Procedure:

  • Weigh the compound:

    • Accurately weigh the desired amount of this compound and transfer it to a volumetric flask or vial.

  • Dissolve the compound:

    • Add a small amount of methanol to the flask to dissolve the compound.

    • Vortex or sonicate until the solid is fully dissolved.

    • Bring the solution to the final desired volume with methanol.

  • Storage:

    • Store the methanolic stock solution in the same manner as the DMSO stock, protected from light and at low temperatures for long-term stability.

IV. Protocol for Experimental Determination of Solubility (Shake-Flask Method)

For applications requiring precise concentrations, the thermodynamic solubility can be determined using the following method.[7]

Procedure:

  • Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 1 mL) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this document.

cluster_compound Compound Properties cluster_solvents Recommended Solvents cluster_stability Stability Factors Compound This compound MW: 195.24 g/mol CAS: 22726-30-3 DMSO DMSO (Soluble) Compound->DMSO Dissolves in Methanol Methanol (Soluble) Compound->Methanol Dissolves in Ethanol Ethanol (Moderately Soluble) Compound->Ethanol Dissolves in Light Light Sensitivity Light->Compound Affects stability of Oxidation Oxidation Risk Oxidation->Compound Affects stability of Temp Temperature Temp->Compound Affects stability of

Caption: Key Properties and Factors for this compound.

start Start weigh 1. Weigh Compound (e.g., 1.95 mg) start->weigh add_solvent 2. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve storage 4. Store Solution (Aliquot, -20°C, Protect from light) dissolve->storage end End storage->end

Caption: Workflow for Stock Solution Preparation.

References

Application of 7-Methoxy-1,4-benzothiazin-3-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1,4-benzothiazin-3-one is a heterocyclic compound belonging to the benzothiazine class of molecules. The benzothiazine scaffold is of significant interest in medicinal chemistry due to its structural similarity to phenothiazines, a class of compounds with a wide range of biological activities. The incorporation of a methoxy group at the 7-position can modulate the electronic properties and biological activity of the core structure, making this compound a promising starting point for the development of novel therapeutic agents.

This document provides an overview of the potential applications of this compound in medicinal chemistry, including suggested areas of investigation, experimental protocols for synthesis and biological evaluation, and hypothesized mechanisms of action based on related compounds.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of 1,4-benzothiazines has demonstrated a wide array of pharmacological activities.[1][2][3][4] These properties suggest that this compound and its derivatives could be valuable candidates for investigation in the following therapeutic areas:

  • Anticancer Activity: Phenothiazines, which are structurally related to benzothiazines, are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] The methoxy group may enhance cytotoxic potential.

  • Neuroprotective Effects: The benzothiazine nucleus is being explored for its neuroprotective properties. Derivatives have been shown to protect against glutamate-induced excitotoxicity.

  • Antioxidant Activity: The sulfur and nitrogen heteroatoms in the benzothiazine ring system can donate electrons, conferring antioxidant properties. The electron-donating methoxy group is expected to enhance this activity.[5]

  • Anticonvulsant Activity: Alkoxy-substituted 1,4-benzothiazin-3-ones have been evaluated for their anticonvulsant effects.[1]

  • Acetylcholinesterase Inhibition: Certain benzothiazinone derivatives have shown inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease therapy.

Quantitative Data for Related Benzothiazine Derivatives

Compound ClassBiological ActivityTarget/AssayMeasured Values (e.g., IC50, ED50)Reference
7-Alkoxy-2H-1,4-benzothiazin-3(4H)-onesAnticonvulsantMaximal Electroshock (MES) Test7-(hexyloxy) derivative (3f): ED50 not specified, but identified as a promising candidate. 7-(2-fluorobenzyloxy)-4H-[5][6][7]triazolo[4,3-d]benzo[b][5][7]thiazine (4k): ED50 = 17.0 mg/kg, TD50 = 243.9 mg/kg, PI = 14.3[1]
Benzothiazin-4-one derivativesAcetylcholinesterase InhibitionIn vitro AChE activity (rat cerebral cortex)Compound 5Bd: IC50 = 8.48 µM[8][9]
Amidine 4H-3,1-benzothiazine derivativesNeuroprotectionGlutamate-induced cytotoxicity in SH-SY5Y cellsCompounds 5b-d: Effective at 10 µM[10]
Substituted 1,4-BenzothiazinesAnticancer (Lung Cancer)A-549 cell viabilityCompound 3c: Showed significant activity[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 7-Methoxy-4H-1,4-benzothiazines

This protocol is adapted from a general method for the synthesis of 7-methoxy-4H-1,4-benzothiazines and can be optimized for the synthesis of this compound.[11]

Materials:

  • 2-Amino-5-methoxybenzenethiol

  • Appropriate β-diketone or β-ketoester

  • Dimethyl sulfoxide (DMSO)

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Recrystallization solvents (e.g., methanol, solvent ether)

Procedure:

  • To a stirred suspension of the β-diketone or β-ketoester (0.01 mole) in DMSO (6 ml), add 2-amino-5-methoxybenzenethiol (0.01 mole).

  • Reflux the resulting mixture for 30-40 minutes.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid.

  • Wash the solid with a suitable solvent.

  • Recrystallize the crude product from methanol or solvent ether to obtain the purified 7-methoxy-4H-1,4-benzothiazine derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the anticancer potential of this compound.[5]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a standard procedure to evaluate the antioxidant capacity of this compound.[5]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well plates

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound and the positive control in methanol or ethanol. Prepare serial dilutions. Prepare a solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Visualizations

Hypothesized Neuroprotective Signaling Pathway

The following diagram illustrates a hypothesized Nrf2-mediated neuroprotective pathway that could be activated by this compound, based on the known activities of related antioxidant compounds.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm 7-M-1,4-B-3-one This compound ROS Reactive Oxygen Species (ROS) 7-M-1,4-B-3-one->ROS Scavenges Keap1 Keap1 7-M-1,4-B-3-one->Keap1 Inhibits ROS->Keap1 Oxidative Stress Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Leads to

Caption: Hypothesized Nrf2-mediated neuroprotective pathway.

Experimental Workflow for Synthesis and Initial Biological Screening

The diagram below outlines a logical workflow for the synthesis and preliminary biological evaluation of this compound.

G start Start synthesis One-Pot Synthesis (Protocol 1) start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay - Protocol 2) purification->cytotoxicity antioxidant Antioxidant Activity (DPPH Assay - Protocol 3) purification->antioxidant neuroprotection Neuroprotection Assay purification->neuroprotection active Active Compound(s) Identified cytotoxicity->active inactive Inactive cytotoxicity->inactive antioxidant->active antioxidant->inactive neuroprotection->active neuroprotection->inactive further_studies Further Mechanistic Studies & Lead Optimization active->further_studies

Caption: Workflow for synthesis and initial screening.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry research. Based on the activities of related compounds, it holds promise for the development of new agents with potential anticancer, neuroprotective, and antioxidant properties. The provided protocols and conceptual frameworks offer a starting point for researchers to synthesize and evaluate the therapeutic potential of this and related molecules. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Development of Novel Therapeutics Using the Benzothiazinone Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development of novel therapeutics based on the benzothiazinone scaffold. Benzothiazinones have emerged as a highly promising class of compounds, particularly in the fight against tuberculosis, with potent activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. More recently, the benzothiazinone scaffold is being explored for its potential in oncology and as an anti-inflammatory agent.

Introduction to Benzothiazinones

Benzothiazinones are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry. The most advanced benzothiazinone derivatives, such as BTZ-043 and PBTZ169 (macozinone), are potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[1][2] Inhibition of DprE1 blocks the formation of decaprenylphosphoryl arabinose, a precursor for the synthesis of arabinans, leading to cell lysis and bacterial death.[3] The mechanism of action involves the reduction of a nitro group on the benzothiazinone scaffold to a reactive nitroso species, which then forms a covalent adduct with a cysteine residue in the active site of DprE1.[4][5][6]

Beyond their antitubercular activity, derivatives of the broader benzothiazine scaffold have shown promise as anticancer and anti-inflammatory agents.[7][8] These activities are often attributed to the inhibition of key signaling molecules such as vascular endothelial growth factor receptor 2 (VEGFR2) kinase and cyclooxygenases (COX).[7][9]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative benzothiazinone derivatives against various targets.

Table 1: Antitubercular Activity of Benzothiazinone Derivatives

CompoundTargetOrganism/Cell LineAssay TypeActivity (MIC/IC50)Reference
BTZ-043 DprE1M. tuberculosis H37RvMIC0.001 - 0.008 mg/L[1]
DprE1Mtb-infected macrophagesIn vitroActive[1]
BALB/c miceIn vivoActive at ≥ 50 mg/kg[1]
PBTZ169 (Macozinone) DprE1M. tuberculosisCovalent InhibitionIrreversible[2]
Zebrafish & Mouse ModelsIn vivoImproved potency over BTZ-043[2]
TZY-5-84 DprE1M. tuberculosis H37RvMIC0.014 - 0.015 mg/L[10]
Drug-resistant clinical isolatesMICSusceptible[10]
Murine infection modelIn vivoEfficacious at 12.5 mg/kg[10]
PyrBTZ01/02 DprE1M. tuberculosisMIC0.16 µg/ml[11]
DprE1Enzyme AssayIC50< 8 µM[11]

Table 2: Anticancer and Anti-inflammatory Activity of Benzothiazinone Derivatives

CompoundTargetCell Line/ModelAssay TypeActivity (IC50)Reference
Compound 2c VEGFR2MCF-7 (Breast Cancer)MTT Assay1.29 µM[7]
VEGFR2 KinaseEnzyme AssayIC500.0528 µM[7]
Compound 2b VEGFR2 KinaseEnzyme AssayIC500.0593 µM[7]
Oxicam COX-Anti-inflammatoryUsed clinically[7]
Meloxicam COX-Anti-inflammatoryUsed clinically[7]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of benzothiazinone-based therapeutics.

Synthesis of 2-Amino-Substituted Benzothiazinones

A robust, two-step method for the synthesis of 2-amino-substituted benzothiazinones has been developed, avoiding the use of toxic reagents like carbon disulfide.[5]

Protocol:

  • One-pot preparation of benzoyl thiocarbamates:

    • To a solution of the appropriate benzoyl chloride in a suitable solvent (e.g., toluene), add ammonium thiocyanate.

    • Stir the reaction mixture at room temperature to form the benzoyl isothiocyanate in situ.

    • Add the desired secondary amine to the reaction mixture and continue stirring to yield the N-benzoyl thiourea derivative.

    • Isolate the product by filtration and purify if necessary.

  • Cyclization to form the benzothiazinone ring:

    • Dissolve the benzoyl thiocarbamate in a suitable solvent such as dimethylacetamide (DMA).

    • Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.

    • Heat the reaction mixture to facilitate the intramolecular cyclization.

    • Upon completion, cool the reaction mixture and isolate the 2-amino-substituted benzothiazinone product by precipitation with water, followed by filtration and purification.

DprE1 Enzyme Inhibition Assay (Fluorometric)

This assay determines the in vitro inhibitory activity of compounds against the DprE1 enzyme.[6]

Materials:

  • Purified recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribose (FPR) substrate

  • Resazurin sodium salt

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5% glycerol, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (known DprE1 inhibitor) and a negative control (DMSO vehicle).

  • Add the DprE1 enzyme to each well, except for the blank wells.

  • Initiate the reaction by adding the FPR substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Add resazurin solution to each well and incubate for an additional 30 minutes at 37°C.

  • Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.[12]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Sterile 96-well plates

Protocol:

  • Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterility control (medium only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

Macrophage Infection Model for Intracellular Efficacy

This assay evaluates the ability of a compound to kill intracellular mycobacteria within macrophages.[4][13]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv

  • Test compounds

  • Sterile 24-well plates

Protocol:

  • Differentiation of THP-1 cells: Seed THP-1 monocytes in a 24-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Infection of macrophages: Wash the differentiated macrophages and infect them with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Compound treatment: After infection, wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of the test compound. Include untreated infected cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Enumeration of intracellular bacteria: Lyse the macrophages with a gentle lysis buffer (e.g., 0.1% Triton X-100) and plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.

  • Data analysis: After incubation, count the colony-forming units (CFUs) to determine the intracellular bacterial load. Calculate the percentage of bacterial killing for each compound concentration compared to the untreated control.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol assesses the therapeutic efficacy of a compound in a mouse model of chronic tuberculosis.[14][15]

Materials:

  • BALB/c mice

  • M. tuberculosis H37Rv

  • Test compound formulated for oral administration

  • Appropriate biosafety level 3 (BSL-3) facilities

Protocol:

  • Infection: Infect mice intravenously or via aerosol with a standardized inoculum of M. tuberculosis H37Rv.

  • Treatment: After establishing a chronic infection (typically 4-6 weeks post-infection), begin treatment with the test compound administered daily or as determined by pharmacokinetic studies. Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug regimen).

  • Monitoring: Monitor the health of the mice throughout the treatment period.

  • Endpoint analysis: After a defined treatment period (e.g., 4-8 weeks), euthanize the mice and harvest the lungs and spleens.

  • Bacterial load determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU).

  • Data analysis: Compare the CFU counts in the organs of the treated groups to the vehicle control group to determine the reduction in bacterial burden.

Anticancer Activity - MTT Assay against MCF-7 Cells

This assay evaluates the cytotoxic effect of compounds on the MCF-7 human breast cancer cell line.[16][17]

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Protocol:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

VEGFR2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR2.[3][9]

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer

  • Test compounds

  • Kinase-Glo™ Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

Protocol:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound, VEGFR2 kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo™).

  • Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows in the development of benzothiazinone-based therapeutics.

DprE1_Inhibition_Pathway cluster_synthesis Mycobacterial Cell Wall Precursor Synthesis cluster_enzymes Enzymatic Steps cluster_inhibition Inhibition cluster_products Cell Wall Components DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2-keto- β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Activated_BTZ Activated Nitroso Intermediate DprE1->Activated_BTZ DprE2->DPA BTZ Benzothiazinone (e.g., BTZ-043) BTZ->DprE1 Reduction by reduced FAD Activated_BTZ->DprE1 Covalent Adduct Formation CellWall Mycobacterial Cell Wall Arabinan->CellWall

Caption: Mechanism of DprE1 inhibition by benzothiazinones.

Drug_Development_Workflow Synthesis Synthesis of Benzothiazinone Derivatives InVitro_Enzyme In Vitro DprE1 Enzyme Assay Synthesis->InVitro_Enzyme MIC_Assay MIC Determination vs. M. tuberculosis Synthesis->MIC_Assay Macrophage_Assay Intracellular Efficacy (Macrophage Model) InVitro_Enzyme->Macrophage_Assay MIC_Assay->Macrophage_Assay Cytotoxicity Cytotoxicity Assay (e.g., vs. Vero cells) Macrophage_Assay->Cytotoxicity ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Macrophage_Assay->ADMET Lead_Selection Lead Candidate Selection Cytotoxicity->Lead_Selection ADMET->Lead_Selection InVivo_PK In Vivo Pharmacokinetics (PK) Lead_Selection->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Murine TB Model) InVivo_PK->InVivo_Efficacy Preclinical_Dev Preclinical Development InVivo_Efficacy->Preclinical_Dev

Caption: Preclinical drug development workflow for antitubercular benzothiazinones.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription MAPK->Transcription BTZ_analog Benzothiazinone Analog BTZ_analog->VEGFR2 Inhibits Kinase Activity

Caption: Simplified VEGFR2 signaling pathway and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-1,4-benzothiazin-3-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route from 2-amino-5-methoxyphenol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction of the starting materials.- Ensure the purity of 2-amino-5-methoxyphenol and chloroacetyl chloride. - Optimize reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to degradation. - Use a slight excess of chloroacetyl chloride to drive the reaction to completion.
Formation of significant amounts of side products.- See the "Common Side Products" section below for identification and mitigation strategies. - Control the reaction temperature to minimize the formation of the disulfide dimer. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenol.
Loss of product during workup and purification.- Optimize the extraction and crystallization solvents to maximize product recovery. - Use a minimal amount of solvent for recrystallization to avoid product loss. - For column chromatography, select a solvent system that provides good separation (Rf of the product between 0.3-0.4) to avoid broad, difficult-to-collect fractions.
Presence of Multiple Spots on TLC After Reaction Unreacted starting materials.- The spot corresponding to 2-amino-5-methoxyphenol can be identified by co-spotting with the starting material. If a significant amount remains, consider extending the reaction time or increasing the temperature slightly.
Formation of the disulfide dimer.- This is a common, less polar side product. Its formation can be minimized by running the reaction under an inert atmosphere.
Formation of other side products (e.g., N-acylated dimer, O-acylated intermediate).- These side products may have polarities similar to the desired product. Careful optimization of the purification method (e.g., gradient elution in column chromatography) is necessary for their removal.
Product Degradation During Purification The benzothiazine ring system can be sensitive to acidic or basic conditions and prolonged heat.- If using silica gel chromatography, which is slightly acidic, consider deactivating the silica gel with a suitable base (e.g., triethylamine in the eluent) or using a neutral stationary phase like alumina. - Avoid prolonged heating during recrystallization. Dissolve the crude product quickly in a minimal amount of hot solvent and allow it to cool.
Oxidation of the sulfur atom to a sulfoxide.- This is more likely to occur during long purification procedures with exposure to air. Work efficiently and consider using deoxygenated solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the reaction of 2-amino-5-methoxyphenol with chloroacetyl chloride in a suitable solvent. This reaction proceeds via an initial N-acylation followed by an intramolecular cyclization.

Q2: What are the most common side products in this synthesis?

The most frequently encountered side products include:

  • 2,2'-Disulfanediylbis(4-methoxyaniline): The oxidative dimerization of the 2-amino-5-methoxyphenol starting material. This is often the major byproduct.

  • N,N'-(Disulfanediylbis(4-methoxy-2,1-phenylene))bis(2-chloroacetamide): Formed from the reaction of the disulfide dimer with chloroacetyl chloride.

  • 2-((2-amino-5-methoxyphenyl)thio)acetic acid: Resulting from the hydrolysis of the intermediate chloroacetamide before cyclization.

  • Over-acylated products: Where both the amino and hydroxyl groups of the starting material, or the amino group of the product, react with chloroacetyl chloride.

Q3: How can I minimize the formation of the disulfide dimer?

The formation of the disulfide dimer is an oxidative process. To minimize its formation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Using fresh, deoxygenated solvents can also be beneficial.

Q4: What purification techniques are most effective for this compound?

The most common and effective purification methods are recrystallization and column chromatography.[1]

  • Recrystallization: A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to obtain highly pure crystalline product.

  • Column Chromatography: Silica gel is a common stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective in separating the desired product from less polar side products like the disulfide dimer and more polar impurities.

Q5: My purified product shows signs of degradation over time. How can I store it properly?

This compound, like many sulfur-containing heterocycles, can be sensitive to light and air. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and at a low temperature (e.g., in a refrigerator or freezer).

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on common synthetic methods for analogous compounds.

Materials:

  • 2-Amino-5-methoxyphenol

  • Chloroacetyl chloride

  • Anhydrous sodium acetate

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-5-methoxyphenol (1 equivalent) and anhydrous sodium acetate (1.1 equivalents) in anhydrous ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactant/Product Molecular Weight ( g/mol ) Typical Molar Ratio
2-Amino-5-methoxyphenol139.151.0
Chloroacetyl chloride112.941.1
Anhydrous Sodium Acetate82.031.1
This compound195.24-

Visualizations

Synthesis_Pathway A 2-Amino-5-methoxyphenol C N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide (Intermediate) A->C + Chloroacetyl Chloride (N-Acylation) B Chloroacetyl Chloride B->C D This compound C->D Intramolecular Cyclization (-HCl)

Caption: Main synthesis pathway of this compound.

Side_Product_Formation cluster_main Main Reaction cluster_side Side Reactions A 2-Amino-5-methoxyphenol B This compound A->B + Chloroacetyl Chloride C 2,2'-Disulfanediylbis(4-methoxyaniline) (Dimer) A->C Oxidation D N,N'-(Disulfanediylbis(4-methoxy-2,1-phenylene))bis(2-chloroacetamide) C->D + 2 Chloroacetyl Chloride

Caption: Formation of common disulfide-related side products.

Troubleshooting_Logic start Low Yield or Impure Product q1 TLC shows multiple spots? start->q1 a1_yes Identify spots: - Unreacted Starting Material - Disulfide Dimer - Other Side Products q1->a1_yes Yes a1_no Low yield with pure product q1->a1_no No q2 Significant unreacted starting material? a1_yes->q2 sol_purification Optimize purification: - Recrystallization solvent - Chromatography conditions a1_no->sol_purification a2_yes - Increase reaction time - Optimize temperature q2->a2_yes Yes q3 Significant disulfide dimer? q2->q3 No a2_yes->sol_purification a3_yes - Use inert atmosphere - Deoxygenate solvents q3->a3_yes Yes q3->sol_purification No a3_yes->sol_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methoxy-1,4-benzothiazin-3-one.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and impurities during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common challenge in multi-step organic syntheses. The following are critical parameters to reassess:

  • Purity of Starting Materials: The purity of the precursors, particularly 2-amino-5-methoxythiophenol, is crucial. This compound is susceptible to oxidation of the thiol group to a disulfide, which will not participate in the desired reaction.

    • Recommendation: Use freshly prepared or purified 2-amino-5-methoxythiophenol. Purity can be checked by TLC or NMR. Store under an inert atmosphere (nitrogen or argon).

  • Reaction Atmosphere: The presence of oxygen can lead to oxidative side reactions of the aminothiophenol starting material.

    • Recommendation: Ensure the reaction is carried out under a consistently inert atmosphere. This can be achieved by using Schlenk techniques or a glovebox.

  • Reaction Temperature: Suboptimal temperatures can either lead to an incomplete reaction (if too low) or promote the formation of byproducts (if too high).

    • Recommendation: A systematic optimization of the reaction temperature is advised. Start at a lower temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants and intermediates.

    • Recommendation: Screen a variety of anhydrous solvents. Tetrahydrofuran (THF) has been shown to be effective in similar syntheses. Other options to consider include dichloromethane, toluene, acetonitrile, and dioxane.[1] Methanol may lead to decomposition.[1]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

The formation of byproducts can complicate purification and reduce the overall yield.

  • Oxidation of 2-amino-5-methoxythiophenol: As mentioned, the thiol group can oxidize to form a disulfide. This is often the primary cause of impurity.

    • Solution: Handle the aminothiophenol under an inert atmosphere and use degassed solvents.

  • Formation of an Amide Intermediate without Cyclization: The initial reaction between 2-amino-5-methoxythiophenol and chloroacetyl chloride will form an amide intermediate. If the subsequent intramolecular cyclization is inefficient, this intermediate may persist or react further to form other impurities.

    • Solution: Ensure the base used is sufficiently strong to deprotonate the thiol and facilitate the nucleophilic attack on the alpha-carbon of the acetyl group. The choice of base is critical; both organic bases like triethylamine (TEA) and inorganic bases like potassium carbonate should be considered and optimized.

  • Decomposition of Starting Materials or Product: The benzothiazinone ring system or the starting materials may be unstable under prolonged heating or in the presence of strong acids or bases.

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times. Lowering the reaction temperature may also limit decomposition.[1]

Q3: The purification of the final product is proving difficult. What strategies can I employ?

Purification can be challenging if the product has similar polarity to the starting materials or byproducts.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Recommendation: Screen a range of solvents and solvent mixtures to find suitable conditions for recrystallization. Ethanol/water mixtures are often a good starting point.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.

    • Recommendation: A systematic approach to selecting the eluent system using TLC is recommended. Start with a non-polar solvent and gradually increase the polarity.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and effective route involves a two-step process:

  • N-Chloroacetylation: Reaction of 2-amino-5-methoxythiophenol with chloroacetyl chloride in the presence of a base to form the N-(2-mercapto-4-methoxyphenyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization: Subsequent base-mediated intramolecular S-alkylation to form the desired this compound.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot.

Q3: Are there any "green" chemistry approaches for this synthesis?

While specific green chemistry protocols for this exact molecule are not widely published, general principles can be applied. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for related benzothiazole syntheses. The use of greener solvents and catalysts should also be considered.

Data Presentation

The following tables provide a summary of how different reaction parameters can affect the yield of this compound. The data is illustrative and based on general principles of organic synthesis optimization.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1DichloromethaneReflux645
2TolueneReflux655
3AcetonitrileReflux662
4Tetrahydrofuran (THF)Reflux675
51,4-DioxaneReflux668
6MethanolReflux6Decomposition

Table 2: Effect of Base on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (TEA)THFReflux668
2Diisopropylethylamine (DIPEA)THFReflux665
3Potassium Carbonate (K₂CO₃)THFReflux678
4Sodium Bicarbonate (NaHCO₃)THFReflux642

Experimental Protocols

Synthesis of 2-amino-5-methoxythiophenol

This is a common precursor. If not commercially available, it can be synthesized from 2-amino-5-methoxyphenol. A plausible route involves the conversion of the amino group to a diazonium salt, followed by reaction with a sulfur source, such as potassium ethyl xanthate, and subsequent hydrolysis.

Synthesis of this compound

  • Step 1: N-Chloroacetylation

    • Dissolve 2-amino-5-methoxythiophenol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a suitable base, such as triethylamine (1.1 equivalents), dropwise with stirring.

    • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Step 2: Intramolecular Cyclization

    • To the reaction mixture from Step 1, add a stronger base, such as potassium carbonate (2 equivalents).

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the formation of the product by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials 2-amino-5-methoxythiophenol 2-amino-5-methoxythiophenol N-Chloroacetylation N-Chloroacetylation 2-amino-5-methoxythiophenol->N-Chloroacetylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->N-Chloroacetylation Intermediate N-(2-mercapto-4-methoxyphenyl) -2-chloroacetamide N-Chloroacetylation->Intermediate Intramolecular_Cyclization Intramolecular_Cyclization Intermediate->Intramolecular_Cyclization Crude_Product Crude this compound Intramolecular_Cyclization->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_investigate Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield Observed Purity Impure Starting Materials Low_Yield->Purity Atmosphere Presence of Oxygen Low_Yield->Atmosphere Conditions Suboptimal Reaction Conditions Low_Yield->Conditions Purify_Reagents Purify/Verify Starting Materials Purity->Purify_Reagents Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Atmosphere->Inert_Atmosphere Optimize_Conditions Optimize Temp., Solvent, Base Conditions->Optimize_Conditions Improved_Yield Improved Yield Purify_Reagents->Improved_Yield Inert_Atmosphere->Improved_Yield Optimize_Conditions->Improved_Yield

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Methoxy-1,4-benzothiazin-3-one.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Purification Degradation during purification: this compound is susceptible to oxidation, especially at the sulfur atom, forming the corresponding sulfoxide. This degradation can be accelerated by prolonged exposure to air, light, and acidic conditions on silica gel.[1]- Work quickly and under an inert atmosphere (e.g., nitrogen or argon) if possible.- Protect the compound from light by using amber glassware or wrapping flasks in aluminum foil.[1]- Use fresh, high-purity, and deoxygenated solvents for chromatography.[1]- Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1]
Incomplete elution from chromatography column: The polarity of the compound might cause it to bind strongly to the stationary phase.- Gradually increase the polarity of the eluent during column chromatography.- A final flush with a highly polar solvent like methanol may be necessary to elute all the product.[1]
Loss during recrystallization: The compound may be partially soluble in the cold recrystallization solvent.- Carefully select the recrystallization solvent system to ensure high solubility at elevated temperatures and low solubility at cold temperatures.- Use a minimal amount of hot solvent to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.[1]
Persistent Impurities After Purification Co-eluting impurities: Impurities with similar polarity to the target compound may not be effectively separated by column chromatography.- Optimize the thin-layer chromatography (TLC) conditions to achieve better separation between the product and impurities before scaling up to column chromatography.- Try different solvent systems for column chromatography. For instance, if a hexane/ethyl acetate system is not effective, consider using a dichloromethane/methanol gradient.
Unreacted starting materials or byproducts: The synthesis of this compound often involves the use of 2-amino-5-methoxythiophenol, which can be unstable.[2][3] Impurities may include unreacted starting materials or their degradation products.- Analyze the crude product by techniques like LC-MS to identify the impurities and tailor the purification strategy accordingly.- A preliminary wash of the crude product with a solvent in which the impurities are soluble but the product is not may be beneficial.
Formation of sulfoxide impurity: Oxidation of the sulfur atom is a common degradation pathway.[1]- The sulfoxide is generally more polar than the parent compound and may be separated by careful column chromatography with a shallow gradient.[1]- If oxidation is significant, a chemical reduction step prior to final purification might be considered, though this would require further optimization.
Color Change or Degradation in Solution Oxidation and/or photodegradation: Solutions of phenothiazine derivatives, a class of compounds to which this compound belongs, are known to be unstable and can change color upon exposure to light and air.[4]- Prepare solutions fresh and use them promptly.- Store stock solutions in the dark, under an inert atmosphere, and at low temperatures.[4]
pH instability: Extreme pH conditions can catalyze the degradation of the compound.[4]- Maintain the pH of solutions near neutral unless experimental conditions require otherwise.- Be mindful of the pH when using acidic or basic modifiers in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques are column chromatography on silica gel and recrystallization.[1] Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the purification and for optimizing the solvent systems for column chromatography.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from the starting materials and side reactions during synthesis. A common synthetic route involves the reaction of 2-amino-5-methoxythiophenol with a chloroacetylating agent.[2][5] Given the noted instability of 2-amino-5-methoxythiophenol, impurities may include its disulfide dimer (2,2'-disulfanediylbis(4-methoxyaniline)) and other degradation products. Unreacted starting materials and the oxidized sulfoxide form of the product are also common impurities.

Q3: My compound appears as multiple spots on the TLC plate even after purification. What could be the reason?

A3: There are several possibilities for observing multiple spots on a TLC plate post-purification:

  • On-column degradation: The compound might be degrading on the silica gel, which is mildly acidic.[1]

  • Instability on the TLC plate: The compound itself may be unstable on the TLC plate, leading to decomposition spots.

  • Incomplete separation: The chosen solvent system may not be adequate to separate all impurities. It is crucial to screen various solvent systems to find one that provides optimal separation.

Q4: What are the signs of degradation, and how can I prevent it?

A4: A common sign of degradation for this class of compounds is a change in color of the solid or its solutions, often to a yellow or brownish hue, which can indicate oxidation.[4] To prevent degradation, it is crucial to minimize exposure to light, air (oxygen), and high temperatures during purification and storage.[1][4] Performing purification steps under an inert atmosphere and using degassed solvents can significantly reduce oxidative degradation.[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is a general protocol that should be optimized based on TLC analysis of the crude mixture.

1. TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems to find an eluent that provides good separation between the desired product and impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Aim for an Rf value of 0.2-0.3 for the product spot.

2. Column Preparation:

  • Prepare a slurry of silica gel in the least polar solvent system chosen from the TLC analysis.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the loading solvent (ideally the eluent, or a slightly more polar solvent if solubility is an issue).

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is most effective for crude products with relatively high purity (>90%).

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and at their boiling points.

  • An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures thereof with water or hexane.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Thin-Layer Chromatography (TLC) Solvent Systems for Benzothiazinone Derivatives

Solvent System (v/v) Typical Rf Range for Product Notes
Hexane : Ethyl Acetate (7:3)0.2 - 0.4Good starting point for initial analysis.
Dichloromethane : Methanol (98:2)0.3 - 0.5Useful for more polar compounds.
Toluene : Acetone (8:2)0.25 - 0.45Alternative non-halogenated solvent system.

Table 2: Purity and Yield Data (Hypothetical Example)

Purification Method Starting Purity (%) Final Purity (%) Yield (%)
Column Chromatography85>9875
Recrystallization92>9985

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 7-Methoxy-1,4- benzothiazin-3-one tlc TLC Analysis (Solvent System Optimization) synthesis->tlc Initial Assessment column Column Chromatography tlc->column Optimized Conditions recrystallization Recrystallization column->recrystallization For Higher Purity purity Purity Analysis (e.g., HPLC, NMR) column->purity recrystallization->purity pure_product Pure Product (>98%) purity->pure_product

Caption: A typical experimental workflow for the purification and analysis of this compound.

degradation_pathway product This compound sulfoxide This compound-1-oxide (Sulfoxide Impurity) product->sulfoxide Oxidation (Air, Light) dimer Disulfide Dimer of Starting Material (Potential Impurity) starting_material 2-amino-5-methoxythiophenol (Unstable Starting Material) starting_material->dimer Oxidative Dimerization

Caption: Potential degradation and impurity formation pathways relevant to the purification of this compound.

References

Stability of 7-Methoxy-1,4-benzothiazin-3-one in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Methoxy-1,4-benzothiazin-3-one

This technical support center provides guidance on the stability of this compound in various buffer solutions for researchers, scientists, and drug development professionals. The information is designed to help troubleshoot experiments and provide answers to frequently asked questions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color change in solution (e.g., to yellow or brown) Oxidation of the phenothiazine core, a common degradation pathway. This can be accelerated by light, oxygen, and metal ions.Prepare solutions fresh before use. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Use degassed solvents and consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
Precipitate formation in the solution Poor solubility or degradation of the compound leading to insoluble byproducts.Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary. If precipitation occurs over time, it is likely a sign of degradation.
Inconsistent experimental results Degradation of the compound in the solution.Prepare fresh solutions for each experiment. Protect solutions from light and heat. Consider performing a stability study under your specific experimental conditions using HPLC or UV-Vis spectroscopy to determine the compound's stability window.
Loss of compound potency over time Chemical degradation of this compound.Store stock solutions at low temperatures (-20°C or -80°C) and aliquot to avoid repeated freeze-thaw cycles. Minimize the time the compound spends in solution before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other phenothiazine derivatives, is primarily affected by the following factors:

  • pH: Extreme acidic or basic conditions can catalyze the degradation of phenothiazines.[1]

  • Light: Phenothiazines are known to be photosensitive and can undergo photodegradation, especially when exposed to UV light.[1]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Metal Ions: The presence of metal ions, such as copper (II) and iron (III), can catalyze the oxidation of phenothiazines.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: To maximize the stability of stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, degassed solvents. Common choices for phenothiazines include DMSO, ethanol, and acetonitrile. For aqueous solutions, use a buffered system to maintain an optimal pH.

  • Inert Atmosphere: To minimize oxidation, prepare solutions under an inert atmosphere, such as nitrogen or argon.[1]

  • Light Protection: Always store solutions in amber vials or containers wrapped with aluminum foil to protect them from light.[1]

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C. Aliquot the stock solution to prevent multiple freeze-thaw cycles.[1]

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of other phenothiazines, the primary degradation product is likely the corresponding sulfoxide, formed by oxidation at the sulfur atom.[2] Further oxidation or other reactions may lead to additional byproducts.

Q4: My solution of this compound is changing color. What does this indicate?

A4: A color change in a solution of a phenothiazine derivative is a common sign of degradation, primarily through oxidation.[1] The formation of colored degradation products is often the result of this process, which can be expedited by exposure to light, oxygen, and certain metal ions.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound using HPLC

This protocol outlines a general method to evaluate the stability of this compound in a specific buffer solution over time.

Materials:

  • This compound

  • High-purity buffer solution of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-grade acetonitrile or methanol

  • HPLC system equipped with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Ensure the solution is protected from light.

  • Preparation of Working Solution: Dilute the stock solution with the desired buffer to the final working concentration (e.g., 10 µg/mL).

  • Initial Analysis (Time = 0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial peak area of the compound.

  • Stability Study Setup: Divide the remaining working solution into several amber vials and store them under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), inject an aliquot from one of the vials for each condition into the HPLC.

  • Data Analysis: Monitor the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the initial (Time = 0) peak area. Also, observe the appearance of any new peaks, which could indicate degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µg/mL) in Different Buffer Solutions at 37°C.

Time (hours) Phosphate Buffer (pH 5.0) Phosphate-Buffered Saline (pH 7.4) Carbonate-Bicarbonate Buffer (pH 9.0)
0 100%100%100%
1 99.5%98.2%95.1%
2 99.1%96.5%90.3%
4 98.2%93.1%82.4%
8 96.5%86.7%68.1%
24 90.3%65.2%40.5%
48 81.7%42.1%18.9%

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL in Organic Solvent) B Dilute to Working Solution (10 µg/mL in Buffer) A->B C Initial HPLC Analysis (Time = 0) B->C D Incubate at Desired Temperature C->D E Time-Point HPLC Analysis D->E At specified time intervals F Calculate % Remaining E->F G Identify Degradation Products E->G Troubleshooting_Flowchart A Problem Observed with This compound Solution B Color Change? A->B C Precipitate Formation? B->C No E Likely Oxidation - Protect from light - Use degassed solvents - Prepare fresh B->E Yes D Inconsistent Results? C->D No F Poor Solubility or Degradation - Ensure complete dissolution - Consider alternative solvent C->F Yes G Probable Degradation - Prepare fresh solutions - Store stock properly - Perform stability study D->G Yes H Consult Further Documentation D->H No

References

Technical Support Center: Optimizing Benzothiazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothiazinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzothiazinone synthesis?

A1: Common synthetic routes to benzothiazinones often start from precursors like 2-chlorobenzoic acid chlorides and N,N-dialkylthioureas, or through a multicomponent reaction involving thiosalicylic acid, an aliphatic amine, and an aldehyde.[1][2] Another established method involves the use of benzoyl thiocarbamates.[3] For certain antitubercular agents, the synthesis begins with activating a substituted benzoic acid with thionyl chloride to form the acid chloride.[1][4]

Q2: How can I monitor the progress of my benzothiazinone synthesis reaction?

A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired benzothiazinone product. Visualization can typically be achieved using UV light.[5]

Q3: What are some key safety precautions to take during benzothiazinone synthesis?

A3: When working with reagents like 2-aminothiophenol, it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) as they are susceptible to oxidation.[5] Thiol-containing compounds often have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents for detailed handling and safety information.[5] When using thionyl chloride to prepare acid chlorides, the reaction should be performed in a fume hood as it is a corrosive and moisture-sensitive reagent that releases toxic HCl gas.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The table below outlines potential causes and recommended solutions for improving the yield of benzothiazinone synthesis.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of starting materials like 2-aminothiophenol, which is prone to oxidation. Using a freshly opened bottle or purifying it before use is advisable.[5][6]
Inefficient Cyclization The choice of catalyst and reaction conditions is crucial for promoting efficient cyclization. For syntheses involving aldehydes, catalysts such as H₂O₂/HCl or various metal-based catalysts can be effective.[5] For multicomponent reactions, ensuring the removal of water using a Dean-Stark apparatus can drive the reaction towards the cyclized product.[2]
Side Reactions Aldehyde starting materials may undergo self-condensation. Adjusting reaction conditions, such as temperature or the catalyst, can help minimize these side reactions.[5] Oxidation of thiol groups in starting materials like 2-aminothiophenol can form disulfide byproducts; performing the reaction under an inert atmosphere can mitigate this.[5]
Suboptimal Reaction Pathway Certain synthetic routes inherently provide higher yields. For some 8-nitrobenzothiazinone derivatives, the thiourea pathway has been shown to achieve significantly higher overall yields (65-75%) compared to the alkylsulfanyl pathway (30-40%).[1] Consider exploring alternative synthetic strategies if yields remain low.
Steric Hindrance In some cases, bulky substituents near the reaction center can hinder the reaction, leading to low yields. For instance, the synthesis of certain thiourea precursors using thiocarbonyldiimidazole can be inefficient due to steric hindrance, necessitating the use of an alternative pathway like the traditional N-benzoyl isocyanate method.[1]
Problem 2: Difficulty in Product Purification

Even with good product formation observed by TLC, challenges in isolating the final product can lead to low isolated yields.[6]

Potential CauseRecommended Solutions
Product Solubility If the product is highly soluble in the reaction solvent, precipitation and collection can be difficult. Consider adding a non-solvent, such as cold water or hexane, to induce precipitation. If the product remains in solution, evaporation of the solvent will be necessary.[6]
Purification Method The crude product can be purified by column chromatography or recrystallization.[2] For column chromatography, silica gel with a hexane:ethyl acetate eluent system is commonly used.[2] If the compound is basic, it may streak on the silica gel column; in such cases, recrystallization from a suitable solvent like ethanol might be a better option.[6]
Product Degradation Some benzothiazinone derivatives may be sensitive to the purification conditions. For example, prolonged exposure to silica gel during column chromatography can sometimes lead to product degradation.[6] Minimizing the time the compound spends on the column can be beneficial.

Data on Reaction Conditions and Yields

The following tables summarize quantitative data on the synthesis of various benzothiazinone derivatives under different reaction conditions.

Table 1: Comparison of Synthetic Pathways for Benzothiazinone Synthesis

Synthetic PathwayStarting MaterialsReagents & ConditionsReported YieldReference
Thiourea Pathway2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, N,N-dialkyl thioureaToluene, SOCl₂, 110°C65-75% (for some derivatives)[1]
Alkylsulfanyl PathwayNot specifiedNot specified30-40%[1]
Multicomponent ReactionAliphatic amine, Aldehyde, Thiosalicylic acidToluene, Reflux with Dean-Stark, 5hGood yields[2]

Table 2: Yields of Thiourea Precursors via Different Methods

MethodReagentsYield of 4-morpholinecarbothioamideReference
Method A (Benzoyl isothiocyanate)Benzoyl chloride, Sodium isothiocyanate, Secondary amine, Hydrolysis16%[1]
Method BNot fully detailed41%[1]
Method C (Thiocarbonyldiimidazole)Thiocarbonyldiimidazole, Secondary amine68%[1]

Experimental Protocols

Protocol 1: General Procedure for Multicomponent Synthesis of Benzothiazinones[2]
  • To a flask equipped with a Dean-Stark apparatus, add 70 mL of toluene, 1 mmol of an aliphatic amine, and 1 mmol of the corresponding aldehyde.

  • Preheat the reaction mixture to 50°C.

  • After 15 minutes, add 1 mmol of thiosalicylic acid to the preheated mixture.

  • Maintain the mixture at the reflux temperature of toluene for 5 hours, continuously removing water using the Dean-Stark trap.

  • After the reaction is complete, wash the organic layer with a saturated solution of NaOH (3 x 30 mL).

  • Dry the organic layer with MgSO₄ and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using silica gel and a hexane:ethyl acetate (9:1) mixture as the eluent.

Protocol 2: Synthesis of Benzothiazinones via the Thiourea Pathway[1][7]

Step 1: Formation of the Acid Chloride

  • Dissolve the starting carboxylic acid (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) in toluene.

  • Add thionyl chloride (SOCl₂) and heat the mixture to 110°C.

  • The intermediate acid chloride is used in the next step without further purification.

Step 2: Formation of the Benzothiazinone Ring

  • To the solution of the acid chloride in toluene, add the N,N-dialkylthiourea derivative.

  • Heat the reaction mixture at 110°C to facilitate the formation of the thiazinone ring system.

  • The intermediate product formed in the first substitution is used without further purification.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome start1 Substituted Benzoic Acid step1 Acid Chloride Formation (SOCl₂, Toluene, 110°C) start1->step1 start2 Thiourea Derivative step2 Cyclization (Toluene, 110°C) start2->step2 step1->step2 purification Purification (e.g., Column Chromatography) step2->purification product Benzothiazinone Product purification->product

Caption: Workflow for benzothiazinone synthesis via the thiourea pathway.

dpre1_inhibition cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition Mechanism DprE1 DprE1 Enzyme DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE1->DPA Catalyzes DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPR->DprE1 Substrate Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall BTZ 8-Nitrobenzothiazinone (BTZ) BTZ->Inhibition Inhibits

Caption: Inhibition of DprE1 by 8-nitrobenzothiazinones in M. tuberculosis.

References

Technical Support Center: Troubleshooting Low Solubility of Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with benzothiazine derivatives. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My benzothiazine derivative has very low aqueous solubility, making it difficult to work with in my biological assays. What are the first steps I should take?

A1: Low aqueous solubility is a common characteristic of benzothiazine derivatives due to their typically rigid and aromatic structures. The initial steps to address this issue involve exploring simple and effective formulation strategies. We recommend a step-wise approach starting with solvent testing and pH adjustment. For instance, one study found that for methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate, which showed low solubility in ethanol, polar aprotic solvents like DMSO or acetone, and chlorinated solvents such as chloroform or dichloromethane, could offer better dissolution[1].

It is also crucial to consider the pH of your aqueous medium. Many benzothiazine derivatives contain ionizable groups, and adjusting the pH can significantly alter their solubility. For example, the solubility of meloxicam is higher in a phosphate buffer at pH 7.4 compared to water, which is likely due to the ionization of the drug[2][3].

Q2: I'm still facing solubility issues after trying different solvents and adjusting the pH. What are the next-level strategies I can employ?

A2: If initial attempts are unsuccessful, more advanced formulation techniques can be employed. These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[4]

    • Solid Dispersions: This involves dispersing the benzothiazine derivative in a hydrophilic carrier matrix at a molecular level. This can create an amorphous form of the compound, which typically has a higher solubility than its crystalline counterpart.

  • Chemical Modifications & Formulation Approaches:

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in an aqueous environment.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.

Q3: How do I choose the most suitable solubility enhancement technique for my specific benzothiazine derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the required concentration for your experiment, and the compatibility of the excipients with your assay. A logical approach to selecting a suitable method is outlined in the decision tree diagram below.

Quantitative Data Summary

The following tables provide solubility data for two common benzothiazine derivatives, Piroxicam and Meloxicam, in various solvents and conditions. This data can serve as a reference point for formulating your own derivatives.

Table 1: Solubility of Piroxicam in Various Solvents

SolventSolubility (mg/g solvent) at 25°CTemperature Dependence
ChloroformHighIncreases with temperature
DichloromethaneHighIncreases with temperature
AcetoneModerate-
Ethyl acetateModerateIncreases with temperature
AcetonitrileModerateIncreases with temperature
Acetic AcidLowIncreases with temperature
MethanolLow-
HexaneVery Low-
Water0.0836 mg/mL-
Oleic Acid12.6 mg/mL-
Tween-8017.8 mg/mL-
Propylene Glycol--

Data compiled from multiple sources.[4][5][6][7]

Table 2: Solubility of Meloxicam in Various Solvents and Conditions

Solvent/ConditionSolubility (mg/mL)
WaterVery Low
PEG 4007
EthanolModerate
Propylene GlycolModerate
Phosphate Buffer (pH 7.4)Higher than water
Tween 80Marginally enhanced
Brij 35Marginally enhanced
PEG 400:Phosphate Buffer (40:60)12
DMSO~20
Dimethylformamide~20
DMSO:PBS (pH 7.2) (1:1)~0.5

Data compiled from multiple sources.[2][3][8][9][10]

Experimental Protocols

1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of a benzothiazine derivative in a specific solvent.

  • Materials:

    • Benzothiazine derivative (solid)

    • Selected solvent (e.g., buffer, organic solvent)

    • Vials with screw caps

    • Orbital shaker/incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of the benzothiazine derivative to a vial containing a known volume of the solvent. An excess of solid should be visible.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After incubation, stop the shaking and allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis method.

    • Calculate the solubility of the compound, taking the dilution factor into account. The result is typically expressed in mg/mL or µM.[11][12]

2. Protocol for Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a benzothiazine derivative.

  • Materials:

    • Benzothiazine derivative

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

    • Common organic solvent (e.g., methanol, ethanol, dichloromethane)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh the benzothiazine derivative and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10).

    • Dissolve both the drug and the carrier in a suitable common organic solvent in a round-bottom flask. Ensure complete dissolution.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask, and if necessary, gently grind and sieve it to obtain a uniform powder.

    • The resulting solid dispersion can then be characterized for its dissolution properties and compared to the pure drug.[13][14][15]

Visualizations

Troubleshooting_Workflow Start Low Solubility of Benzothiazine Derivative Solvent_Screening Solvent Screening (e.g., DMSO, Acetone, Chloroform) Start->Solvent_Screening pH_Adjustment pH Adjustment (for ionizable compounds) Solvent_Screening->pH_Adjustment If still low Success Solubility Improved Solvent_Screening->Success Success Particle_Size_Reduction Particle Size Reduction (Micronization, Nanosuspension) pH_Adjustment->Particle_Size_Reduction If still low pH_Adjustment->Success Success Solid_Dispersion Solid Dispersion (with hydrophilic carriers) Particle_Size_Reduction->Solid_Dispersion Advanced Techniques Particle_Size_Reduction->Success Success Co_solvency Co-solvency (e.g., Ethanol, PEG) Solid_Dispersion->Co_solvency Solid_Dispersion->Success Success Surfactants Use of Surfactants (e.g., Tween 80) Co_solvency->Surfactants Co_solvency->Success Success Cyclodextrins Cyclodextrin Complexation Surfactants->Cyclodextrins Surfactants->Success Success Cyclodextrins->Success Success

Caption: A decision tree for troubleshooting low solubility of benzothiazine derivatives.

Solid_Dispersion_Mechanism cluster_0 Before Solid Dispersion cluster_1 Solid Dispersion Preparation cluster_2 After Solid Dispersion Crystalline_Drug Crystalline Drug (Low Solubility) Drug Benzothiazine Derivative Solvent Common Solvent Drug->Solvent Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->Solvent Evaporation Solvent Evaporation Solvent->Evaporation Amorphous_Dispersion Amorphous Solid Dispersion (Drug molecularly dispersed in carrier) (Improved Solubility) Evaporation->Amorphous_Dispersion

Caption: Workflow illustrating the principle of solid dispersion for solubility enhancement.

References

Preventing degradation of 7-Methoxy-1,4-benzothiazin-3-one during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 7-Methoxy-1,4-benzothiazin-3-one to prevent its degradation during experiments.

Troubleshooting Guide

Users may encounter several issues during their experiments with this compound, primarily related to its limited stability. This guide provides solutions to common problems.

Issue Possible Cause Recommended Solution
Solution turns a yellow or brownish color. Oxidation of the phenothiazine core. This is a common indicator of degradation.[1]1. Prepare fresh solutions before each experiment. 2. Store stock solutions and experimental samples protected from light in amber vials or tubes wrapped in aluminum foil.[1] 3. De-gas solvents to minimize dissolved oxygen. 4. Work quickly and keep solutions on ice when not in immediate use.
Precipitate forms in the solution over time. 1. Poor solubility in the chosen solvent. 2. Degradation of the compound into less soluble byproducts.1. Ensure the compound is fully dissolved initially. Gentle warming or sonication may be necessary. 2. If precipitation occurs after the solution has been stored, it is likely due to degradation. Discard the solution and prepare a fresh one.
Inconsistent or non-reproducible experimental results. Degradation of the compound leading to a lower effective concentration.1. Strictly adhere to the storage and handling recommendations. 2. Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Perform a stability study of the compound under your specific experimental conditions (see Experimental Protocols).[1]
Appearance of unexpected peaks in HPLC or LC-MS analysis. Presence of degradation products or impurities.1. Analyze a freshly prepared solution as a reference standard. 2. Likely degradation products include the corresponding sulfoxide. 3. Ensure the purity of the starting material before beginning experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound, like other phenothiazine derivatives, is influenced by several factors:

  • Light: Phenothiazines are photosensitive and can undergo photodegradation, especially when exposed to UV light.[1]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of the phenothiazine core.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]

  • pH: Extreme acidic or basic conditions can catalyze the degradation of phenothiazines.[1]

  • Metal Ions: The presence of certain metal ions, such as copper (II) and iron (III), can catalyze oxidation.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: To maximize the stability of stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. This compound is expected to have low aqueous solubility and better solubility in organic solvents like DMSO, DMF, ethanol, and acetonitrile.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[1]

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Light Protection: Store aliquots in amber vials or cryo-tubes wrapped in aluminum foil to protect them from light.[1]

Q3: Can I add antioxidants to my solutions to prevent degradation?

A3: The addition of antioxidants could potentially stabilize the compound. However, their compatibility with your specific experimental system must be thoroughly evaluated to avoid any interference with the assay.

Q4: What are the likely degradation products of this compound?

A4: Based on the degradation pathways of other phenothiazines, the primary degradation product is likely the corresponding sulfoxide, formed through oxidation of the sulfur atom in the thiazine ring. Further oxidation or polymerization may also occur under harsh conditions.

Experimental Protocols

Due to the limited specific stability data for this compound, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions.

Protocol 1: Monitoring Stability by HPLC

This protocol provides a general method to assess the stability of this compound in a given solution over time.[1]

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, acetonitrile, methanol, or a buffered aqueous solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: A suitable gradient of acetonitrile and water with 0.1% formic acid.

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM). Protect from light.

  • Initial Analysis (Time = 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) and inject it into the HPLC system. Record the peak area of the parent compound.

  • Stability Study Setup: Divide the stock solution into several amber vials. Store the vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), take an aliquot from one of the vials for each condition, dilute it to the analysis concentration, and inject it into the HPLC.

  • Data Analysis: Monitor the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the initial (Time = 0) peak area. Observe the appearance of any new peaks, which may correspond to degradation products.

Visualizations

Degradation Pathway

Potential Oxidative Degradation Pathway This compound This compound Sulfoxide_derivative This compound-S-oxide This compound->Sulfoxide_derivative [O] (Light, O2, Heat, Metal Ions) Further_Oxidation_Products Further Oxidation/ Polymerization Products Sulfoxide_derivative->Further_Oxidation_Products [O]

Caption: Potential oxidative degradation pathway of this compound.

Experimental Workflow: Enzyme Inhibition Assay

Workflow for an Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare fresh stock solution of This compound in appropriate solvent (e.g., DMSO). B Prepare serial dilutions of the compound in assay buffer. A->B E Add compound dilutions (or vehicle control) to the wells and pre-incubate. B->E C Prepare enzyme and substrate solutions in assay buffer. D Add enzyme to microplate wells. C->D F Initiate reaction by adding substrate. C->F D->E E->F G Incubate for a defined period at a constant temperature. F->G H Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence). G->H I Calculate percentage of inhibition for each compound concentration. H->I J Plot inhibition data and determine IC50 value. I->J

References

Identifying and characterizing impurities in 7-Methoxy-1,4-benzothiazin-3-one samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 7-Methoxy-1,4-benzothiazin-3-one samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatography (HPLC/UPLC)

  • Q1: I am observing significant peak tailing for the main component and its impurities. What are the likely causes and solutions?

    A1: Peak tailing in reversed-phase HPLC is often due to secondary interactions between basic analytes and acidic residual silanol groups on the silica-based column packing.[1] To mitigate this, consider the following:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For amine-containing compounds, a lower pH (e.g., 2.5-3.5) can protonate the basic sites and reduce interaction with silanols. Conversely, a higher pH (e.g., 7-8) can suppress silanol ionization, but ensure your column is stable at this pH.

    • Buffer Concentration: Insufficient buffer strength can lead to peak tailing.[1] Try increasing the buffer concentration (e.g., from 10mM to 25mM).

    • Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

    • Column Choice: Use a column with high-purity silica or one that is end-capped to minimize exposed silanols.

  • Q2: My retention times are drifting or shifting between injections. How can I stabilize them?

    A2: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[2][3]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[2] For gradient methods, allow sufficient time for the column to return to initial conditions between runs.

    • Temperature Control: Use a column oven to maintain a constant temperature, as retention times can shift by 1-2% for every 1°C change.[3]

    • Mobile Phase Composition: If preparing the mobile phase online, check the pump's proportioning valves for accuracy.[4] Manually preparing the mobile phase can eliminate this as a variable.[3] Ensure the mobile phase components are fully miscible and degassed.[2][4]

    • Flow Rate Consistency: Check for leaks in the pump and fittings, as this can affect the flow rate.[2][4] Worn pump seals may also be a cause.[4]

  • Q3: I am seeing "ghost peaks" in my chromatogram, especially during gradient analysis. What is their origin?

    A3: Ghost peaks are peaks that appear in a blank injection or are not related to the injected sample.[1][4]

    • Late Elution: A peak from a previous injection may elute in a subsequent run, especially in gradient methods.[1][4] To resolve this, extend the run time or add a high-organic wash step at the end of your gradient to flush strongly retained compounds from the column.

    • Contamination: Contamination can originate from the sample solvent, mobile phase, or the injector.[4] Ensure high-purity solvents are used and flush the injector between analyses.

Mass Spectrometry (LC-MS)

  • Q4: I am having trouble detecting my low-level impurities by mass spectrometry. How can I improve sensitivity?

    A4: Low sensitivity in LC-MS can be addressed by optimizing several parameters:

    • Ionization Source: Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule.[5] Ensure the spray is stable and optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

    • Mobile Phase Compatibility: Volatile buffers (e.g., ammonium formate or ammonium acetate) are preferred over non-volatile phosphate buffers, which can cause ion suppression and contaminate the MS source.

    • MS Parameters: For unknown impurities, start with a full scan mode to identify the molecular ions. Once potential impurities are identified, switch to a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for higher sensitivity and specificity.

  • Q5: My observed mass-to-charge ratio (m/z) does not match any expected impurities. What could be the issue?

    A5: Unexpected m/z values can arise from several sources:

    • Adduct Formation: In ESI, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or acetonitrile ([M+ACN+H]+). Check for masses corresponding to these common adducts.

    • In-Source Fragmentation/Reaction: The compound might be fragmenting or reacting within the ion source. Try reducing the fragmentor or cone voltage to see if the unexpected ion's intensity decreases.

    • Novel Impurity: It is possible you have discovered a new, unexpected impurity. In this case, further structural elucidation using high-resolution mass spectrometry (HRMS) for accurate mass measurement and MS/MS for fragmentation analysis is necessary.

Nuclear Magnetic Resonance (NMR)

  • Q6: How can I confidently identify and assign signals for a very low-level impurity in my ¹H NMR spectrum?

    A6: Characterizing low-level impurities requires careful experimental setup and data analysis:

    • Sample Purity: If possible, enrich the impurity concentration through preparative HPLC or column chromatography.[6]

    • 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for structural elucidation.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of a molecule.

    • Reference Data: Compare the observed chemical shifts to reference tables of common laboratory solvents and reagents to rule out contamination.[7][8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for separating this compound from its potential impurities.

  • Chromatographic System: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is for identifying the molecular weights of impurities separated by HPLC.

  • LC System: Use the HPLC conditions described in Protocol 1, ensuring the mobile phase is compatible with MS (formic acid is suitable).

  • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is typically effective for compounds with nitrogen atoms.

  • MS Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 40 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 325°C

    • Scan Range: m/z 100-1000

    • Fragmentor Voltage: 120 V

  • Data Acquisition: Acquire data in full scan mode to detect all eluting ions. If the instrument supports it, use an auto MS/MS function to automatically acquire fragmentation data for the most intense ions.

Protocol 3: NMR Sample Preparation for Structural Elucidation

This protocol outlines the preparation of an isolated impurity for NMR analysis.

  • Isolate Impurity: Collect the fraction corresponding to the impurity of interest using preparative HPLC.

  • Remove Solvent: Evaporate the HPLC mobile phase solvents under reduced pressure. If a non-volatile buffer was used, further purification (e.g., solid-phase extraction) may be necessary.

  • Dry the Sample: Thoroughly dry the isolated impurity under high vacuum to remove any residual water or solvents.

  • Select Deuterated Solvent: Choose a deuterated solvent in which the impurity is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for polar molecules.

  • Prepare NMR Sample: Dissolve approximately 1-5 mg of the isolated impurity in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Acquire Spectra: Run a standard suite of NMR experiments, including ¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC.

Data Presentation: Impurity Characterization Data

The following tables present hypothetical data for plausible impurities of this compound based on its structure and potential synthetic routes.

Table 1: HPLC-UV Data of Potential Impurities

Impurity IDPlausible StructureRetention Time (RT) (min)Relative Retention Time (RRT)
APIThis compound15.21.00
IMP-012-Amino-5-methoxyphenylthiol8.50.56
IMP-02This compound S-oxide12.10.80
IMP-03Chloroacetylated intermediate18.91.24

Table 2: LC-MS Data of Potential Impurities

Impurity IDMolecular FormulaCalculated Monoisotopic MassObserved [M+H]⁺ (m/z)Key Fragments (m/z)
APIC₉H₉NO₂S195.04196.05168.0, 136.1
IMP-01C₇H₉NOS155.04156.05141.0, 124.0
IMP-02C₉H₉NO₃S211.03212.04196.0, 168.0, 150.0
IMP-03C₁₁H₁₂ClNO₃S273.02274.03196.0, 155.0

Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound S-oxide (IMP-02) in DMSO-d₆

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
NH10.8 (s)-
C=O-165.4
Ar-H7.4 (d, J=8.5)122.1
Ar-H7.1 (d, J=2.5)115.8
Ar-H6.9 (dd, J=8.5, 2.5)114.5
CH₂3.9 (d, J=14.0), 3.6 (d, J=14.0)58.2
OCH₃3.8 (s)55.9
C-S-125.7
C-N-135.1
C-OMe-158.3

Visualizations

G cluster_workflow Impurity Identification Workflow Sample This compound Sample HPLC_UV HPLC-UV Analysis (Impurity Profiling) Sample->HPLC_UV Peak_Detected Impurity Peak(s) Detected > Threshold? HPLC_UV->Peak_Detected LC_MS LC-MS Analysis (Molecular Weight) Peak_Detected->LC_MS Yes No_Impurity No Significant Impurities Peak_Detected->No_Impurity No Isolate Isolate Impurity (Prep-HPLC) LC_MS->Isolate NMR NMR Analysis (¹H, ¹³C, 2D) Isolate->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Report Report and Characterize Structure_Elucidation->Report

Caption: General workflow for impurity identification and characterization.

G cluster_troubleshooting Troubleshooting HPLC Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH Appropriate? Start->Check_pH Adjust_pH Adjust pH (e.g., add TFA or use a buffer) Check_pH->Adjust_pH No Check_Column Is Column Old or Inappropriate? Check_pH->Check_Column Yes Problem_Solved Problem Resolved Adjust_pH->Problem_Solved Replace_Column Replace with New or End-capped Column Check_Column->Replace_Column Yes Add_Modifier Add Mobile Phase Modifier (e.g., Triethylamine) Check_Column->Add_Modifier No Replace_Column->Problem_Solved Add_Modifier->Problem_Solved

Caption: Troubleshooting logic for HPLC peak tailing.

G cluster_degradation Potential Oxidative Degradation Pathway Parent This compound Oxidation Oxidation [O] (e.g., Air, Peroxides) Parent->Oxidation S_Oxide This compound S-Oxide (Major Degradant) Oxidation->S_Oxide Further_Oxidation Further Oxidation [O] S_Oxide->Further_Oxidation S_Dioxide This compound S,S-Dioxide Further_Oxidation->S_Dioxide

Caption: Potential oxidative degradation pathway of this compound.

References

Overcoming poor reactivity in the synthesis of benzothiazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their synthetic experiments.

Troubleshooting Guide

This guide addresses specific problems you might face during the synthesis of benzothiazinones, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation (Poor Reactivity) 1. Inefficient Ring Closure: The final cyclization step to form the benzothiazinone ring is a common point of failure. 2. Steric Hindrance: Bulky substituents on the amine or the benzoic acid starting material can impede the reaction.[1] 3. Low Reactivity of Starting Materials: The inherent reactivity of the specific 2-chlorobenzoic acid derivative or the amine can be low.1. Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. Solvents like toluene are commonly used, with reflux temperatures often being effective.[2][3] 2. Catalyst Choice: For certain pathways, a catalyst may be necessary. For example, in multicomponent reactions, p-toluenesulfonic acid can be used.[3] For methods involving benzoyl thiocarbamates, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective.[4] 3. Alternative Pathway: Consider switching to a more robust synthetic route, such as the thiourea pathway, which has been reported to provide higher yields.[1]
Low Yields 1. Sub-optimal Synthetic Route: Some traditional pathways, like the alkylsulfanyl route, are known to produce lower yields (30-40%).[1] 2. Incomplete Conversion: The reaction may not be going to completion. 3. Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.1. Switch to the Thiourea Pathway: This newer method has been shown to significantly improve yields, with reported overall yields of 65-75% for some derivatives.[1] 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[5] 3. Microwave-Assisted Synthesis: The use of microwave irradiation can often reduce reaction times and increase yields.[5]
Use of Toxic/Hazardous Reagents 1. Traditional Synthetic Pathways: The dithiocarbamate and alkylxanthogenate pathways utilize highly toxic and flammable carbon disulfide. The alkylsulfanyl pathway uses carcinogenic methyl iodide.[1][2]1. Adopt the Thiourea Pathway: This pathway avoids the use of highly toxic reagents like carbon disulfide and methyl iodide, aligning with green chemistry principles.[1] 2. Utilize Benzoyl Thiocarbamates: A recently developed method using benzoyl thiocarbamates also eliminates the need for carbon disulfide.[4]
Poor Solubility of Intermediates or Products 1. Inherent Physicochemical Properties: Some benzothiazinone derivatives have low solubility in common solvents, which can complicate purification and handling.1. Solvent Screening: Test a range of solvents for purification. Column chromatography with solvent gradients (e.g., hexane:ethyl acetate) is a common purification method.[3] 2. Modify Substituents: If possible, introduce functional groups that can improve solubility, though this may also impact biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic pathways to benzothiazinones?

A1: Several synthetic routes have been established, all typically starting from substituted 2-chlorobenzoic acid derivatives.[1] The main pathways include:

  • Acylisothiocyanate Pathway: 2-chlorobenzoyl chlorides react with a thiocyanate salt to form an acylisothiocyanate intermediate, which then reacts with a secondary amine.[1]

  • Dithiocarbamate and Alkylxanthogenate Pathways: These routes involve the use of carbon disulfide.[1][2]

  • Alkylsulfanyl Pathway: This method is adaptable for combinatorial chemistry but requires carbon disulfide and methyl iodide.[1]

  • Thiourea Pathway: A more recent and efficient method where a 2-chlorobenzoyl chloride reacts directly with an N,N-dialkylthiourea to form the benzothiazinone ring in a single step.[1][2][6]

Q2: I am getting very low yields with my current method. What is the most effective way to improve them?

A2: Low yields are a common issue. The most impactful change is often to switch to the thiourea pathway, which has been demonstrated to provide significantly higher yields (65-75%) compared to older methods like the alkylsulfanyl pathway (30-40%).[1] Additionally, optimizing reaction conditions such as solvent, temperature, and reaction time, and considering microwave-assisted synthesis can lead to improved yields.[5]

Q3: My starting amine is sterically hindered. Which synthetic route is most likely to be successful?

A3: Steric hindrance can significantly reduce reactivity.[1] For sterically demanding secondary amines, the use of thiocarbonyldiimidazole to form the precursor thiourea has been noted to result in low yields. In such cases, the traditional N-benzoyl isocyanate synthetic pathway (Acylisothiocyanate Pathway) might be a more viable, albeit potentially lower-yielding, alternative.[1] Careful optimization of reaction conditions will be crucial.

Q4: Are there greener and safer alternatives to the traditional synthesis methods that use hazardous reagents?

A4: Yes. The thiourea pathway is a significant improvement in terms of safety and environmental impact as it avoids the use of highly toxic and flammable reagents like carbon disulfide and carcinogenic methyl iodide, which are used in the dithiocarbamate, alkylxanthogenate, and alkylsulfanyl pathways.[1][2]

Q5: How can I monitor the progress of my benzothiazinone synthesis?

A5: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot, helping you to determine when the reaction is complete.

Data Presentation

Table 1: Comparison of Reported Yields for Different Benzothiazinone Synthetic Pathways

Synthetic PathwayKey ReagentsReported Overall YieldsNotes
Alkylsulfanyl PathwayCarbon disulfide, Methyl iodide30-40%Involves toxic and carcinogenic reagents.[1]
Thiourea PathwayN,N-dialkylthiourea65-75%Greener and more efficient alternative.[1]
Multicomponent ReactionThiosalicylic acid, Amine, AldehydeGood yields (e.g., 43-61% for specific products)One-pot procedure.[3]
mCPBA Oxidation of BTZ043m-chloroperbenzoic acid2-5%For synthesis of sulfoxide and sulfone derivatives; very low yield.[7]

Experimental Protocols

Protocol 1: General Procedure for the Thiourea Pathway [1][2]

  • Activation of the Carboxylic Acid: The starting 2-chlorobenzoic acid derivative is activated, typically by reacting it with thionyl chloride (SOCl₂) in a suitable solvent like toluene at elevated temperatures (e.g., 110 °C), to form the corresponding acid chloride.

  • Ring Formation: The resulting acid chloride is then reacted in the same pot with an N,N-dialkylthiourea derivative. The mixture is heated, often at the same temperature (110 °C), to facilitate the cyclization and formation of the benzothiazinone ring system.

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.

Protocol 2: Multicomponent One-Pot Synthesis of Benzothiazin-4-ones [3]

  • Reaction Setup: In a flask equipped with a Dean-Stark apparatus, add toluene (70 mL), an aliphatic amine (1 mmol), and the corresponding aldehyde (1 mmol).

  • Addition of Thiosalicylic Acid: After 15 minutes of stirring the preheated (50 °C) reaction mixture, add thiosalicylic acid (1 mmol).

  • Reflux: Maintain the mixture at the reflux temperature of toluene for 5 hours, collecting any water that forms in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture and wash the organic layer with a saturated solution of NaOH (3 x 30 mL).

  • Isolation and Purification: Dry the organic layer with MgSO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography using silica gel and a hexane:ethyl acetate eluent.

Visualizations

experimental_workflow cluster_thiourea Thiourea Pathway cluster_multicomponent Multicomponent Pathway start_thiourea 2-Chlorobenzoic Acid Derivative acid_chloride Acid Chloride Formation (SOCl₂, Toluene, 110°C) start_thiourea->acid_chloride ring_formation Ring Formation with N,N-Dialkylthiourea (Toluene, 110°C) acid_chloride->ring_formation product_thiourea Benzothiazinone ring_formation->product_thiourea start_multi_amine Amine + Aldehyde add_thiosalicylic Add Thiosalicylic Acid (Toluene, 50°C) start_multi_amine->add_thiosalicylic reflux Reflux (5h) add_thiosalicylic->reflux product_multi Benzothiazinone reflux->product_multi

Caption: Comparative workflow of the Thiourea and Multicomponent pathways for benzothiazinone synthesis.

troubleshooting_logic start Poor Reactivity/ Low Yield check_pathway Is the current pathway a high-yielding one (e.g., Thiourea)? start->check_pathway check_conditions Are reaction conditions (solvent, temp, time) optimized? check_pathway->check_conditions Yes switch_pathway Switch to Thiourea Pathway check_pathway->switch_pathway No check_sterics Are starting materials sterically hindered? check_conditions->check_sterics Yes optimize Systematically optimize conditions (e.g., use microwave heating) check_conditions->optimize No alt_pathway Consider alternative pathway (e.g., Acylisothiocyanate) check_sterics->alt_pathway Yes

Caption: Troubleshooting logic for addressing poor reactivity and low yields in benzothiazinone synthesis.

References

Strategies to enhance the bioavailability of benzothiazinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of benzothiazinone compounds.

Troubleshooting Guides

Issue: Low Oral Bioavailability Observed in Preclinical Animal Models

Potential Cause Troubleshooting Steps Expected Outcome
Poor aqueous solubility of the benzothiazinone compound. 1. Salt Formation: Synthesize different salt forms (e.g., hydrochloride, mesylate) and evaluate their aqueous solubility and dissolution rates.[1][2][3] 2. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area for dissolution. 3. Formulation with Solubilizing Excipients: Prepare formulations using surfactants, cyclodextrins, or co-solvents to improve solubility. An oral suspension with polysorbate 80 and carmellose sodium has been used in clinical studies.[4] 4. Amorphous Solid Dispersions: Formulate the compound as an amorphous solid dispersion using polymers like Soluplus™ to enhance dissolution.[4]Increased drug concentration in the gastrointestinal fluid, leading to improved absorption and higher plasma concentrations.
High first-pass metabolism. 1. Prodrug Approach: Design and synthesize prodrugs that mask the metabolically liable sites of the benzothiazinone. These prodrugs should be designed to release the active compound at the target site.[5][6] 2. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administer the benzothiazinone with known inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) to assess the impact on bioavailability.[7] 3. Structural Modification: Synthesize analogs with modifications at sites susceptible to metabolism to improve metabolic stability.[8]Reduced presystemic metabolism, resulting in a higher fraction of the administered dose reaching systemic circulation.
Poor membrane permeability. 1. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles to enhance permeation across the intestinal epithelium. 2. Permeation Enhancers: Include well-characterized and safe permeation enhancers in the formulation. 3. In vitro Permeability Assays: Use Caco-2 cell monolayers to screen for compounds with higher intrinsic permeability. Macozinone, for example, has been shown to have low permeability in this system.[9][10]Improved transport of the compound across the intestinal barrier, leading to increased systemic absorption.
Narrow absorption window. 1. Modified-Release Formulations: Develop controlled-release or sustained-release formulations to ensure the drug is released in the optimal region for absorption.[9][11]Prolonged residence time of the drug in the absorption window, maximizing the opportunity for absorption.

Frequently Asked Questions (FAQs)

1. What are the primary reasons for the low bioavailability of many benzothiazinone compounds?

The low bioavailability of benzothiazinones is often attributed to a combination of factors, including poor aqueous solubility and high first-pass metabolism.[12][13] For instance, the lead compound BTZ043 has low solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[12][13]

2. How can nanoparticle-based delivery systems improve the bioavailability of benzothiazinones?

Nanoparticle systems, such as amorphous drug nanoparticles (ADN) and albumin-loaded nanocarriers, can significantly enhance bioavailability by:

  • Increasing Surface Area: The small particle size of nanoparticles leads to a larger surface area, which can increase the dissolution rate.[14][15]

  • Improving Solubility: Amorphous forms of drugs are generally more soluble than their crystalline counterparts.[12][13]

  • Targeted Delivery: Nanoparticles can be designed to target specific tissues or cells, potentially reducing systemic side effects.[16][17]

  • Protection from Degradation: Encapsulating the drug within a nanoparticle can protect it from enzymatic degradation in the gastrointestinal tract.[14]

A study on BTZ043 formulated as amorphous drug nanoparticles showed an 8-fold increase in plasma exposure after oral administration compared to the neat drug suspension.[12][13]

3. What is the role of the nitro group in benzothiazinones, and does it affect bioavailability?

The nitro group is essential for the mechanism of action of many benzothiazinones. These compounds are prodrugs that are activated within Mycobacterium tuberculosis through the reduction of the nitro group to a nitroso derivative.[5][6][18] This reactive species then covalently binds to and inhibits the DprE1 enzyme, which is crucial for mycobacterial cell wall synthesis.[6][19] While essential for activity, the nitro group can also be a site for metabolism in the host, potentially contributing to first-pass metabolism and reduced bioavailability.

4. Can salt formation be an effective strategy for improving the bioavailability of benzothiazinones?

Yes, salt formation is a well-established strategy to improve the aqueous solubility and dissolution rate of poorly soluble drugs, which can, in turn, enhance oral bioavailability.[2][3][20] For weakly basic or acidic compounds, forming a salt can significantly alter the physicochemical properties.[21][22] For example, converting a benzothiazinone with a basic moiety to its mesylate salt has been shown to increase water solubility.[1]

5. Are there any structural modifications to the benzothiazinone scaffold that have been shown to improve pharmacokinetic properties?

Yes, medicinal chemistry efforts have focused on modifying the benzothiazinone scaffold to improve pharmacokinetic profiles.[8] For example, substitutions at the 2-position of the benzothiazinone core have led to new series of compounds with improved metabolic stability while maintaining potent antitubercular activity.[8] One study reported that replacing the spiroketal moiety of BTZ043 with various cyclic ketoximes or modifying the piperazine ring of PBTZ169 resulted in compounds with improved activity and aqueous solubility, or more favorable pharmacokinetic profiles.[23]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of BTZ043 Formulations in Balb/c Mice

FormulationAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h·ng/mL)Relative Bioavailability Improvement (vs. Oral Neat)
Neat BTZ043 SuspensionOral25~200~2~1,000-
BTZ043 ADNOral25~1,200~4~8,0008-fold
BTZ043 ADNIntranasal2.5~900~0.5~1,80018-fold (dose-normalized)

Data adapted from a comparative pharmacokinetics study.[12][13]

Table 2: Solubility of Macozinone in Biorelevant Media

MediumpHConditionSolubility (mg/L)
Acetate Buffer5.0-6 - 9
FaSSIF6.5Fasted State2.5 - 4
FeSSIF5.0Fed State16.8 - 29

Data from a study on the physicochemical properties of macozinone.[9][10]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a benzothiazinone compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral):

    • The test compound is added to the apical (AP) side of the Transwell® insert.

    • Samples are collected from the basolateral (BL) side at various time points.

  • Transport Study (Basolateral to Apical):

    • The test compound is added to the BL side.

    • Samples are collected from the AP side at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration of the compound.

Protocol 2: Preparation of Amorphous Drug Nanoparticles (ADN)

Objective: To formulate a benzothiazinone compound as amorphous drug nanoparticles to enhance solubility and bioavailability.

Methodology:

  • Solvent/Antis-Solvent Precipitation:

    • Dissolve the benzothiazinone compound in a suitable organic solvent (e.g., acetone, dichloromethane).

    • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC).

    • Rapidly inject the drug solution into the vigorously stirred anti-solvent (stabilizer solution).

  • Nanoparticle Collection: The resulting nanoparticle suspension can be concentrated and washed using techniques such as centrifugation or tangential flow filtration.

  • Drying: The nanoparticle suspension is then dried, for example, by lyophilization (freeze-drying), to obtain a stable powder.

  • Characterization:

    • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).

    • Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Physical State: The amorphous nature is confirmed by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Visualizations

Benzothiazinone_Activation_Pathway Benzothiazinone Benzothiazinone (Prodrug) (Nitro form) Nitroso_Intermediate Nitroso Intermediate (Active form) Benzothiazinone->Nitroso_Intermediate Nitroreduction (in M. tuberculosis) Covalent_Adduct Covalent Adduct Nitroso_Intermediate->Covalent_Adduct Covalent bond formation DprE1_Inactive DprE1 (Inactive) DprE1_Active DprE1 (Active) with Cys387 DprE1_Active->Covalent_Adduct Cys387 nucleophilic attack Covalent_Adduct->DprE1_Inactive Inhibition

Caption: Activation pathway of benzothiazinones within Mycobacterium tuberculosis.

Bioavailability_Enhancement_Workflow Start Low Bioavailability of Benzothiazinone Compound Physicochemical Poor Physicochemical Properties (e.g., Low Solubility) Start->Physicochemical Metabolism High First-Pass Metabolism Start->Metabolism Formulation Formulation Strategies Physicochemical->Formulation Chemical_Mod Chemical Modification Metabolism->Chemical_Mod Nanoparticles Nanoparticle Formulation (e.g., ADN) Formulation->Nanoparticles Salt_Formation Salt Formation Formulation->Salt_Formation Amorphous Amorphous Solid Dispersion Formulation->Amorphous Prodrug Prodrug Design Chemical_Mod->Prodrug Analogs Analog Synthesis Chemical_Mod->Analogs End Enhanced Bioavailability Nanoparticles->End Salt_Formation->End Amorphous->End Prodrug->End Analogs->End

Caption: Workflow for enhancing the bioavailability of benzothiazinones.

References

Technical Support Center: Addressing Assay Interference with 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-Methoxy-1,4-benzothiazin-3-one in their experiments. The information provided is intended to help identify and mitigate potential assay interference, ensuring the generation of accurate and reliable data. While direct data on assay interference for this compound is limited, this guide draws upon knowledge of the broader benzothiazine and phenothiazine classes of compounds, which are known to sometimes interfere with biological assays.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why should I be concerned when using this compound?

A1: Assay interference refers to any artifact in an experimental assay that leads to a false positive or false negative result, not due to the specific, intended activity of the compound on the target of interest.[1] Compounds with privileged scaffolds like phenothiazines and related benzothiazines can sometimes interact non-specifically with assay components.[2][3] This can be due to a variety of mechanisms, including but not limited to, light absorption or fluorescence, redox activity, aggregation, or non-specific binding to proteins.[4] Therefore, it is crucial to perform appropriate control experiments to ensure that the observed activity of this compound is genuine.

Q2: My compound, this compound, is showing activity in a luciferase-based reporter assay. Could this be interference?

A2: Yes, it is possible. The core structure of your compound is related to benzothiazole, which is a key component of D-luciferin, the substrate for firefly luciferase.[5][6] Some compounds containing benzothiazole moieties have been identified as inhibitors of luciferase enzymes.[5] This inhibition can be competitive with the luciferin substrate.[5] Therefore, it is essential to perform a counter-screen to rule out direct inhibition of the luciferase enzyme.

Q3: I am observing inconsistent results in my fluorescence-based assay. Could this compound be the cause?

A3: Inconsistent results in fluorescence-based assays can be a sign of compound interference. Benzothiazole derivatives can possess intrinsic fluorescent properties.[7] Your compound might be absorbing light at the excitation or emission wavelength of your assay's fluorophore, leading to fluorescence quenching or a false positive signal.[8] It is recommended to measure the absorbance and fluorescence spectra of this compound under your assay conditions to assess its potential for optical interference.

Q4: How can I proactively assess the potential for assay interference with this compound?

A4: A proactive approach involves a combination of in silico and in vitro methods. Computational tools can predict the likelihood of a compound being a Pan-Assay Interference Compound (PAINS).[9] Experimentally, you can perform a panel of counter-screens early in your project to identify common interference mechanisms. These can include assays to detect aggregation, redox activity, and inhibition of reporter enzymes.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential assay interference from this compound.

Problem 1: Apparent inhibition in a primary screening assay.

Possible Cause: The observed activity might be a result of assay interference rather than specific inhibition of the intended target.

Troubleshooting Steps:

  • Confirm Identity and Purity: Ensure the identity and purity of your this compound sample using methods like NMR and LC-MS. Impurities can be a source of false positives.

  • Dose-Response Curve Analysis: A well-behaved inhibitor should exhibit a sigmoidal dose-response curve with a Hill slope close to 1. A steep or shallow Hill slope, or an incomplete curve, may indicate non-specific activity or interference.[4]

  • Orthogonal Assays: Test the compound in a mechanistically distinct (orthogonal) assay that measures the same biological endpoint.[1] If the compound is a true inhibitor, it should be active in both assays.

  • Counter-Screens: Perform specific counter-screens to identify the mechanism of interference. Refer to the experimental protocols section for detailed methods.

Problem 2: High background or signal quenching in a fluorescence-based assay.

Possible Cause: The compound may be fluorescent or may be quenching the fluorescence of the reporter molecule.

Troubleshooting Steps:

  • Measure Compound's Intrinsic Fluorescence: Scan the emission spectrum of this compound at the excitation wavelength of your assay.

  • Measure Compound's Absorbance Spectrum: Determine if the compound absorbs light at the excitation or emission wavelengths of your fluorophore. Significant overlap can lead to quenching.

  • "Promiscuous Inhibitor" Controls: Include a known fluorescent compound as a control to assess the assay's sensitivity to fluorescent interferents.

Problem 3: Activity is observed in a luciferase reporter assay.

Possible Cause: The compound may be directly inhibiting the luciferase enzyme.

Troubleshooting Steps:

  • Luciferase Counter-Screen: Perform an in vitro assay with purified luciferase enzyme and your compound to directly measure its inhibitory activity on the reporter.

  • Use a Different Luciferase: If possible, confirm your findings using a reporter assay that employs a different type of luciferase (e.g., Renilla luciferase instead of firefly luciferase).

Data Presentation

The following tables present hypothetical data to illustrate how to summarize results from interference assays.

Table 1: Summary of Counter-Screen Results for this compound

Assay TypeResultInterpretation
Luciferase Inhibition (Firefly)IC50 = 15 µMPotential for direct inhibition of firefly luciferase.
Aggregation Assay (DLS)No aggregation detected up to 50 µMCompound is unlikely to be a promiscuous aggregator.
Redox Activity (DPPH Assay)No significant activityCompound is unlikely to be a redox cycler.
Fluorescence InterferenceEmission detected at 450 nm (Excitation: 380 nm)Potential for interference in blue-shifted fluorescence assays.

Table 2: Effect of this compound on Different Assay Readouts

AssayTargetApparent IC50 (µM)Luciferase Counter-Screen IC50 (µM)Notes
Kinase A (Luciferase-based)Kinase A515Apparent activity is likely influenced by luciferase inhibition.
Protease B (FRET-based)Protease B> 100N/ANo significant interference observed.
GPCR C (Calcium flux)GPCR C25N/AFurther investigation needed to rule out other interference.

Experimental Protocols

Protocol 1: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • Luciferin substrate

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of firefly luciferase solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare the luciferin/ATP solution according to the manufacturer's instructions.

  • Add 10 µL of the luciferin/ATP solution to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Aggregation Assay using Dynamic Light Scattering (DLS)

Objective: To determine if this compound forms aggregates at concentrations used in biological assays.

Materials:

  • This compound

  • Assay buffer

  • DLS instrument

Procedure:

  • Prepare solutions of this compound in assay buffer at various concentrations (e.g., 1, 10, 50, 100 µM).

  • Filter the solutions through a 0.22 µm filter to remove any pre-existing dust or aggregates.

  • Measure the particle size distribution of each solution using a DLS instrument.

  • An increase in the average particle size or the appearance of a second population of larger particles indicates compound aggregation.

Visualizations

Assay_Interference_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Interference Mechanisms cluster_3 Outcome A Compound shows activity in primary assay B Confirm Purity & Identity A->B C Dose-Response Analysis B->C D Orthogonal Assay C->D E Counter-Screens D->E J True Hit D->J Activity Confirmed K False Positive D->K Activity Not Confirmed F Luciferase Inhibition E->F G Fluorescence E->G H Aggregation E->H I Redox Activity E->I F->K G->K H->K I->K

Caption: Workflow for troubleshooting potential assay interference.

Luciferase_Inhibition_Pathway cluster_0 Normal Luciferase Reaction cluster_1 Interference by this compound Luciferin D-Luciferin Luciferase Luciferase Luciferin->Luciferase Light Light Luciferase->Light Inhibited_Luciferase Inhibited Luciferase ATP ATP ATP->Luciferase Compound This compound Compound->Luciferase Inhibition No_Light No Light Inhibited_Luciferase->No_Light

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Methoxy-1,4-benzothiazin-3-one and Other Benzothiazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant focus on the biological activities of various substituted benzothiazinones, particularly in the fields of infectious diseases and oncology. While specific experimental data on 7-Methoxy-1,4-benzothiazin-3-one is limited, a comparative analysis with other members of the benzothiazinone family provides valuable insights into its potential pharmacological profile.

The benzothiazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitubercular, antimicrobial, anticancer, and acetylcholinesterase inhibitory effects. The nature and position of substituents on the benzothiazinone ring system play a crucial role in determining the potency and selectivity of these compounds.

Data Presentation: A Comparative Overview of Benzothiazinone Activity

To facilitate a clear comparison, the following table summarizes the quantitative biological activity data for a selection of benzothiazinone derivatives, including the single available data point for a 7-methoxy substituted analogue. The data highlights the remarkable potency of 8-nitro substituted benzothiazinones as antitubercular agents.

Compound/DerivativeSubstitution PatternBiological ActivityQuantitative Data (IC₅₀/MIC)Target Organism/Cell LineReference
This compound isomer 7-MethoxyAntitubercularMIC: 0.2 µMMycobacterium tuberculosis[1]
BTZ043 8-Nitro, 6-TrifluoromethylAntitubercularMIC: 1 ng/mL (2.3 nM)M. tuberculosis H37Rv[2]
PBTZ169 8-Nitro, 6-TrifluoromethylAntitubercularMIC: <0.6 nMM. tuberculosis[3]
8-cyanobenzothiazinone 1d 8-CyanoAntitubercularMIC: 130 nMM. tuberculosis[4][5]
Benzothiazinone 2c Phenyl & other substitutionsAnticancer (Cytotoxic)IC₅₀: 1.29 µMMCF-7 (Breast Cancer)[6][7]
Benzothiazinone 2b Phenyl & other substitutionsAnticancer (VEGFR2 Kinase Inhibition)IC₅₀: 0.0593 µMVEGFR2 Kinase[6][7]
Benzothiazinone 5Bd Phenyl & other substitutionsAcetylcholinesterase InhibitionIC₅₀: 8.48 µMRat Cortex[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of benzothiazinone activities.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The antitubercular activity of benzothiazinone derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) using methods like the Microplate Alamar Blue Assay (MABA) or broth microdilution methods.[9][10][11]

1. Inoculum Preparation:

  • Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • The culture is incubated at 37°C until it reaches the mid-log phase.

  • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.[9]

2. Assay Procedure:

  • The benzothiazinone compounds are serially diluted in a 96-well microplate.

  • 100 µL of the prepared M. tuberculosis inoculum is added to each well.

  • The plates are incubated at 37°C for 7 days.[12]

  • Following incubation, a resazurin-based indicator solution (e.g., Alamar Blue) is added to each well.[9]

  • The plates are re-incubated for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator, signifying the inhibition of bacterial metabolism.[11]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of benzothiazinone derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the benzothiazinone compounds and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Acetylcholinesterase (AChE) Inhibition Assay

The potential of benzothiazinone derivatives to inhibit acetylcholinesterase is assessed using a modified Ellman's method.[8][13]

1. Enzyme and Substrate Preparation:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or rat brain homogenate) is used.

  • Acetylthiocholine iodide (ATCI) is used as the substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

2. Assay Procedure:

  • The assay is performed in a 96-well microplate.

  • The reaction mixture contains phosphate buffer, DTNB, and the AChE enzyme solution.

  • Different concentrations of the benzothiazinone compounds are added to the wells and pre-incubated with the enzyme.

  • The reaction is initiated by the addition of the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • The rate of color development is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

DprE1_Inhibition_Pathway cluster_DprE1 DprE1 Enzyme DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1_FAD DprE1-FAD DPR->DprE1_FAD Oxidation DPX DPX (Decaprenylphosphoryl-2-keto-D-erythropentose) DprE1_FAD->DPX Nitroso_BTZ Nitroso Intermediate (Active Drug) DprE1_FAD->Nitroso_BTZ Inactive_DprE1 Inactive DprE1 (Covalently Modified) DprE2_NADH DprE2-NADH DPX->DprE2_NADH Reduction DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DprE2_NADH->DPA Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan Nitro_BTZ 8-Nitrobenzothiazinone (Prodrug) Nitro_BTZ->DprE1_FAD Bioactivation Cys387 Cys387 Nitroso_BTZ->Cys387 Covalent Bond Formation Cys387->Inactive_DprE1

Caption: Mechanism of DprE1 inhibition by 8-nitrobenzothiazinones.

experimental_workflow start Start: Compound Library of Benzothiazinone Derivatives primary_screen Primary Screening (e.g., MIC against M. tuberculosis) start->primary_screen hit_id Hit Identification (Compounds with Activity) primary_screen->hit_id secondary_screen Secondary Assays (e.g., Cytotoxicity, Specificity) hit_id->secondary_screen lead_selection Lead Candidate Selection secondary_screen->lead_selection moa_studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) lead_selection->moa_studies in_vivo In Vivo Efficacy and Pharmacokinetic Studies lead_selection->in_vivo preclinical Preclinical Development moa_studies->preclinical in_vivo->preclinical

Caption: A typical experimental workflow for antitubercular drug discovery.

References

A Comparative Analysis of 7-Methoxy-1,4-benzothiazin-3-one and Established Leukotriene Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypothetical leukotriene inhibitory activity of 7-Methoxy-1,4-benzothiazin-3-one with well-established leukotriene inhibitors: Montelukast, Zafirlukast, and Zileuton. This analysis is based on the known mechanisms of action of these established drugs and the potential activity of the benzothiazine scaffold. It is important to note that direct comparative experimental data for this compound is not currently available in the public domain. The quantitative data presented is illustrative and based on typical values for compounds with similar mechanisms of action.

Mechanism of Action Overview

Leukotrienes are pro-inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of inflammatory diseases such as asthma. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid to leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

The leukotriene inhibitors discussed in this guide target different points in this pathway:

  • Zileuton is a direct inhibitor of the 5-lipoxygenase enzyme, thereby preventing the production of all leukotrienes.

  • Montelukast and Zafirlukast are cysteinyl-leukotriene type 1 (CysLT1) receptor antagonists. They work by blocking the action of cysteinyl leukotrienes on their target cells, which mediates bronchoconstriction and inflammatory responses.

  • This compound , based on the known anti-inflammatory properties of the 1,4-benzothiazine scaffold, is hypothesized to act as a 5-lipoxygenase inhibitor. However, this requires experimental validation.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activities of the compared compounds. Please note that the data for this compound is hypothetical and for illustrative purposes only, pending experimental verification.

CompoundTargetAssay TypeIC50 / Kᵢ (nM)Reference
This compound 5-Lipoxygenase (Hypothesized)5-LOX Enzyme Inhibition AssayNot Determined-
Zileuton 5-Lipoxygenase5-LOX Enzyme Inhibition Assay~100 - 500[1]
Montelukast CysLT1 ReceptorReceptor Binding Assay (Kᵢ)~0.2 - 1
Zafirlukast CysLT1 ReceptorReceptor Binding Assay (Kᵢ)~0.5 - 2

Experimental Protocols

Detailed methodologies for key experiments to determine the inhibitory activities are provided below.

5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the 5-LOX enzyme.

Materials:

  • Human recombinant 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Zileuton).

  • In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound or vehicle (DMSO).

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the 5-LOX product (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CysLT1 receptor, indicating its binding affinity.

Materials:

  • Cell membranes expressing the human CysLT1 receptor

  • Radioligand (e.g., [³H]LTD4)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂ and CaCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference antagonist (e.g., Montelukast or Zafirlukast).

  • In a 96-well plate, add the cell membranes, radioligand, and the test compound or vehicle (DMSO).

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that displaces 50% of the radioligand.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the leukotriene signaling pathway and a typical experimental workflow for inhibitor screening.

Leukotriene_Signaling_Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Zileuton Zileuton (Inhibitor) Zileuton->LOX5 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->CysLTs BLT_Receptor BLT Receptor LTB4->BLT_Receptor binds to CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor binds to Inflammation1 Inflammation BLT_Receptor->Inflammation1 activates Inflammation2 Inflammation & Bronchoconstriction CysLT1_Receptor->Inflammation2 activates Montelukast Montelukast / Zafirlukast (Antagonists) Montelukast->CysLT1_Receptor Benzothiazine This compound (Hypothesized Inhibitor) Benzothiazine->LOX5

Caption: Leukotriene signaling pathway and points of inhibition.

Experimental_Workflow start Start prep_compounds Prepare Test Compounds (this compound & Standards) start->prep_compounds assay_choice Select Assay prep_compounds->assay_choice lox_assay 5-LOX Inhibition Assay assay_choice->lox_assay Targeting 5-LOX binding_assay CysLT1 Receptor Binding Assay assay_choice->binding_assay Targeting CysLT1R run_lox Perform Enzyme Assay lox_assay->run_lox run_binding Perform Binding Assay binding_assay->run_binding data_analysis Data Analysis (Calculate % Inhibition, IC50/Ki) run_lox->data_analysis run_binding->data_analysis comparison Compare with Known Inhibitors data_analysis->comparison end End comparison->end

Caption: Workflow for evaluating leukotriene inhibitors.

Conclusion

While Montelukast, Zafirlukast, and Zileuton are well-characterized leukotriene inhibitors with established clinical use, the potential of this compound as a novel inhibitor warrants further investigation. Based on the anti-inflammatory properties of the 1,4-benzothiazine scaffold, it is a promising candidate for targeting the 5-lipoxygenase pathway. The experimental protocols outlined in this guide provide a framework for the direct comparative studies necessary to elucidate its precise mechanism of action and inhibitory potency. Future in vitro and in vivo studies are essential to validate the therapeutic potential of this compound and its derivatives as a new class of leukotriene inhibitors.

References

Cytotoxicity comparison of 7-Methoxy-1,4-benzothiazin-3-one and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazin-3-one scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the cytotoxicity of various analogs of this core structure, with a particular focus on the structure-activity relationships that govern their cytotoxic potential. While specific cytotoxicity data for 7-Methoxy-1,4-benzothiazin-3-one was not available in the reviewed literature, this guide synthesizes findings on related compounds to provide a broader understanding of this chemical class.

Comparative Cytotoxicity Data

The cytotoxic effects of 1,4-benzothiazin-3-one derivatives have been evaluated against various cell lines, including cancer cells and macrophages. The following table summarizes the available quantitative data, primarily focusing on 8-nitrobenzothiazinones, a subclass with potent antimycobacterial activity.

Compound IDCell LineCytotoxicity (CC₅₀ or IC₅₀ in µM)Reference CompoundReference Cytotoxicity (µM)
BTZ043 Macrophages21.9--
Macozinone Macrophages23.2--
1e THP-1>10 (No cytotoxicity detected)--
11c THP-1>10 (No cytotoxicity detected)--
8c THP-1<10--
9a THP-1<10--
18b THP-1<10--
22b THP-1<10--
24b THP-1<10--
25b THP-1<10--
31b THP-1<10--
Compound 2 HepG2>1.0 µg/mL (No inhibition)--
Compound 37 HepG2>1.0 µg/mL (No inhibition)--

Experimental Protocols

The evaluation of cytotoxicity for these compounds predominantly relies on cell-based assays that measure cell viability and proliferation. The most commonly employed method is the MTT assay.[1]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells (e.g., THP-1, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,4-benzothiazin-3-one analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms

The cytotoxic effects of some benzothiazine derivatives are mediated through the induction of apoptosis (programmed cell death).[2] This can occur through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[2]

For certain antimycobacterial 8-nitrobenzothiazinones, the mechanism of action is the inhibition of the essential cell wall enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[3][4] This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to cell death.

Below is a generalized diagram of an apoptotic signaling pathway that can be induced by cytotoxic compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Cytotoxic Compound Cytotoxic Compound Cytotoxic Compound->Death Ligand Cellular Stress Cellular Stress Cytotoxic Compound->Cellular Stress Cellular Stress->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptotic signaling pathways.

Experimental Workflow for Cytotoxicity Screening

The process of evaluating the cytotoxic properties of novel compounds typically follows a standardized workflow, as depicted in the diagram below.

experimental_workflow Compound Synthesis Compound Synthesis Range-Finding Assay Range-Finding Assay Compound Synthesis->Range-Finding Assay Cell Line Selection Cell Line Selection Cell Line Selection->Range-Finding Assay Definitive Cytotoxicity Assay (e.g., MTT) Definitive Cytotoxicity Assay (e.g., MTT) Range-Finding Assay->Definitive Cytotoxicity Assay (e.g., MTT) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Definitive Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50 Determination) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50 Determination)->Mechanism of Action Studies

Caption: A typical workflow for in vitro cytotoxicity testing.

Structure-Activity Relationship (SAR) Insights

The available data on 1,4-benzothiazin-3-one analogs allows for the deduction of several structure-activity relationship trends:

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence cytotoxicity. For instance, the 8-nitro group in many potent antimycobacterial benzothiazinones is crucial for their activity, though it may also contribute to cytotoxicity.

  • Side Chain at Position 2: Modifications to the side chain at the 2-position of the thiazinone ring have a profound impact on both efficacy and toxicity. For example, the introduction of piperazine amide/sulfonamide side chains has been explored to modulate activity.[5]

  • Lipophilicity: The lipophilicity of the substituents appears to be an important factor in maintaining the biological activity of these compounds.

References

A Comparative Guide to the In Vitro Efficacy of 7-Methoxy-1,4-benzothiazin-3-one and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potential anti-inflammatory efficacy of 7-Methoxy-1,4-benzothiazin-3-one against established anti-inflammatory drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Indomethacin, and the corticosteroid Prednisolone.

Executive Summary: As of the latest literature review, specific experimental data on the in vitro anti-inflammatory activity of this compound is not publicly available. Therefore, to provide a relevant comparative framework, this guide presents data for structurally related benzothiazine and benzothiazinone derivatives as a proxy. These compounds, belonging to a class with recognized anti-inflammatory potential, are evaluated against standard drugs across key pathways of inflammation.[1][2][3] The primary mechanisms assessed include the inhibition of cyclooxygenase (COX) enzymes, reduction of nitric oxide (NO) production, and suppression of pro-inflammatory cytokines. This guide collates available quantitative data, details the experimental protocols used for these assessments, and visualizes the key biological and experimental pathways to aid in research and development.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative benzothiazine derivatives and standard anti-inflammatory drugs across several common in vitro assays. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes (IC50 in µM)

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Benzothiazine Derivative (Representative) 241.64[4]13.19[4]18.32
Diclofenac 0.004[5]0.0013[5]3.08
Indomethacin 0.018[5]0.026[5]0.69

Note: Data for the Benzothiazine Derivative is for compound BS23, a 1,2-benzothiazine derivative, used as a proxy due to the absence of data for this compound.[4]

Table 2: Inhibition of Pro-inflammatory Mediators (IC50 in µM)

Compound/DrugNitric Oxide (NO) InhibitionTNF-α InhibitionIL-6 Inhibition
Benzothiazinone Derivative (Representative) High Activity (IC50 not specified)[6]High Activity (IC50 not specified)[6]Data Not Available
Diclofenac 159.08 (converted from 47.12 µg/mL)[7]Data Not AvailableData Not Available
Indomethacin ~65[8]Data Not AvailableData Not Available
Prednisolone Data Not AvailablePotent Inhibition (Dose-dependent)[9][10]Potent Inhibition (Dose-dependent)[9][10]

Note: Data for the Benzothiazinone Derivative is from a study on 1,3-benzothiazinone derivatives which showed potent inhibition of LPS-induced NO and TNF-α production in RAW264.7 cells, though specific IC50 values were not provided.[6] Prednisolone's effects are typically measured by percentage inhibition at given concentrations rather than a direct IC50 on mediator production.

Key Signaling and Experimental Workflow Visualizations

To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Inflammatory_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes (Gastric Protection, Platelets) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation NSAIDs NSAIDs (e.g., Diclofenac, Indomethacin) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Benzothiazine Benzothiazine Derivatives Benzothiazine->COX2 Preferentially Inhibit

Arachidonic Acid Cascade and NSAID Inhibition.

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Nitric Oxide Measurement c1 Seed RAW 264.7 Macrophages in 96-well plate c2 Incubate for 24h (Cell Adherence) c1->c2 t1 Pre-treat with Test Compound (e.g., Benzothiazine) or Standard Drug for 1-2h c2->t1 t2 Stimulate with LPS (1 µg/mL) to induce inflammation t1->t2 t3 Incubate for 24h t2->t3 a1 Collect cell culture supernatant t3->a1 a2 Add Griess Reagent to supernatant a1->a2 a3 Incubate at room temperature a2->a3 a4 Measure absorbance at 540 nm a3->a4

Workflow for In Vitro Nitric Oxide Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of standard protocols for the key assays mentioned.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates a compound's ability to inhibit the COX-1 and COX-2 isoenzymes, which are critical for prostaglandin synthesis.

  • Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

  • Methodology:

    • Purified human or ovine COX-1 and COX-2 enzymes are used.

    • The enzyme is pre-incubated with various concentrations of the test compound or vehicle control.

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • A colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) is included in the reaction mixture.

    • The rate of color development is measured using a spectrophotometer at a specific wavelength (e.g., 590-620 nm).

    • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[11]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Principle: The assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In the Griess reaction, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that absorbs light at ~540 nm.

  • Methodology:

    • Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates until adherent.

    • Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL).

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • After a short incubation at room temperature, the absorbance is measured at 540 nm.

    • The nitrite concentration is calculated using a sodium nitrite standard curve, and the percentage of inhibition is determined to calculate the IC50 value.[8]

Pro-inflammatory Cytokine Inhibition Assay (ELISA)

This assay quantifies the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released by stimulated immune cells.

  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique. A capture antibody specific to the target cytokine is immobilized on a microplate. The sample is added, and any cytokine present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to the captured cytokine, forming a "sandwich." Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., color change), the intensity of which is proportional to the amount of cytokine present.

  • Methodology:

    • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) are cultured and stimulated with LPS as described in the NO assay.

    • The cell culture supernatant is collected after an appropriate incubation period (e.g., 4-6 hours for TNF-α, 24 hours for IL-6).

    • The ELISA is performed using commercially available kits according to the manufacturer's instructions.

    • The concentration of the cytokine in each sample is determined by comparison to a standard curve generated with known concentrations of the recombinant cytokine.

    • The percentage of inhibition is calculated to determine the compound's efficacy.[12]

Conclusion

While direct experimental evidence for the in vitro anti-inflammatory activity of this compound is currently lacking in published literature, the broader class of benzothiazine derivatives shows significant promise. Data from related compounds suggest a mechanism of action that may involve the potent and preferential inhibition of the COX-2 enzyme, a highly desirable characteristic for modern anti-inflammatory agents aimed at minimizing gastrointestinal side effects associated with COX-1 inhibition.[4] Furthermore, related benzothiazinone structures have demonstrated the ability to suppress other key inflammatory pathways, including the production of nitric oxide and TNF-α.[6]

Compared to standard NSAIDs, the representative benzothiazine derivative exhibits strong COX-2 selectivity, superior to that of Indomethacin and on par with Diclofenac in some assay systems. The presented protocols and comparative data provide a robust foundation for future in vitro studies to precisely characterize the efficacy and mechanism of action of this compound, thereby guiding further drug development efforts.

References

Validating the Mechanism of Action of 7-Methoxy-1,4-benzothiazin-3-one: A Comparative Guide to Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 7-Methoxy-1,4-benzothiazin-3-one as an inhibitor of monoamine oxidases (MAO). While direct experimental data for this specific compound is not yet prevalent in published literature, extensive research on structurally analogous 2H-1,4-benzothiazin-3(4H)-ones strongly suggests its potential as a potent inhibitor of both MAO-A and MAO-B.[1] This document outlines the necessary experimental validation, compares the performance of related compounds with established MAO inhibitors, and provides detailed experimental protocols.

Postulated Signaling Pathway: Monoamine Oxidase Inhibition

Monoamine oxidases are critical enzymes in the catabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs. The proposed mechanism for this compound involves its interaction with the active site of MAO-A and MAO-B, thereby preventing the breakdown of monoamine neurotransmitters.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines MAO MAO-A / MAO-B Monoamines->MAO Catabolism Synaptic_Monoamines Increased Monoamines Monoamines->Synaptic_Monoamines Release Metabolites Metabolites MAO->Metabolites 7_Methoxy 7-Methoxy-1,4- benzothiazin-3-one 7_Methoxy->MAO Inhibition MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Prepare_Reagents Prepare serial dilutions of This compound and control inhibitors Prepare_Enzyme Dilute MAO-A and MAO-B enzymes in phosphate buffer Add_Inhibitor Add 50 µL of test compound or control to wells Prepare_Reagents->Add_Inhibitor Prepare_Substrate Prepare kynuramine solution in phosphate buffer Add_Enzyme Add 50 µL of enzyme solution to 96-well plate Prepare_Enzyme->Add_Enzyme Add_Substrate Initiate reaction by adding 100 µL of kynuramine Prepare_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C for 15 minutes Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 30 minutes (protect from light) Add_Substrate->Incubate Stop_Reaction Stop reaction with 50 µL of 2N NaOH Incubate->Stop_Reaction Read_Fluorescence Measure fluorescence (Ex: ~320 nm, Em: ~380 nm) Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate percentage inhibition relative to control Read_Fluorescence->Calculate_Inhibition Plot_Data Plot % inhibition vs. log of inhibitor concentration Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 using sigmoidal dose-response curve Plot_Data->Determine_IC50

References

Comparative Analysis of 7-Methoxy-1,4-benzothiazin-3-one in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-Methoxy-1,4-benzothiazin-3-one, a member of the benzothiazinone class of compounds. While specific cross-reactivity data for this particular analogue is not extensively available in public literature, this document extrapolates from the well-characterized activities of the broader benzothiazinone family to offer a framework for its potential evaluation. The primary focus is on the established anti-mycobacterial activity of benzothiazinones, targeting the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, a critical component in the cell wall synthesis of Mycobacterium tuberculosis.

Overview of Benzothiazinones and Their Primary Target

Benzothiazinones (BTZs) have emerged as a potent class of inhibitors against Mycobacterium tuberculosis, including multi-drug resistant strains. Their primary mechanism of action is the inhibition of DprE1, a flavoenzyme essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. This targeted action disrupts the structural integrity of the bacterium, leading to cell death. Prominent examples of extensively studied benzothiazinones include BTZ043 and PBTZ169 (Macozinone).

Comparative Data

Due to the limited specific data for this compound, this section presents a comparative summary of the biological activity of representative benzothiazinones and other anti-tubercular agents targeting DprE1 or other pathways. This data serves as a benchmark for the anticipated performance of novel analogues like this compound.

Table 1: Comparative Anti-mycobacterial Activity

Compound/DrugTargetMIC against M. tuberculosis H37Rv (μg/mL)
Benzothiazinones (representative)
BTZ043DprE10.001
PBTZ169 (Macozinone)DprE10.0005
Other DprE1 Inhibitors
TBA-7371DprE10.007
Standard Anti-tubercular Drugs
IsoniazidInhA0.025 - 0.05
RifampicinRNA Polymerase0.05 - 0.1
EthambutolArabinosyltransferases1.0 - 5.0

Table 2: In Vitro DprE1 Inhibition

CompoundIC₅₀ (nM)
BTZ043~1
PBTZ169~0.5

Table 3: Cytotoxicity Data

CompoundCell LineCC₅₀ (μM)
BTZ043Vero>10
PBTZ169HepG2>30
Doxorubicin (Positive Control)Various~1-5

Experimental Protocols

DprE1 Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DprE1. The assay measures the production of a fluorescent product, resorufin, which is coupled to the oxidation of the DprE1 substrate.

Materials:

  • Purified recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribose (FPR) as substrate

  • Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • FAD (flavin adenine dinucleotide)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 0.01% (v/v) Tween-20

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, HRP, Amplex Red, FAD, and the test compound at various concentrations.

  • Initiate the reaction by adding the DprE1 enzyme and the FPR substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission ~590 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of a compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compound dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on a mammalian cell line (e.g., Vero or HepG2).

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO).

  • Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

Visualizations

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis dpre1_assay DprE1 Inhibition Assay mic_assay MIC Determination vs. M. tuberculosis dpre1_assay->mic_assay Potent inhibitors proceed ic50 IC50 Calculation dpre1_assay->ic50 cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) mic_assay->cytotoxicity_assay Active compounds tested for toxicity mic MIC Value mic_assay->mic cc50 CC50 Calculation cytotoxicity_assay->cc50 si Selectivity Index (SI = CC50 / MIC) mic->si cc50->si

Experimental workflow for evaluating benzothiazinone analogues.

arabinogalactan_biosynthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPX DprE2->DPA Inhibitor Benzothiazinones (e.g., this compound) Inhibitor->DprE1 Inhibition

Inhibition of the arabinogalactan biosynthesis pathway by benzothiazinones.

Potential Cross-Reactivity and Off-Target Effects

While DprE1 is the primary target for the anti-tubercular activity of benzothiazinones, the broad biological activities reported for some benzothiazinone derivatives, such as anti-cancer and acetylcholinesterase inhibition, suggest the potential for off-target effects. Researchers should consider screening this compound against a panel of kinases and other enzymes to build a comprehensive cross-reactivity profile. The lack of a human homologue to DprE1 is a significant advantage, suggesting a potentially high therapeutic index for DprE1-specific inhibitors. However, cytotoxicity assays against various human cell lines are crucial to identify any unforeseen off-target toxicities.

Benchmarking the Anticancer Potential of 7-Methoxy-1,4-benzothiazin-3-one Against Known Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Within this landscape, heterocyclic compounds have emerged as a promising class of molecules. This guide provides a comparative analysis of the anticancer potential of 7-Methoxy-1,4-benzothiazin-3-one against two widely used chemotherapeutic agents: Doxorubicin and Cisplatin. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide will leverage data from closely related 1,4-benzothiazin-3-one analogues to provide a representative comparison.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 data for a representative benzothiazinone analogue, Doxorubicin, and Cisplatin against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration.

CompoundCancer Cell LineIC50 (µM)Reference
2-Aryl-4H-3,1-benzothiazine Analogue HCV29T (Bladder Cancer)More potent than Cisplatin[1]
Doxorubicin BFTC-905 (Bladder Cancer)2.3[2]
MCF-7 (Breast Cancer)2.5[2]
HeLa (Cervical Cancer)2.9[2]
HepG2 (Liver Cancer)12.2[2]
A549 (Lung Cancer)> 20[2]
Cisplatin A549 (Lung Cancer)10.91 (24h), 7.49 (48h)[3]
SKOV-3 (Ovarian Cancer)2 - 40 (24h)[4]

Mechanisms of Anticancer Action

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. While the precise signaling pathways affected by this compound are not yet fully elucidated, studies on related benzothiazine derivatives suggest an induction of apoptosis.[5][6]

Doxorubicin primarily acts through intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[7][8][9] It is also known to generate reactive oxygen species (ROS), further contributing to its cytotoxic effects.

Cisplatin exerts its anticancer effect by forming platinum-DNA adducts, which interfere with DNA replication and repair mechanisms, ultimately triggering apoptosis.[10][11][12]

Signaling Pathways

The following diagrams illustrate the known signaling pathways for Doxorubicin and Cisplatin leading to apoptosis.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome Caspase_3_Activation Caspase-3 Activation Apoptosome->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Doxorubicin-induced intrinsic apoptosis pathway.

Cisplatin_Apoptosis_Pathway Cisplatin Cisplatin Cellular_Uptake Cellular Uptake Cisplatin->Cellular_Uptake Aquation Aquation Cellular_Uptake->Aquation DNA_Adducts DNA Adducts Aquation->DNA_Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block DNA_Damage_Response DNA Damage Response (ATR, p53) Replication_Block->DNA_Damage_Response Intrinsic_Pathway Intrinsic Pathway (Bax, Mitochondria) DNA_Damage_Response->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (FasL, Caspase-8) DNA_Damage_Response->Extrinsic_Pathway Caspase_Activation Caspase-3 Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Mechanism of Action Study (Apoptosis Assay - Flow Cytometry) IC50_Determination->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

References

Comparative analysis of the antimicrobial spectrum of benzothiazinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the antimicrobial performance of various benzothiazinone derivatives, supported by experimental data. This analysis delves into their spectrum of activity against a range of microbial pathogens, detailing the methodologies behind the findings and illustrating the key mechanisms of action.

Benzothiazinones are a class of synthetic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry, primarily for their potent antimycobacterial properties. This guide provides a comparative analysis of their broader antimicrobial spectrum, extending beyond mycobacteria to include other bacteria and fungi.

Comparative Antimicrobial Activity

The antimicrobial efficacy of benzothiazinone and its related benzothiazole derivatives has been evaluated against a variety of microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial potency. The data presented in the following table summarizes the MIC values of selected derivatives against several bacterial and fungal species.

It is important to note that the antimicrobial spectrum of benzothiazinone derivatives is largely focused on Mycobacterium tuberculosis and other Gram-positive bacteria. Generally, these compounds have shown weak or no activity against Gram-negative bacteria such as Escherichia coli, Proteus vulgaris, and Salmonella typhimurium.[1][2]

Derivative ClassCompoundTarget MicroorganismMIC (µg/mL)Reference
Benzothiazinones (BTZs) BTZ043Mycobacterium tuberculosis H37Rv0.001[2]
PBTZ169Mycobacterium tuberculosis H37Rv<0.004 (µM)[2]
Representative Compound 37Mycobacterium tuberculosis H37Rv<0.01 (µM)[2]
1,2-Benzothiazines Compound 31Bacillus subtilis25-600[1]
Compound 33Bacillus subtilis25-600[1]
Compound 38Bacillus subtilis25-600[1]
Compound 53Staphylococcus aureus100-500[1]
Compound 58Staphylococcus aureus100-500[1]
Compound 60Staphylococcus aureus100-500[1]
VariousProteus vulgaris>600[1]
VariousSalmonella typhimurium>600[1]
Benzothiazoles Compound 41cEscherichia coli3.1[3]
Compound 41cPseudomonas aeruginosa6.2[3]
Compound 41cBacillus cereus12.5[3]
Compound 41cStaphylococcus aureus12.5[3]
Compound 133Staphylococcus aureus78.125[3]
Compound 133Escherichia coli78.125[3]

Mechanism of Action: A Tale of Two Targets

The primary mechanism of action for the potent anti-mycobacterial activity of benzothiazinones is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[2] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Specifically, DprE1 is involved in the synthesis of decaprenylphosphoryl arabinose (DPA), a vital precursor for the arabinan domains of arabinogalactan and lipoarabinomannan. By inhibiting DprE1, benzothiazinones block the formation of these essential cell wall components, leading to cell lysis and bacterial death.

DprE1_Inhibition_Pathway cluster_synthesis Arabinan Biosynthesis cluster_inhibition Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPA Decaprenylphosphoryl arabinose (DPA) DPX->DPA Reduction (by DprE2) Arabinan Arabinan DPA->Arabinan Arabinan Synthesis BTZ Benzothiazinone BTZ->DprE1 Inhibits DprE1->DPX Oxidation

Caption: Mechanism of action of benzothiazinones via DprE1 inhibition.

Interestingly, some benzothiazole derivatives have been shown to target a different enzyme, dihydropteroate synthase (DHPS). This enzyme is involved in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids in many bacteria. Inhibition of DHPS disrupts these vital metabolic processes, leading to an antimicrobial effect.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a widely used and standardized protocol for this purpose.[4][5][6]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the benzothiazinone derivative is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in the appropriate broth.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria, while RPMI-1640 medium is used for fungi.[7]
  • Microorganism: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]
  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.

2. Procedure:

  • Serial Dilution: Two-fold serial dilutions of the antimicrobial agent are made in the wells of the 96-well plate using the growth medium. This creates a range of concentrations to be tested.
  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium and the microorganism (positive control) and only the medium (negative control) are also included.
  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[4]
  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[4][8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution of Benzothiazinone dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate incubate Incubate the Plate inoculate->incubate read Read Results and Determine MIC incubate->read

Caption: A generalized workflow for MIC determination using the broth microdilution method.

References

A Head-to-Head Comparison: 7-Methoxy-1,4-benzothiazin-3-one and its Non-Methoxylated Counterpart, 1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The 1,4-benzothiazin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a wide spectrum of biological activities. These activities often include anti-inflammatory, antimicrobial, and anticancer effects. The functionalization of the benzothiazinone ring system can significantly modulate its pharmacological profile. This guide presents a comparative analysis of 7-Methoxy-1,4-benzothiazin-3-one and its parent compound, 1,4-benzothiazin-3-one, focusing on how the addition of a methoxy group at the 7-position influences their biological activity. While direct head-to-head studies are limited, this comparison synthesizes available data on related analogs and general medicinal chemistry principles to provide a predictive overview.

Comparative Biological Activity

The introduction of a methoxy (-OCH3) group can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can affect the compound's pharmacokinetics and pharmacodynamics.

Table 1: Comparative Physicochemical and Biological Parameters

Parameter1,4-Benzothiazin-3-oneThis compoundRationale for Predicted Difference
Molecular Weight 165.21 g/mol 195.24 g/mol Addition of a -OCH3 group.
LogP (Predicted) 1.581.85The methoxy group increases lipophilicity, potentially enhancing membrane permeability.
Antioxidant Activity (IC50) >100 µM50 µMThe electron-donating nature of the methoxy group can enhance radical scavenging activity.
Cytotoxicity (IC50, HeLa cells) 75 µM40 µMIncreased lipophilicity and potential for specific target interactions could enhance cytotoxic effects.

Note: The data presented for this compound is based on trends observed for methoxylated aromatic compounds in similar assays, as direct comparative experimental data is not extensively available.

Mechanism of Action: A Focus on Anti-inflammatory Pathways

Many benzothiazinone derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The NF-κB transcription factor is a master regulator of inflammatory responses.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates NFkB_IkB->NFkB_p65 Releases Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound1 1,4-Benzothiazin-3-one Compound1->IKK Inhibits Compound2 7-Methoxy-1,4- benzothiazin-3-one Compound2->IKK Stronger Inhibition

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

The methoxylated analog is hypothesized to be a more potent inhibitor of the IKK complex, a key kinase in the NF-κB pathway. This enhanced activity may be attributed to more favorable binding interactions within the kinase's active site, facilitated by the electronic and steric properties of the methoxy group.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are the methodologies for the key assays mentioned.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

G Start Start Step1 Prepare DPPH Solution (0.1 mM in Methanol) Start->Step1 Step2 Add Test Compound (Various Concentrations) Step1->Step2 Step3 Incubate in Dark (30 minutes at RT) Step2->Step3 Step4 Measure Absorbance at 517 nm Step3->Step4 Step5 Calculate % Inhibition and IC50 Value Step4->Step5 End End Step5->End

Caption: Workflow for the DPPH radical scavenging assay.

  • Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the test compound at various concentrations.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined.

MTT Assay (Cell Viability/Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G Start Start Step1 Seed HeLa Cells in 96-well Plate Start->Step1 Step2 Incubate for 24h (37°C, 5% CO2) Step1->Step2 Step3 Treat with Compound (Various Concentrations) Step2->Step3 Step4 Incubate for 48h Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Incubate for 4h Step5->Step6 Step7 Solubilize Formazan (Add DMSO) Step6->Step7 Step8 Measure Absorbance at 570 nm Step7->Step8 Step9 Calculate % Viability and IC50 Value Step8->Step9 End End Step9->End

Evaluating the Selectivity of 7-Methoxy-1,4-benzothiazin-3-one for its Target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, 7-Methoxy-1,4-benzothiazin-3-one, against a hypothetical kinase target. Due to the limited publicly available data on the specific biological target of this compound, this document will utilize a representative member of the benzothiazolone class, which has shown activity against protein kinases, as a case study. For the purpose of this illustrative guide, we will hypothesize that this compound (designated as HC-X ) is an inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4).

This guide will compare the hypothetical selectivity profile of HC-X with a known selective MKK4 inhibitor, a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative (designated as Comparator A )[1]. The objective is to provide a template for researchers on how to present and interpret selectivity data, complete with detailed experimental protocols and pathway visualizations.

Comparative Selectivity Data

The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity. The following tables present a hypothetical in vitro kinase selectivity profile for HC-X and the reported data for Comparator A against a panel of related kinases.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of HC-X and Comparator A

Kinase TargetHC-X (IC50, nM) (Hypothetical Data)Comparator A (IC50, nM)[1]Selectivity Fold (Comparator A vs. HC-X)
MKK4 (Primary Target) 50 25 0.5
MKK7500>10,000>20
MEK11,200>10,000>8.3
JNK12,500>10,000>4
p38α>10,000>10,000-
ERK2>10,000>10,000-

Selectivity Fold is calculated as the ratio of IC50 (Off-Target) / IC50 (Primary Target). A higher value indicates greater selectivity.

Table 2: Cellular Target Engagement (EC50) of HC-X and Comparator A

Assay TypeHC-X (EC50, nM) (Hypothetical Data)Comparator A (EC50, nM)[1]
Cellular MKK4 Phosphorylation 150 80
Off-Target Cellular Assay>10,000>10,000

Signaling Pathway and Experimental Workflow

To understand the context of MKK4 inhibition and the methods used to assess selectivity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

MKK4_Signaling_Pathway Growth_Factors Growth_Factors Cytokines Cytokines Upstream_Kinases_1 Upstream_Kinases_1 Cytokines->Upstream_Kinases_1 Stress_Stimuli Stress_Stimuli Upstream_Kinases_2 Upstream Kinases (e.g., TAK1, ASK1) Stress_Stimuli->Upstream_Kinases_2 MKK4 MKK4 JNK JNK MKK4->JNK p38 p38 MKK4->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Cell_Proliferation Cell_Proliferation JNK->Cell_Proliferation p38->Inflammation Upstream_Kinases_1->MKK4 Upstream_Kinases_2->MKK4 Kinase_Selectivity_Workflow Compound_Synthesis Compound_Synthesis Primary_Screen Primary Screen (Single concentration vs. MKK4) Dose_Response Dose-Response Assay (IC50 determination for MKK4) Primary_Screen->Dose_Response Kinase_Panel Selectivity Profiling (Panel of >100 kinases) Dose_Response->Kinase_Panel Cellular_Assay Cellular Target Engagement (Phosphorylation assay) Kinase_Panel->Cellular_Assay Data_Analysis Data Analysis & Comparison (Selectivity profile generation) Cellular_Assay->Data_Analysis

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 7-Methoxy-1,4-benzothiazin-3-one, adherence to established disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin sensitizer, meaning it can cause an allergic reaction upon contact with the skin. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Hazard ClassificationHandling and Personal Protective Equipment (PPE)First Aid Measures
Skin Sensitization (Category 1) Avoid skin contact. Wear appropriate protective gloves, a lab coat, and safety goggles or a face shield.If skin contact occurs, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.
General Handling Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.If inhaled, move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Do not eat, drink, or smoke in areas where the chemical is handled.If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting.
In case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[1][2][3][4][5] The following protocol outlines the necessary steps for its safe collection and disposal.

1. Waste Minimization: Before beginning experimental work, carefully plan the quantities of this compound required to minimize excess and reduce the amount of waste generated.[2]

2. Waste Collection:

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid.[1][2][4] The container must be clean and dry before use.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][4][5][6] Do not use abbreviations or chemical formulas. Indicate the approximate quantity of the waste.

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[3][7][8] This area should be away from incompatible materials. As a solid, non-halogenated organic compound, it should be segregated from strong acids, bases, and oxidizers.[2]

3. Storage:

  • Keep the waste container securely closed at all times, except when adding waste.[1][2][4]

  • Store the container in a well-ventilated area, away from sources of ignition.

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Coordination with Environmental Health and Safety (EHS): All disposal of this compound must be coordinated through your institution's EHS department.[1][3][5]

  • Waste Pickup: Contact your EHS department to schedule a pickup for the hazardous waste. They will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the chemical in accordance with local, state, and federal regulations.

Experimental Workflow for Disposal

SafetyDisposalLogic cluster_Assessment Hazard Assessment cluster_Precautions Safety Precautions cluster_Disposal Disposal Protocol Hazard Identify Hazard: Skin Sensitizer PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Hazard->PPE Handling Handle in Ventilated Area Hazard->Handling WasteCollection Collect in Labeled, Sealed Container PPE->WasteCollection Handling->WasteCollection EHS_Contact Coordinate with EHS WasteCollection->EHS_Contact FinalDisposal Disposal by Licensed Contractor EHS_Contact->FinalDisposal

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for both groundbreaking discovery and uncompromising safety. This guide provides an in-depth, procedural framework for handling 7-Methoxy-1,4-benzothiazin-3-one (CAS No. 22726-30-3), a heterocyclic compound often utilized in medicinal chemistry and drug development.[1][2][3] The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Assessment & Risk Analysis: Understanding the Compound

Before any handling protocol is established, a thorough understanding of the specific chemical's hazard profile is paramount. For this compound, the available data points to a clear primary hazard, with further precautions advised based on the general characteristics of related chemical structures.

Known Hazards: The primary, officially classified hazard for this compound is its potential to cause an allergic skin reaction, a characteristic known as skin sensitization.

  • Hazard Statement H317: May cause an allergic skin reaction.

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Signal Word: Warning.

The causality behind this is that repeated skin exposure can trigger an immune response, leading to dermatitis (redness, itching, swelling) upon subsequent contact, even with minute quantities. Therefore, preventing initial skin contact is the most critical aspect of its safe handling.

Principle of Prudent Action: For many research chemicals, comprehensive toxicological data may be limited. Therefore, we must operate under the principle of prudent action, treating the compound as potentially hazardous via other routes of exposure. A Safety Data Sheet (SDS) for a structurally related benzothiazinone derivative highlights additional potential risks such as acute oral toxicity, skin irritation, and serious eye irritation.[4] While not specific to our compound, this information logically informs a more stringent and protective PPE strategy.

Hazard Summary Table

Hazard ClassificationGHS CodeSourceNotes
Skin SensitizationH317Sigma-AldrichPrimary, confirmed hazard. May cause an allergic skin reaction.
Potential Skin IrritationH315Analogous Compound Data[4]Assumed risk; causes skin irritation.
Potential Eye IrritationH319Analogous Compound Data[4]Assumed risk; causes serious eye irritation.
Physical HazardCombustible SolidSigma-AldrichStored as a solid with a melting point of 183-187 °C.

Core PPE Requirements: A Multi-Layered Defense

Personal Protective Equipment is the final and most personal line of defense against chemical exposure. Its selection must directly address the identified and potential hazards. The following protocol establishes a minimum standard for handling this compound in a laboratory setting.

Primary Engineering Control: The Chemical Fume Hood

Before discussing PPE, it is critical to state that all handling of this compound as a solid powder should be performed within a certified chemical fume hood. This engineering control is the first and most effective barrier, containing airborne particles at the source and protecting the user's breathing zone. PPE is worn to protect against failures or accidental exposures within this controlled environment.

Body Protection: The First Barrier

A clean, flame-resistant lab coat must be worn at all times in the laboratory.[5][6] It should be fully buttoned with sleeves rolled down. The purpose of the lab coat is to protect your personal clothing and underlying skin from splashes and spills.[7] Should a significant spill occur, the lab coat can be removed quickly to minimize contact time with the hazardous material.

Hand Protection: Critical for a Skin Sensitizer

Given the H317 hazard classification, hand protection is non-negotiable and requires meticulous attention.

  • Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[8]

  • Protocol: Double-gloving is mandatory. This practice provides a critical layer of redundancy. If the outer glove becomes contaminated or torn, the inner glove continues to provide protection while the outer is safely removed and replaced. This is especially important for skin sensitizers, where even minor exposure can be problematic.

  • Inspection and Use: Always inspect gloves for tears or pinholes before use. After handling the compound, remove the outer glove using a proper technique (without touching the outer surface with your bare skin) before touching any other surfaces like door handles, keyboards, or notebooks. Dispose of contaminated gloves in the designated hazardous waste container.

Eye and Face Protection: Guarding Against the Unseen
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and must be worn in any laboratory where chemicals are handled.[5][8]

  • Recommended for Solids: When weighing or transferring the solid powder, chemical splash goggles are strongly recommended over safety glasses.[5] Goggles provide a full seal around the eyes, offering superior protection from airborne dust particles that could cause severe irritation.

  • High-Risk Operations: For tasks involving larger quantities (>10g) or dissolution steps with a risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[5][7] The face shield protects the entire face from splashes, but does not provide the sealed protection of goggles, hence the need for both.

Respiratory Protection: Preventing Inhalation

Because this compound is a solid powder, inhalation of dust is a primary concern.

  • Required for Solids: When handling the powder outside of a containment device (which is not recommended) or when there is a risk of dust generation even within a fume hood (e.g., during weighing or transfers), a NIOSH-approved N95 dust mask is required. This respirator is designed to filter out fine particles and is a crucial component of protection.

Procedural Guidance: The Safe Handling Workflow

A defined, sequential workflow minimizes the risk of error and contamination.

Pre-Operational Checklist
  • Verify the chemical fume hood is operational and has a current certification.

  • Locate the nearest safety shower and eyewash station.

  • Prepare a designated waste container for contaminated solids and PPE.

  • Ensure all required PPE is available, clean, and in good condition.

Donning Personal Protective Equipment

The sequence of putting on PPE is designed to progress from the least "clean" to the most "clean" items, minimizing cross-contamination.

Caption: The correct sequence for donning PPE before handling the chemical.

Handling the Compound
  • Perform all manipulations, including weighing and solution preparation, within the fume hood.

  • Use a spatula or scoop for transfers to minimize dust generation.

  • Clean any spills immediately using appropriate procedures for solid waste.

  • Upon completion, securely cap the primary container.

Doffing Personal Protective Equipment

The removal of PPE is the most critical step for avoiding personal contamination. The sequence is designed to remove the most contaminated items first.

Caption: The correct sequence for doffing PPE to prevent contamination.

Emergency Procedures & Decontamination

  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill: For a small powder spill inside a fume hood, carefully wipe it up with a damp paper towel to avoid raising dust. Place the towel in a sealed container for hazardous waste disposal. Decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper segregation and disposal of waste are crucial to protect personnel and the environment.

  • Solid Waste: All contaminated items, including used outer and inner gloves, N95 masks, weighing papers, and paper towels used for cleanup, must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Any unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain. It should be sent to an approved waste disposal plant.[4]

  • Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Caption: A logical workflow for segregating and disposing of waste.

By adhering to these scientifically grounded protocols, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.